molecular formula C5H13ClN2 B1498250 (R)-Piperidin-3-amine hydrochloride

(R)-Piperidin-3-amine hydrochloride

Cat. No.: B1498250
M. Wt: 136.62 g/mol
InChI Key: ITYKBOIQLYMDTI-JEDNCBNOSA-N
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Description

(R)-Piperidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2 and its molecular weight is 136.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

IUPAC Name

(3S)-piperidin-3-amine;hydrochloride

InChI

InChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H/t5-;/m0./s1

InChI Key

ITYKBOIQLYMDTI-JEDNCBNOSA-N

Isomeric SMILES

C1C[C@@H](CNC1)N.Cl

Canonical SMILES

C1CC(CNC1)N.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (R)-Piperidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Piperidin-3-amine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a key component in a range of biologically active molecules, most notably as a crucial intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors. These inhibitors, such as Alogliptin and Linagliptin, are a class of oral hypoglycemic agents used in the management of type 2 diabetes. This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, offering detailed data, experimental protocols, and relevant biological context to support research and development activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, formulation, and biological assays. The following tables summarize the key quantitative data available for this compound.

Table 1: General Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₅H₁₄Cl₂N₂[1]
Molecular Weight 173.08 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 190-195 °C[2]
Optical Activity [α]/D -2.0±0.5°, c = 1 in H₂O[2]

Table 2: Predicted Acid Dissociation Constants (pKa)

Amine GroupPredicted pKaReference(s)
Piperidine ring amine~11.22 (for piperidine)[3]
3-amino group~10.49[2]

Table 3: Solubility Profile

Note: Quantitative solubility data is limited. The descriptive terms are based on available information.

SolventSolubilityReference(s)
WaterSlightly soluble / Partly miscible[4]
MethanolSlightly soluble[4]
Dimethyl sulfoxide (DMSO)Soluble (for the Boc-protected analog)[4]

Biological Context: Role in DPP-IV Inhibition

(R)-Piperidin-3-amine is a critical pharmacophore for a class of drugs that inhibit Dipeptidyl Peptidase-4 (DPP-IV). DPP-IV is a transmembrane glycoprotein that plays a key role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the active levels of these incretins are increased, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.

Below is a diagram illustrating the signaling pathway of DPP-IV and the mechanism of its inhibitors.

DPP_IV_Pathway cluster_0 Postprandial State cluster_1 Incretin Release cluster_2 DPP-IV Action cluster_3 Pancreatic Response cluster_4 DPP-IV Inhibition Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells stimulates GLP-1 & GIP GLP-1 & GIP Intestinal L-cells->GLP-1 & GIP release DPP-IV DPP-IV GLP-1 & GIP->DPP-IV substrates Pancreas Pancreas GLP-1 & GIP->Pancreas act on Inactive Products Inactive Products DPP-IV->Inactive Products cleavage Insulin Release Insulin Release Pancreas->Insulin Release increases Glucagon Release Glucagon Release Pancreas->Glucagon Release decreases Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production stimulates DPP-IV Inhibitor DPP-IV Inhibitor DPP-IV Inhibitor->DPP-IV inhibits (R)-Piperidin-3-amine based (R)-Piperidin-3-amine based

Caption: DPP-IV signaling and inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. The following sections outline methodologies for key experiments related to the basic properties of this compound.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of the two amine groups in this compound.

pKa_Workflow prep Sample Preparation (Weigh ~20 mg compound, dissolve in degassed water) titration Titration (Titrate with standardized 0.1 M NaOH) prep->titration data_acq Data Acquisition (Record pH and titrant volume) titration->data_acq analysis Data Analysis (Plot titration curve, determine inflection points) data_acq->analysis pka_calc pKa Calculation (Calculate pKa values from inflection points) analysis->pka_calc

Caption: Workflow for pKa determination.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

    • Prepare a solution of this compound in degassed, deionized water at a concentration of approximately 10 mM. Accurately weigh the compound and record the mass.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

  • Titration Procedure:

    • Begin stirring the solution at a constant rate.

    • Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH has risen significantly (e.g., to pH 12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first and second derivatives of the titration curve to accurately determine the equivalence points (inflection points).

    • The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid (the dihydrochloride salt), two pKa values will be determined.

Determination of Aqueous Solubility by UV/Vis Spectrophotometry

This protocol outlines a method to quantify the aqueous solubility of this compound using UV/Vis spectrophotometry. This method is suitable for compounds that possess a chromophore or can be derivatized to absorb UV/Vis light. As piperidine itself has weak UV absorbance, derivatization may be necessary for enhanced sensitivity.

Solubility_Workflow cal_curve Calibration Curve (Prepare standards, measure absorbance) calc Solubility Calculation (Determine concentration from calibration curve) cal_curve->calc sat_sol Saturated Solution (Equilibrate excess solid in water) sampling Sampling & Filtration (Filter to remove undissolved solid) sat_sol->sampling measurement Absorbance Measurement (Measure absorbance of the saturated solution) sampling->measurement measurement->calc

Caption: Workflow for solubility determination.

Methodology:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in water.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • If derivatization is required for UV absorbance, treat all standard solutions and samples with the derivatizing agent under consistent conditions.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of water in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the suspension to settle.

    • Filter a portion of the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.

    • Dilute the clear filtrate with water to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Use the equation of the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the aqueous solubility of the compound.

Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to quantify the compound and its degradation products, ensuring the purity and stability of the active pharmaceutical ingredient (API).

HPLC_Stability_Workflow method_dev Initial Method Development (Column, mobile phase, detector selection) forced_deg Forced Degradation Studies (Acid, base, oxidative, thermal, photolytic stress) method_dev->forced_deg method_opt Method Optimization (Achieve separation of degradants) forced_deg->method_opt validation Method Validation (ICH guidelines) (Specificity, linearity, accuracy, precision) method_opt->validation

Caption: Workflow for stability-indicating HPLC method.

Forced Degradation Protocol:

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the compound (in solution and as a solid) to UV and visible light as per ICH guidelines.

HPLC Method Development (A General Approach for a Chiral Amine):

  • Column: A chiral stationary phase (CSP) column is often required to separate the (R)- and potential (S)-enantiomer. For achiral degradation products, a standard C18 column may be suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. The pH of the buffer can be adjusted to optimize the peak shape of the basic analytes. For chiral separations, polar organic or normal-phase mobile phases may be necessary depending on the column.

  • Detection: UV detection is typically used. If the compound has a weak chromophore, a derivatization step or an alternative detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) may be employed.

  • Method Validation: The final method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[5][6][7]

Conclusion

This compound is a fundamentally important building block in modern drug discovery, particularly in the development of treatments for type 2 diabetes. This technical guide has provided a consolidated resource on its core basic properties, including available physicochemical data and detailed experimental protocols for their determination. The inclusion of the biological context and workflows for key analytical procedures aims to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their scientific endeavors. Further experimental determination of the pKa and a comprehensive, quantitative solubility profile will be valuable additions to the scientific literature on this compound.

References

(R)-3-Aminopiperidine Dihydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical properties, synthesis, and applications of the pivotal chiral intermediate, (R)-3-Aminopiperidine Dihydrochloride, in modern pharmaceutical development.

Introduction

(R)-3-Aminopiperidine dihydrochloride is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3][4] Its stereospecific structure is paramount in the development of targeted therapies, most notably in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the management of type 2 diabetes.[2][3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and its role in the development of key pharmaceuticals.

Chemical Structure and Properties

(R)-3-Aminopiperidine dihydrochloride is the dihydrochloride salt of the (R)-enantiomer of 3-aminopiperidine. The piperidine ring in the (R) configuration is crucial for its specific interaction with target enzymes in drug applications.

Chemical Identifiers:

  • CAS Number: 334618-23-4[5][6][7][8]

  • Molecular Formula: C₅H₁₂N₂ · 2HCl

  • Molecular Weight: 173.08 g/mol [7]

Physicochemical Properties:

PropertyValueReference
AppearanceWhite to off-white crystalline powder[1][9]
Melting Point190-195 °C[9]
SolubilityHighly soluble in water and polar solvents. Slightly soluble in Methanol.[1][9]
Optical Activity[α]/D -2.0±0.5°, c = 1 in H₂O
Purity≥98.0% (GC)

Synthesis of (R)-3-Aminopiperidine Dihydrochloride

The enantioselective synthesis of (R)-3-aminopiperidine is a key step in its production. Several methods have been developed, including chemical synthesis and biocatalytic approaches.

Experimental Protocol 1: Chemical Synthesis via Reduction

One common method involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride.[10]

Materials:

  • (R)-3-aminopiperidin-2-one hydrochloride

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel under an inert atmosphere, a solution of (R)-3-aminopiperidin-2-one hydrochloride in anhydrous THF is prepared.

  • The solution is cooled to a temperature between 10°C and 45°C.

  • A solution of lithium aluminum hydride in THF is slowly added to the reaction mixture, maintaining the temperature within the specified range.

  • After the addition is complete, the reaction mixture is heated to a temperature between 45°C and 70°C and stirred for a sufficient time to complete the reduction to (R)-3-aminopiperidine.

  • Upon completion, the reaction is carefully quenched.

  • The resulting (R)-3-aminopiperidine is then treated with concentrated hydrochloric acid to form the dihydrochloride salt.

  • The precipitated (R)-3-aminopiperidine dihydrochloride is isolated by filtration, washed with a suitable solvent, and dried under vacuum.[10]

Experimental Protocol 2: Biocatalytic Synthesis using Transaminase

An alternative, greener approach utilizes a transaminase enzyme for the asymmetric amination of a prochiral ketone.

Materials:

  • 1-Boc-3-piperidone

  • Transaminase enzyme (e.g., from Mycobacterium vanbaalenii)

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Ethanol (EtOH)

  • Acetyl chloride

Procedure:

  • In a buffered aqueous solution, 1-Boc-3-piperidone is mixed with the transaminase enzyme, isopropylamine, and PLP.

  • The reaction mixture is incubated under controlled temperature and pH until the conversion to (R)-1-Boc-3-aminopiperidine is complete.

  • The product is extracted from the reaction mixture using an organic solvent.

  • The protected amine, (R)-1-Boc-3-aminopiperidine, is then deprotected and converted to the dihydrochloride salt.

  • This is achieved by dissolving the (R)-1-Boc-3-aminopiperidine in ethanol and adding a solution of acetyl chloride in ethanol at 0°C.

  • The precipitated (R)-3-aminopiperidine dihydrochloride is collected by filtration, washed with cold ethanol, and dried.[2]

Application in Drug Development: Synthesis of Alogliptin

(R)-3-Aminopiperidine dihydrochloride is a key intermediate in the synthesis of the DPP-4 inhibitor, Alogliptin.[3][4][11]

Experimental Workflow: Alogliptin Synthesis

Alogliptin_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile C Nucleophilic Aromatic Substitution A->C B (R)-3-Aminopiperidine dihydrochloride B->C D Alogliptin C->D Base (e.g., NaHCO₃) Solvent (e.g., Methanol)

Caption: Workflow for the synthesis of Alogliptin.

Experimental Protocol:

  • The starting material, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, is dissolved in a suitable solvent such as methanol.

  • (R)-3-Aminopiperidine dihydrochloride is added to the solution, followed by a base, for instance, sodium bicarbonate, to neutralize the hydrochloride and facilitate the reaction.

  • The reaction mixture is stirred, typically at an elevated temperature, to promote the nucleophilic aromatic substitution reaction.

  • Upon completion, the reaction mixture is worked up to isolate the Alogliptin free base.

  • The crude product can then be purified by recrystallization or chromatography.

Role in Signaling Pathways: DPP-4 Inhibition

Alogliptin, synthesized from (R)-3-aminopiperidine dihydrochloride, functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is a key regulator of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5]

Mechanism of Action: Under normal physiological conditions, incretins are released from the gut after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[12] They also suppress glucagon release from pancreatic α-cells. The enzyme DPP-4 rapidly degrades these incretins, limiting their duration of action.[12][13]

By inhibiting DPP-4, Alogliptin increases the circulating levels of active incretins.[5][12][13][14] This leads to enhanced glucose-dependent insulin secretion and reduced glucagon secretion, ultimately resulting in improved glycemic control in patients with type 2 diabetes.

DPP-4 Signaling Pathway

DPP4_Signaling cluster_stimulus Stimulus cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Action cluster_dpp4 DPP-4 Action cluster_inhibitor Inhibitor Action cluster_outcome Outcome food Food Intake glp1_gip Active GLP-1 & GIP food->glp1_gip insulin ↑ Insulin Secretion (β-cells) glp1_gip->insulin glucagon ↓ Glucagon Secretion (α-cells) glp1_gip->glucagon dpp4 DPP-4 Enzyme glp1_gip->dpp4 Degradation glucose_control Improved Glycemic Control insulin->glucose_control glucagon->glucose_control inactive_incretins Inactive Incretins dpp4->inactive_incretins alogliptin Alogliptin alogliptin->dpp4 Inhibition

Caption: The DPP-4 signaling pathway and the mechanism of Alogliptin.

Conclusion

(R)-3-Aminopiperidine dihydrochloride is a fundamentally important chiral intermediate in the pharmaceutical industry. Its precise stereochemistry is essential for the efficacy of drugs like Alogliptin and Linagliptin. A thorough understanding of its synthesis, properties, and role in the mechanism of action of the final API is crucial for researchers and professionals in drug development and manufacturing. The development of efficient and enantioselective synthetic routes for this compound continues to be an area of active research, aiming to improve yields, reduce costs, and enhance the sustainability of the manufacturing process.

References

An In-depth Technical Guide to (R)-Piperidin-3-amine hydrochloride (CAS: 334618-23-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Piperidin-3-amine hydrochloride, a key chiral intermediate in modern pharmaceutical synthesis. The document details its physicochemical properties, outlines established synthesis and analytical protocols, and discusses its primary application in the development of therapeutic agents.

Physicochemical Properties

This compound is a white to off-white or tan crystalline solid.[1][2][3][4] It is known to be hygroscopic and should be stored in an inert atmosphere at room temperature.[1][2][5] The compound is soluble in water, slightly soluble in methanol, and partially soluble in dichloromethane and isopropyl alcohol.[1][2][6]

Quantitative physicochemical data is summarized in the table below for quick reference.

PropertyValueReferences
CAS Number 334618-23-4[7]
Molecular Formula C₅H₁₄Cl₂N₂[2][6][8]
Molecular Weight 173.08 g/mol [8][9]
Appearance White to tan powder/solid[1][2][4]
Melting Point 190-195 °C / 205-209 °C[1][4][6][7]
Boiling Point 241.9 °C at 760 mmHg (Estimated)[6][7]
Flash Point 100.1 °C (Estimated)[6][7]
Optical Activity [α]/D -2.0±0.5°, c = 1 in H₂O[5][9]
Purity (Typical) ≥97.0% / ≥98.0% (GC)[1][9]
Solubility Soluble in Water; Slightly in Methanol[1][2][6]
InChI Key GGPNYXIOFZLNKW-ZJIMSODOSA-N[8]

Synthesis Protocols

The synthesis of enantiomerically pure this compound is critical for its use in pharmaceutical manufacturing. Several routes have been established, including chiral resolution of a racemic mixture and asymmetric synthesis from a chiral precursor. Below are detailed protocols for two common methods.

Method 1: Chiral Resolution of Racemic 3-Piperidinamide

This method involves the resolution of a racemic precursor using a chiral resolving agent, D-mandelic acid, followed by further chemical transformations.[2]

Step A: Formation of (R)-3-Piperidinamide D-mandelic acid salt

  • Add 51.0 g of D-mandelic acid and 29.0 g of racemic 3-piperidine amide to a 500 mL reaction flask.[2]

  • Add 80 mL of methyl tert-butyl ether and 80 mL of isopropanol to the flask.[2]

  • Heat the mixture to 70°C and maintain the reaction for 6 hours.[2]

  • Allow the reaction to cool naturally to 20°C and stir at this temperature for 3 hours, during which a significant amount of solid will precipitate.[2]

  • Collect the solid precipitate by suction filtration and dry it under reduced pressure to yield (R)-3-piperidine amide D-mandelic acid organic salt (approx. 26.7 g, 42% yield).[2]

Step B: Pivaloyl Protection

  • In a 250 mL flask, combine 12.7 g of the D-mandelic acid salt from Step A and 13 g of sodium carbonate.[2]

  • Add a mixed solvent of 25 mL ethanol and 30 mL water. Stir for 20 minutes.[2]

  • Add 7.0 g of pivaloyl chloride and allow the reaction to proceed at 10°C for 8 hours.[2]

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Perform extraction, drying, and concentration to yield (R)-N-pivaloyl-3-piperidine amide.

Step C: Hofmann Rearrangement

  • Enable the (R)-N-pivaloyl-3-piperidine amide from Step B to react in a sodium hypochlorite solution to prepare (R)-N-pivaloyl-3-amino piperidine.

Step D: Deprotection and Salt Formation

  • Add 6.8 g of (R)-N-pivaloyl-3-amino piperidine to a 250 mL reaction flask.[10]

  • Add a mixed solution of 20 mL of 30% hydrochloric acid and 40 mL of ethanol.[10]

  • Heat the mixture to 65°C and react for 8 hours.[10]

  • Cool the reaction naturally to 20°C and stir for 1 hour to precipitate the product.[10]

  • Collect the solid via suction filtration and dry under reduced pressure to obtain (R)-3-aminopiperidine hydrochloride (approx. 5.8 g, 91.5% yield).[10]

G cluster_0 Step A: Chiral Resolution cluster_1 Step B: Protection cluster_2 Step C: Rearrangement cluster_3 Step D: Deprotection racemic Racemic 3-Piperidinamide salt (R)-3-Piperidinamide D-mandelate Salt racemic->salt mandelic D-Mandelic Acid mandelic->salt solvent1 MTBE/Isopropanol solvent1->salt protected (R)-N-Pivaloyl-3-piperidine amide salt->protected pivaloyl Pivaloyl Chloride pivaloyl->protected rearranged (R)-N-Pivaloyl-3-amino piperidine protected->rearranged reagent NaOCl reagent->rearranged final_product (R)-Piperidin-3-amine Hydrochloride rearranged->final_product hcl HCl/Ethanol hcl->final_product

Fig. 1: Synthesis workflow via chiral resolution.
Method 2: Reduction of (R)-3-aminopiperidin-2-one hydrochloride

This asymmetric synthesis route utilizes a chiral starting material and involves a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[11][12]

General Safety Note: Lithium aluminum hydride (LiAlH₄) reacts violently with water, liberating extremely flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen) in an efficient fume hood.[9][13]

  • Flush an oven-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet with dry nitrogen.

  • Charge the flask with a suspension of approximately 1.6 equivalents of lithium aluminum hydride in dry tetrahydrofuran (THF).[11]

  • Cool the suspension to ~10°C using an ice bath.

  • Slowly add a solution of 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride in dry THF to the LiAlH₄ suspension, maintaining the temperature between 10°C and 45°C.[12]

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 58-60°C) for a sufficient time to form (R)-3-aminopiperidine.[11]

  • Cool the reaction mixture again in an ice bath.

  • Quench the reaction carefully by the sequential, dropwise addition of:

    • Water (e.g., 'x' mL, where x is the grams of LiAlH₄ used).

    • 15% aqueous sodium hydroxide solution ('x' mL).

    • Water ('3x' mL).[13] This procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate.

  • Stir the resulting mixture for 30 minutes, then filter off the white inorganic salts.

  • Wash the filter cake with additional THF or ethyl ether.

  • Combine the organic filtrates, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-3-aminopiperidine.

  • Admix the crude product with concentrated hydrochloric acid under appropriate conditions to precipitate the final product, (R)-3-aminopiperidine dihydrochloride.[11][12]

G start (R)-3-aminopiperidin-2-one hydrochloride reduc 1. LiAlH₄, THF 2. Heat to Reflux start->reduc inter (R)-3-aminopiperidine (in situ) reduc->inter workup Quench (H₂O, NaOH) & Filtration inter->workup salt Conc. HCl workup->salt end (R)-Piperidin-3-amine hydrochloride salt->end G cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas food Food Intake l_cell L-Cells food->l_cell stimulates glp1 Active GLP-1 / GIP (Incretins) l_cell->glp1 releases beta_cell β-Cells insulin ↑ Insulin Secretion (Glucose-Dependent) beta_cell->insulin alpha_cell α-Cells glucagon ↓ Glucagon Secretion alpha_cell->glucagon glp1->beta_cell stimulates glp1->alpha_cell suppresses dpp4 DPP-IV Enzyme glp1->dpp4 degraded by glucose ↓ Blood Glucose insulin->glucose glucagon->glucose inactive Inactive Metabolites dpp4->inactive inhibitor DPP-IV Inhibitor (e.g., Alogliptin) inhibitor->dpp4 BLOCKS

References

(R)-(-)-3-Aminopiperidine Dihydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-(-)-3-Aminopiperidine dihydrochloride is a chiral piperidine derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its stereospecific nature makes it an invaluable intermediate in the development of active pharmaceutical ingredients (APIs), particularly for drugs where stereochemistry is crucial for biological activity. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

(R)-(-)-3-Aminopiperidine dihydrochloride is a white to off-white crystalline powder. The most commonly cited molecular weight for this compound is 173.08 g/mol [1][2][3]. It is the dihydrochloride salt form of (R)-3-aminopiperidine.

Physicochemical and Quality Specifications

The following tables summarize the key physicochemical properties and quality specifications for (R)-(-)-3-Aminopiperidine dihydrochloride, compiled from various sources.

Identifier Value Reference
CAS Number 334618-23-4[1]
Molecular Formula C₅H₁₂N₂ · 2HCl[1]
Molecular Weight 173.08 g/mol [1][2]
Appearance White to off-white crystalline powder[4][5]
Melting Point 190-195 °C[1][5]
Solubility Freely soluble in water (>500 mg/mL)[4]
pH (10% solution) 4.5-6.0[4]
Optical Activity [α]/D -2.0±0.5°, c = 1 in H₂O[1]
Storage Store at room temperature or 2-8°C in an airtight container; Hygroscopic[3][4][5]
Quality Specification Value Reference
Purity (HPLC) ≥99.0%[4]
Assay (GC) ≥98.0%[1]
Enantiomeric Purity >99% enantiomeric excess[4]
Water Content (Karl Fischer) ≤0.5%[4]
Heavy Metals ≤10 ppm[4]
Microbial Limits TAMC: ≤100 CFU/g, TYMC: ≤10 CFU/g[4]

Role in Pharmaceutical Synthesis

(R)-(-)-3-Aminopiperidine dihydrochloride is a key chiral intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. These inhibitors are a class of oral hypoglycemic agents used for the treatment of type II diabetes[6][7]. The stereochemistry of the aminopiperidine moiety is crucial for the efficacy of the final drug product.

G cluster_synthesis Synthesis of DPP-IV Inhibitors cluster_application Therapeutic Application A (R)-(-)-3-Aminopiperidine dihydrochloride C Multi-step Chemical Synthesis A->C B Other Reagents and Intermediates B->C D DPP-IV Inhibitors (e.g., Alogliptin, Linagliptin) C->D E Treatment of Type II Diabetes D->E Inhibition of DPP-IV

Role of (R)-(-)-3-Aminopiperidine dihydrochloride in drug synthesis.

Experimental Protocols: Synthesis of (R)-(-)-3-Aminopiperidine Dihydrochloride

Several synthetic routes for the preparation of (R)-(-)-3-Aminopiperidine dihydrochloride have been reported. A common method involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride.

Synthesis via Reduction of (R)-3-aminopiperidin-2-one hydrochloride

This method is detailed in patent literature and involves the reduction of the corresponding lactam[8][9][10].

Step 1: Synthesis of (R)-3-aminopiperidin-2-one hydrochloride

  • Add approximately 2.6 equivalents of sodium methoxide in methanol to a solution of 1 equivalent of (R)-methyl 2,5-diaminopentanoate dihydrochloride in methanol at a temperature between -10 °C and -5 °C. This cyclization reaction forms (R)-3-aminopiperidin-2-one.

  • To the resulting (R)-3-aminopiperidin-2-one in methanol, add between 1.0 and 1.5 equivalents of acetyl chloride in a solvent mixture of methyl tert-butyl ether and methanol at a temperature between 5 °C and 15 °C to form the hydrochloride salt.

Step 2: Reduction to (R)-3-aminopiperidine

  • Prepare a mixture of 1.0 to 2.5 equivalents of lithium aluminum hydride (LAH) in a suitable solvent such as tetrahydrofuran (THF).

  • Add a solution of 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride in THF to the LAH mixture at a temperature between 10 °C and 45 °C.

  • Heat the reaction mixture to a temperature between 45 °C and 70 °C for a sufficient time to complete the reduction to (R)-3-aminopiperidine.

Step 3: Formation of the Dihydrochloride Salt

  • Admix the (R)-3-aminopiperidine product from the previous step with concentrated hydrochloric acid under controlled conditions.

  • The (R)-3-aminopiperidine dihydrochloride product precipitates and can be isolated by filtration.

The following diagram illustrates the workflow for this synthesis protocol.

G A (R)-methyl 2,5-diaminopentanoate dihydrochloride B Cyclization (Sodium Methoxide) A->B C (R)-3-aminopiperidin-2-one B->C D Salt Formation (Acetyl Chloride) C->D E (R)-3-aminopiperidin-2-one hydrochloride D->E F Reduction (Lithium Aluminum Hydride) E->F G (R)-3-aminopiperidine F->G H Salt Formation (Hydrochloric Acid) G->H I (R)-(-)-3-Aminopiperidine dihydrochloride H->I

Workflow for the synthesis of (R)-(-)-3-Aminopiperidine dihydrochloride.
Alternative Synthetic Routes

Other reported synthetic strategies include:

  • Starting from D-glutamic acid: A five-step reaction sequence involving hydroxyl esterification and amido Boc protection, ester reduction, hydroxyl activation, cyclization, and amino Boc removal[11].

  • Resolution of racemic mixtures: Chiral resolution of racemic 3-aminopiperidine or its derivatives is another approach to obtain the desired (R)-enantiomer.

Safety and Handling

(R)-(-)-3-Aminopiperidine dihydrochloride is classified as an acute toxicant (oral), a skin irritant, and can cause serious eye damage. It is also a respiratory system irritant. Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be used when handling this compound[1]. It is hygroscopic and should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

References

Physical properties of (R)-3-piperidinamine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of (R)-3-Piperidinamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (R)-3-piperidinamine dihydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development who may use this compound as a chiral building block in the synthesis of active pharmaceutical ingredients.

Core Physical and Chemical Properties

(R)-3-piperidinamine dihydrochloride is a chiral piperidine derivative widely utilized as a key intermediate in the synthesis of various pharmaceutical compounds, notably as a component for Dipeptidyl Peptidase-IV (DPP-4) inhibitors used in the treatment of type II diabetes.[1][2][3] Its stereochemistry and purity are crucial for the efficacy and safety of the final drug product.

Table 1: Summary of Quantitative Physical and Chemical Data

PropertyValueReference(s)
Molecular Formula C₅H₁₄Cl₂N₂ (or C₅H₁₂N₂ · 2HCl)[4][5][6][7][8][9][10]
Molecular Weight 173.08 g/mol [4][5][6][8][9][10][11]
Appearance White to light yellow or tan powder/crystal[1][3]
Melting Point 190-195 °C[1][2][3][4]
205-209 °C[5]
206.0 to 210.0 °C
Solubility Soluble in water, slightly soluble in methanol.[1][2][3]
Optical Activity [α]/D: -2.0 ± 0.5° (c = 1 in H₂O)[2][3][4]
[α]20/D: -1.0 to -3.0° (c = 1, H₂O)
Purity (Assay) ≥98.0% (by GC)[4]
>97.0%
Hygroscopicity Sensitive to moisture (Hygroscopic)[1][2][3]
Storage Conditions Room temperature, under an inert atmosphere.[1][2][3][5][6]

Experimental Protocols

Detailed experimental procedures for the characterization of (R)-3-piperidinamine dihydrochloride are not publicly available. However, the following sections describe generalized, standard methodologies for determining the key physical properties listed above.

1. Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

  • Apparatus: Digital melting point apparatus (e.g., Mettler Toledo MP70) or a traditional Thiele tube with a calibrated thermometer.

  • Methodology:

    • A small, dry sample of (R)-3-piperidinamine dihydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a programmed rate, typically a rapid ramp to a temperature just below the expected melting point, followed by a slower ramp (1-2 °C/min) to allow for accurate determination.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. For a pure compound, this range is typically narrow.

2. Measurement of Optical Rotation

Optical rotation is a fundamental property of chiral molecules and is used to confirm the enantiomeric identity of the compound.

  • Apparatus: A polarimeter.

  • Methodology:

    • A solution of (R)-3-piperidinamine dihydrochloride is prepared by accurately weighing a specific mass of the compound and dissolving it in a known volume of a specified solvent (e.g., water), to a precise concentration (c), typically expressed in g/100 mL.[4]

    • The polarimeter cell is rinsed and then filled with the prepared solution, ensuring no air bubbles are present in the light path.

    • The cell is placed in the polarimeter, and the angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) is measured at a specific temperature (e.g., 20 °C).

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

3. Assessment of Solubility

Solubility is determined to understand the compound's behavior in various solvents, which is crucial for reaction setup, purification, and formulation.

  • Apparatus: Vials, magnetic stirrer, analytical balance.

  • Methodology (Qualitative):

    • A small, known amount of (R)-3-piperidinamine dihydrochloride (e.g., 10 mg) is added to a vial containing a known volume of the solvent (e.g., 1 mL of water or methanol).

    • The mixture is stirred or agitated at a controlled temperature.

    • Visual observation is used to classify the solubility as "soluble" (dissolves completely), "slightly soluble" (partially dissolves), or "insoluble". The search results indicate it is soluble in water and slightly soluble in methanol.[1]

Visualizations: Workflows and Logical Relationships

Diagram 1: General Experimental Workflow for Compound Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis cluster_documentation Data Compilation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point Determination Purification->MP Characterize Purified Compound OR Optical Rotation Measurement Purification->OR Characterize Purified Compound Sol Solubility Assessment Purification->Sol Characterize Purified Compound Spec Spectroscopic Analysis (NMR, IR, MS) Purification->Spec Characterize Purified Compound Report Technical Data Sheet & Certificate of Analysis MP->Report OR->Report Sol->Report Spec->Report G Compound (R)-3-Piperidinamine Dihydrochloride Reaction Multi-step Chemical Synthesis Compound->Reaction OtherReactants Other Reactants & Building Blocks OtherReactants->Reaction API Active Pharmaceutical Ingredient (API) (e.g., DPP-4 Inhibitor) Reaction->API

References

Technical Guide: Solubility Profile of (R)-Piperidin-3-amine Hydrochloride in Methanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Piperidin-3-amine dihydrochloride is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Notably, it serves as a critical building block for dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin, which are used in the treatment of type II diabetes.[2][3][4] Understanding the solubility of this intermediate in common organic solvents, such as methanol, is fundamental for process development, purification, and formulation activities. This technical guide provides a consolidated overview of the available solubility data for (R)-Piperidin-3-amine hydrochloride in methanol, outlines a general experimental protocol for its quantitative determination, and presents a visual workflow for this process.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-Piperidin-3-amine dihydrochloride is provided below.

PropertyValueReference
Synonyms (R)-(-)-3-Aminopiperidine dihydrochloride, (3R)-piperidin-3-amine dihydrochloride[2][5]
Molecular Formula C₅H₁₄Cl₂N₂[1][5]
Molecular Weight 173.08 g/mol [5]
Appearance White to off-white or tan powder[1][3]
Melting Point 190-195 °C[2][3]
Sensitivity Hygroscopic[2][3]

Solubility Data

Publicly available, precise quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) for this compound in methanol is limited. However, qualitative descriptions from various chemical data sources consistently characterize its solubility.

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityReference(s)
Methanol Partially Soluble, Slightly Soluble, Sparingly Soluble[1][2][3][6]
Water Soluble, Slightly Soluble[1][2][3]
Dichloromethane Partially Soluble[1]
Isopropyl Alcohol Partially Soluble[1]

The terms "partially soluble" and "slightly soluble" indicate that the compound does not dissolve freely in methanol, a critical consideration for process chemists selecting solvent systems for reaction or crystallization.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized experimental protocol is required. The following details a common and reliable method for determining the equilibrium solubility of a compound like this compound in methanol.

Objective: To determine the equilibrium solubility of this compound in methanol at a specified temperature (e.g., 25 °C).

Materials & Equipment:

  • This compound (analytical grade)

  • Methanol (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Isothermal shaker or magnetic stirrer with temperature control

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or ELSD)

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in methanol in a volumetric flask to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (typically 5-7 concentrations).

  • HPLC Method Development:

    • Develop a stable and reproducible HPLC method to accurately quantify the concentration of this compound. This includes selecting an appropriate mobile phase, flow rate, column, and detection wavelength.

  • Calibration Curve Generation:

    • Inject the prepared standard solutions into the HPLC system.

    • Plot the peak area (or height) versus the known concentration for each standard.

    • Perform a linear regression analysis to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.99.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of methanol in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in an isothermal shaker set to the desired constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

    • After equilibration, cease agitation and allow the undissolved solid to settle for a sufficient period (e.g., 2-4 hours) at the same constant temperature.

  • Sampling and Analysis:

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (pre-equilibrated at the test temperature) into a clean vial to remove any undissolved solids.

    • Accurately dilute the filtered sample with methanol to a concentration that falls within the range of the established calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    • Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Visualization of Experimental Workflow

The logical flow for the quantitative determination of solubility is outlined in the diagram below.

G cluster_0 Method Validation cluster_1 Solubility Measurement prep_standards 1. Prepare Calibration Standards hplc_method 2. Develop HPLC Method prep_standards->hplc_method gen_curve 3. Generate Calibration Curve hplc_method->gen_curve prep_sat_sol 4. Prepare Saturated Solution (Excess Solute in Methanol) gen_curve->prep_sat_sol equilibrate 5. Equilibrate at Constant Temp (e.g., 24-48h) prep_sat_sol->equilibrate sample 6. Sample & Filter Supernatant equilibrate->sample analyze 7. Analyze via HPLC sample->analyze calculate 8. Calculate Solubility (Using Calibration Curve) analyze->calculate result Result: Quantitative Solubility (g/L) calculate->result

Caption: Workflow for quantitative solubility determination.

References

An In-depth Technical Guide to the Synthesis of (R)-3-aminopiperidine from D-glutamic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route for the preparation of enantiomerically pure (R)-3-aminopiperidine from the readily available chiral starting material, D-glutamic acid. (R)-3-aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical agents, most notably as a key intermediate for dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the treatment of type 2 diabetes.

This document details a five-step synthesis pathway, including hydroxyl esterification and amino group protection, ester reduction, hydroxyl activation, intramolecular cyclization, and final deprotection. The protocols provided are based on established literature procedures, offering a practical guide for laboratory-scale synthesis.[1][2]

Logical Relationship of the Synthetic Pathway

The following diagram illustrates the logical flow of the transformation from D-glutamic acid to the final product, (R)-3-aminopiperidine dihydrochloride.

Synthesis_Pathway D_Glu D-Glutamic Acid Intermediate1 (R)-dimethyl 2-aminopentanedioate D_Glu->Intermediate1 Esterification (SOCl₂, MeOH) Intermediate2 (R)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate Intermediate1->Intermediate2 Boc Protection ((Boc)₂O, TEA) Intermediate3 (R)-tert-butyl (4,5-dihydroxy-5-oxopentan-2-yl)carbamate Intermediate2->Intermediate3 Reduction (NaBH₄) Intermediate4 (R)-tert-butyl (5-hydroxy-4-(tosyloxy)pentan-2-yl)carbamate Intermediate3->Intermediate4 Tosylation (TsCl, Et₃N, DMAP) Final_Product (R)-3-aminopiperidine dihydrochloride Intermediate4->Final_Product Cyclization & Deprotection (Amine, HCl)

Caption: Synthetic pathway from D-glutamic acid to (R)-3-aminopiperidine.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and quantitative data for each step of the synthesis.

Step 1: Esterification of D-Glutamic Acid

This step involves the conversion of both carboxylic acid groups of D-glutamic acid to their corresponding methyl esters.

Experimental Protocol:

To a stirred suspension of D-glutamic acid (20 g, 136 mmol) in methanol (120 mL) at 0 °C, thionyl chloride (32 g, 269 mmol) is added dropwise, maintaining the temperature below 30 °C. After the addition is complete, the reaction mixture is warmed to 30 ± 5 °C and stirred for 6 ± 0.5 hours. The reaction progress is monitored by HPLC until the conversion of the starting material exceeds 95%. The solvent is then removed under reduced pressure to yield (R)-dimethyl 2-aminopentanedioate hydrochloride as a crude product, which is used in the next step without further purification.[1]

Quantitative Data for Step 1:

Reactant/ReagentMolecular Weight ( g/mol )Amount UsedMolar Equivalents
D-Glutamic Acid147.1320 g1.0
Methanol32.04120 mL-
Thionyl Chloride118.9732 g1.98
ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual YieldPurity
(R)-dimethyl 2-aminopentanedioate175.1923.8 gQuantitative>95% (crude)
Step 2: N-Boc Protection

The amino group of the diester is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in subsequent reactions.

Experimental Protocol:

The crude (R)-dimethyl 2-aminopentanedioate hydrochloride from the previous step is dissolved in a mixture of water (50 mL) and dioxane (50 mL). The solution is cooled in an ice bath, and triethylamine (27.3 g, 270 mmol) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O) (32.2 g, 148 mmol). The ice bath is then removed, and the mixture is heated to 30 ± 5 °C and stirred for 5-6 hours. The reaction is monitored by LC-MS. Upon completion, the organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (2 x 150 mL). The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated to yield (R)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate as an oily product.[1]

Quantitative Data for Step 2:

Reactant/ReagentMolecular Weight ( g/mol )Amount UsedMolar Equivalents
(R)-dimethyl 2-aminopentanedioate175.19~23.8 g (crude)1.0
Triethylamine101.1927.3 g1.98
Di-tert-butyl dicarbonate218.2532.2 g1.09
ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual YieldPurity
(R)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate275.3137.4 g~99%95%
Step 3: Reduction of the Diester

Both methyl ester groups are reduced to primary alcohols using sodium borohydride.

Experimental Protocol:

To a solution of (R)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate (30 g, 109 mmol) in ethanol (160-180 mL), sodium borohydride (10-15 g, 264-396 mmol) is added portion-wise in an ice-water bath. The reaction is stirred, and upon the appearance of a precipitate, the cooling bath is removed. The reaction is allowed to proceed at room temperature until completion (monitored by TLC). The reaction is quenched by the addition of 10% aqueous citric acid until the pH is between 5 and 6. The solvent is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford (R)-tert-butyl (4,5-dihydroxypentan-2-yl)carbamate.[1][2]

Quantitative Data for Step 3:

Reactant/ReagentMolecular Weight ( g/mol )Amount UsedMolar Equivalents
(R)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate275.3130 g1.0
Sodium Borohydride37.8310-15 g2.4-3.6
ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield
(R)-tert-butyl (4,5-dihydroxypentan-2-yl)carbamate219.2823.9 g76%
Step 4: Hydroxyl Activation (Tosylation)

The primary and secondary hydroxyl groups are activated by conversion to tosylates to facilitate the subsequent intramolecular cyclization.

Experimental Protocol:

To a stirred solution of (R)-tert-butyl (4,5-dihydroxypentan-2-yl)carbamate (1.5 g, 6.85 mmol) in dichloromethane (15 mL) at 0 °C, triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (3.9 g, 20.55 mmol), and a catalytic amount of DMAP (0.42 g, 3.43 mmol) are added. The reaction mixture is warmed to room temperature and stirred for 1 hour. Upon completion (monitored by TLC), the reaction is quenched with 20% aqueous sodium bicarbonate (20 mL) and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ditosylate, which is used in the next step without further purification.[2]

Quantitative Data for Step 4:

Reactant/ReagentMolecular Weight ( g/mol )Amount UsedMolar Equivalents
(R)-tert-butyl (4,5-dihydroxypentan-2-yl)carbamate219.281.5 g1.0
Triethylamine101.194.8 mL5.0
p-Toluenesulfonyl chloride190.653.9 g3.0
DMAP122.170.42 g0.5
ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield
Ditosylate Intermediate527.673.6 gQuantitative (crude)
Step 5: Cyclization and Deprotection

The ditosylate undergoes intramolecular cyclization with an amine, followed by the removal of the Boc protecting group to yield the final product. An alternative and historically significant approach involves displacement with benzylamine followed by hydrogenolysis.[3]

Experimental Protocol (Illustrative Cyclization and Deprotection):

The crude ditosylate from the previous step is dissolved in a suitable solvent such as acetonitrile. An amine, for example, benzylamine, is added, and the mixture is heated to effect cyclization. After the cyclization is complete, the N-benzyl and N-Boc protecting groups are removed. The N-benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂). The Boc group is removed under acidic conditions. For a direct final deprotection to the dihydrochloride salt, the protected aminopiperidine is dissolved in a suitable solvent like ethanol, and a solution of HCl in ethanol or ethereal HCl is added. The resulting precipitate of (R)-3-aminopiperidine dihydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.[1][3]

Quantitative Data for Step 5:

Reactant/ReagentDescription
Ditosylate IntermediateStarting material for cyclization
Amine (e.g., Benzylamine)For intramolecular cyclization
Acid (e.g., HCl)For Boc deprotection and salt formation
ProductMolecular Weight ( g/mol )Overall Yield from D-Glutamic Acid
(R)-3-aminopiperidine dihydrochloride173.0844-55% (reported for analogous L-glutamic acid synthesis)[2]
Experimental Workflow Diagram

The following diagram provides a visual representation of the key experimental stages.

Experimental_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Boc Protection cluster_2 Step 3: Reduction cluster_3 Step 4: Tosylation cluster_4 Step 5: Cyclization & Deprotection start_mat D-Glutamic Acid in MeOH add_socl2 Add SOCl₂ at 0°C start_mat->add_socl2 react_ester Stir at 30°C for 6h add_socl2->react_ester evap1 Evaporate Solvent react_ester->evap1 dissolve Dissolve in H₂O/Dioxane evap1->dissolve Crude Diester add_reagents Add TEA and (Boc)₂O at 0°C dissolve->add_reagents react_boc Stir at 30°C for 5-6h add_reagents->react_boc extract Extract with Ethyl Acetate react_boc->extract dissolve_ester Dissolve Diester in EtOH extract->dissolve_ester Boc-protected Diester add_nabh4 Add NaBH₄ at 0°C dissolve_ester->add_nabh4 react_red Stir at RT add_nabh4->react_red quench_red Quench with Citric Acid react_red->quench_red extract_red Extract with CH₂Cl₂ quench_red->extract_red dissolve_diol Dissolve Diol in CH₂Cl₂ extract_red->dissolve_diol Diol add_tosyl Add Et₃N, TsCl, DMAP at 0°C dissolve_diol->add_tosyl react_tosyl Stir at RT for 1h add_tosyl->react_tosyl quench_tosyl Quench with NaHCO₃ react_tosyl->quench_tosyl cyclize Intramolecular Cyclization quench_tosyl->cyclize Crude Ditosylate deprotect Acidic Deprotection (HCl) cyclize->deprotect isolate Isolate Final Product deprotect->isolate final_product final_product isolate->final_product (R)-3-aminopiperidine dihydrochloride

Caption: Experimental workflow for the synthesis of (R)-3-aminopiperidine.

References

An In-depth Technical Guide to the Synthesis of (R)-Piperidin-3-amine Hydrochloride from Niacinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthetic pathway for producing (R)-Piperidin-3-amine hydrochloride, a key intermediate in the pharmaceutical industry, starting from the readily available precursor, niacinamide. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

(R)-3-aminopiperidine and its salts are crucial building blocks in the synthesis of various biologically active compounds, most notably as intermediates for dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1][2][3] The synthesis of enantiomerically pure (R)-3-aminopiperidine is of significant interest, and various synthetic strategies have been developed. One such route, which leverages niacinamide (Vitamin B3) as a cost-effective starting material, involves a multi-step process encompassing reduction, protection, rearrangement, resolution, and deprotection.[1][3]

This guide will delineate a plausible synthetic route from niacinamide to this compound, drawing upon established chemical transformations and analogous procedures reported in the scientific and patent literature.

Overall Synthetic Pathway

The transformation of niacinamide into this compound is a multi-step process. A logical synthetic sequence, based on patent literature, is outlined below.[1][3]

Synthesis_Pathway Niacinamide Niacinamide Piperidin_3_carboxamide rac-Piperidine-3-carboxamide Niacinamide->Piperidin_3_carboxamide Hydrogenation Boc_protected_amide rac-N-Boc-piperidine-3-carboxamide Piperidin_3_carboxamide->Boc_protected_amide Boc Protection Boc_protected_amine rac-tert-butyl (piperidin-3-yl)carbamate Boc_protected_amide->Boc_protected_amine Hofmann Rearrangement R_Boc_amine (R)-tert-butyl (piperidin-3-yl)carbamate Boc_protected_amine->R_Boc_amine Chiral Resolution R_amine_HCl This compound R_Boc_amine->R_amine_HCl Deprotection & Salt Formation Asymmetric_Synthesis N_Boc_piperidone N-Boc-3-piperidone R_Boc_amine (R)-tert-butyl (piperidin-3-yl)carbamate N_Boc_piperidone->R_Boc_amine Transaminase, Amine Donor R_amine_HCl This compound R_Boc_amine->R_amine_HCl Deprotection & Salt Formation

References

Enantiomerically pure 3-aminopiperidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Enantiomerically Pure 3-Aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure 3-aminopiperidine and its derivatives are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of numerous bioactive compounds.[1][2] Notably, the (R)-enantiomer is a vital component for the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the treatment of type II diabetes.[1][3][4] This guide provides a comprehensive overview of the principal synthetic strategies for obtaining enantiomerically pure 3-aminopiperidine, with a focus on biocatalysis, chiral resolution, and synthesis from the chiral pool. Detailed experimental protocols, comparative data, and process diagrams are presented to assist researchers in selecting and implementing the most suitable method for their needs.

Core Synthetic Strategies

The synthesis of enantiomerically pure 3-aminopiperidine can be broadly categorized into three main approaches:

  • Biocatalytic Asymmetric Synthesis: This modern approach utilizes enzymes, particularly transaminases, to catalyze the stereoselective amination of a prochiral ketone precursor. It is often favored for its high efficiency, mild reaction conditions, and environmental friendliness.[1][4][5]

  • Chiral Resolution of Racemates: A classical and widely used method that involves the separation of a racemic mixture of 3-aminopiperidine by forming diastereomeric salts with a chiral resolving agent. This technique relies on the differential solubility of the diastereomeric salts to effect separation.[3][6][7]

  • Synthesis from the Chiral Pool: This strategy leverages naturally occurring enantiopure starting materials, such as amino acids (e.g., D-ornithine, L-lysine), to construct the chiral piperidine ring, thereby transferring the initial stereochemistry to the final product.[3][8][9]

Other notable methods include asymmetric hydrogenation of 3-aminopyridine derivatives and rearrangements like the Curtius or Hofmann reactions.[2][3][9]

Biocatalytic Asymmetric Synthesis using ω-Transaminases

The enzymatic asymmetric amination of N-protected 3-piperidone derivatives using ω-transaminases (ω-TAs) has emerged as a highly effective one-step method to produce enantiopure 3-aminopiperidine.[1] This approach offers high yields and excellent enantiomeric excess (ee).[1]

General Workflow

cluster_0 Biocatalytic Asymmetric Amination ProchiralKetone N-Boc-3-piperidone Reaction Reaction Vessel (Buffer, Temp Control) ProchiralKetone->Reaction AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Reaction Enzyme Immobilized ω-Transaminase (ω-TA) + PLP cofactor Enzyme->Reaction Product Enantiopure (R)- or (S)-3-amino- 1-Boc-piperidine Reaction->Product High Conversion & ee Deprotection Deprotection (e.g., HCl/EtOH) Product->Deprotection FinalProduct Enantiopure 3-Aminopiperidine Salt Deprotection->FinalProduct

Caption: Workflow for biocatalytic synthesis.

Quantitative Data
Enzyme Source/TypeSubstrateAmine DonorConversion (%)Enantiomeric Excess (ee, %)Reference
Immobilized ω-Transaminases1-Boc-3-piperidoneIsopropylamine>99>99 ((R)-enantiomer)[1]
Transaminase from Mycobacterium vanbaalenii3-oxo-piperidine-1-benzyl formate2-aminopropaneN/A>99 ((R)-enantiomer)[4]
Detailed Experimental Protocol: Synthesis of (R)-3-amino-1-Boc-piperidine[1]
  • Reaction Setup: In a suitable vessel, dissolve 1-Boc-3-piperidone (substrate) in a buffer solution (e.g., phosphate buffer).

  • Addition of Reagents: Add isopropylamine (amine donor) and pyridoxal-5'-phosphate (PLP) as a cofactor.

  • Enzyme Addition: Introduce the immobilized ω-transaminase to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and pH for a specified time until completion, monitored by chromatography (e.g., GC or HPLC).

  • Work-up and Purification: After the reaction, filter off the immobilized enzyme for potential reuse. Extract the product from the aqueous phase using an organic solvent. The organic layers are then combined, dried, and concentrated to yield the crude product, which can be further purified if necessary.

  • Deprotection: To obtain the final 3-aminopiperidine, the N-Boc protected product is dissolved in a solvent like ethanol, and a solution of acetyl chloride in ethanol or gaseous HCl is added at 0 °C. The mixture is stirred at room temperature, leading to the precipitation of the dihydrochloride salt.[1]

Chiral Resolution via Diastereomeric Salt Formation

This classical method involves reacting racemic 3-aminopiperidine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, particularly solubility, one diastereomer can be selectively crystallized.

General Workflow

cluster_1 Chiral Resolution Racemate Racemic 3-Aminopiperidine SaltFormation Diastereomeric Salt Formation (in solvent) Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., (R)-CPA) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Separation Filtration Crystallization->Separation Less Soluble Salt (Solid) MotherLiquor Mother Liquor (contains other diastereomer) Crystallization->MotherLiquor More Soluble Salt (Solution) Liberation Liberation of Free Amine (Base Treatment) Separation->Liberation FinalProduct Enantiopure 3-Aminopiperidine Liberation->FinalProduct

Caption: Workflow for chiral resolution.

Quantitative Data
Chiral Resolving AgentTarget EnantiomerYield (%)Enantiomeric Excess (ee, %)Reference
(R)-4-(2-chlorophenyl)-...-dioxaphosphorinane 2-oxide ((R)-CPA)(R)-3-aminopiperidine99.599.6[6][7]
Dibenzoyl-L-tartaric acidN/AModest resolutionN/A[3]
N-(para-toluenesulfonyl)-L-phenylalanine(R)-3-aminopiperidinePoor yield or insufficient eeN/A[3]
Detailed Experimental Protocol: Resolution using (R)-CPA[7]
  • Salt Formation: Racemic 3-aminopiperidine is reacted with the resolving agent, (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), in a suitable solvent such as 90% tert-butyl alcohol.

  • Crystallization: The mixture is heated to achieve dissolution and then slowly cooled (e.g., to 0°C) to allow for the selective crystallization of one of the diastereomeric salts, which has lower solubility.

  • Isolation: The crystallized diastereomeric salt is isolated by filtration.

  • Liberation of the Free Amine: The isolated salt is treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the enantiomerically pure free amine.

  • Extraction: The free amine is then extracted into an organic solvent, dried, and concentrated to yield the final product.

Synthesis from the Chiral Pool

This approach utilizes readily available, enantiopure natural products as starting materials. For instance, D-ornithine or D-glutamic acid can be used to synthesize (R)-3-aminopiperidine.[3][9]

General Workflow (Example from Ornithine)

cluster_2 Synthesis from Chiral Pool ChiralPool D-Ornithine Esterification Esterification ChiralPool->Esterification Cyclization Cyclization (Lactam formation) Esterification->Cyclization Lactam (R)-3-aminopiperidin-2-one Cyclization->Lactam Reduction Reduction (e.g., LiAlH4) Lactam->Reduction FinalProduct (R)-3-aminopiperidine Reduction->FinalProduct

References

The Emergence of a Key Chiral Building Block: A Technical Guide to (R)-Piperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Piperidin-3-amine hydrochloride has emerged as a critical chiral intermediate in the synthesis of several modern pharmaceuticals, most notably dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes. This technical guide provides an in-depth overview of its discovery, synthesis, and physicochemical properties, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of chiral synthesis methodologies and the quest for more effective treatments for type 2 diabetes. Early synthetic routes to 3-aminopiperidine derivatives often resulted in racemic mixtures, which necessitated challenging and often inefficient resolution steps to isolate the desired (R)-enantiomer. These classical resolution methods, while foundational, were characterized by lower yields and higher costs, posing significant hurdles for industrial-scale production.

A significant advancement in the production of this compound came with the development of asymmetric synthesis strategies. These methods utilize chiral starting materials to stereoselectively synthesize the desired (R)-enantiomer, thereby circumventing the need for resolution of a racemic mixture. Prominent among these chiral precursors are D-glutamic acid and D-mandelic acid.[1] The evolution of these synthetic pathways has been driven by the increasing demand for enantiomerically pure building blocks for the synthesis of complex drug molecules like Linagliptin and Alogliptin, both potent DPP-IV inhibitors.[2]

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₁₂N₂ · 2HCl[3]
Molecular Weight 173.08 g/mol [3]
Melting Point 190-195 °C[4]
Solubility Soluble in water, slightly soluble in methanol.[4]
Appearance White to tan powder.[4]
Optical Activity [α]/D -2.0±0.5°, c = 1 in H₂O[4]

Spectroscopic data is crucial for the characterization of this compound. While specific spectra are not reproduced here, ¹H NMR, ¹³C NMR, and FTIR data are available in the scientific literature and chemical databases for confirmation of its structure and purity.[5][6][7]

Experimental Protocols

The synthesis of this compound has been approached through various chiral routes. Below are detailed methodologies for two prominent methods.

Synthesis from D-Glutamic Acid

This synthetic route leverages the inherent chirality of D-glutamic acid to establish the stereocenter of the final product. The overall workflow can be visualized as a multi-step process involving protection, reduction, cyclization, and deprotection.

G D_Glu D-Glutamic Acid Protected_Glu Hydroxyl Esterification & Amido Boc Protection D_Glu->Protected_Glu Reduced_Intermediate Ester Reduction Protected_Glu->Reduced_Intermediate Activated_Intermediate Hydroxyl Activation Reduced_Intermediate->Activated_Intermediate Cyclized_Product Intramolecular Cyclization Activated_Intermediate->Cyclized_Product Final_Product (R)-Piperidin-3-amine hydrochloride Cyclized_Product->Final_Product Boc Deprotection & HCl Salt Formation

Figure 1: Synthetic workflow from D-Glutamic Acid.

Step 1: Hydroxyl Esterification and Amido Boc Protection D-glutamic acid is first converted to its corresponding dimethyl ester. This is typically achieved by reacting D-glutamic acid with methanol in the presence of an acid catalyst like thionyl chloride. The resulting amino ester is then protected with a di-tert-butyl dicarbonate (Boc) group to yield a fully protected intermediate.

Step 2: Ester Reduction The diester is selectively reduced to the corresponding diol. This reduction is commonly carried out using a mild reducing agent such as sodium borohydride in a suitable solvent.

Step 3: Hydroxyl Activation The primary hydroxyl group of the diol is selectively activated to facilitate the subsequent cyclization. This is often achieved by converting it into a good leaving group, for example, by mesylation or tosylation.

Step 4: Intramolecular Cyclization The activated intermediate undergoes intramolecular nucleophilic substitution, where the amino group displaces the leaving group to form the piperidine ring.

Step 5: Boc Deprotection and Hydrochloride Salt Formation The Boc protecting group is removed under acidic conditions, typically with hydrochloric acid in an organic solvent, which also facilitates the formation of the final dihydrochloride salt. The product is then isolated by filtration and dried.[1]

Synthesis from D-Mandelic Acid

This method utilizes D-mandelic acid as a chiral resolving agent to separate the desired (R)-enantiomer from a racemic mixture of 3-aminopiperidine.

G Racemic_Amide Racemic 3-Piperidine Amide Resolution Resolution with D-Mandelic Acid Racemic_Amide->Resolution Diastereomeric_Salt (R)-3-Piperidine Amide D-Mandelate Salt Resolution->Diastereomeric_Salt Free_Amine Liberation of Free Amine Diastereomeric_Salt->Free_Amine Protected_Amine N-Pivaloyl Protection Free_Amine->Protected_Amine Hofmann_Rearrangement Hofmann Rearrangement Protected_Amine->Hofmann_Rearrangement Final_Product (R)-Piperidin-3-amine hydrochloride Hofmann_Rearrangement->Final_Product Hydrolysis & HCl Salt Formation

Figure 2: Synthetic workflow involving D-Mandelic Acid resolution.

Step 1: Resolution of Racemic 3-Piperidine Amide Racemic 3-piperidine amide is reacted with D-mandelic acid in an organic solvent.[8] This results in the formation of diastereomeric salts, with the D-mandelic acid salt of (R)-3-piperidine amide selectively precipitating out of the solution.[8] The solid is collected by filtration.[8]

Step 2: Liberation of the Free Amine and N-Protection The resolved diastereomeric salt is treated with a base to liberate the free (R)-3-piperidine amide. The pH is adjusted to 10-11, and the amine is then protected, for example, by reaction with pivaloyl chloride to form (R)-N-pivaloyl-3-piperidine amide.[9]

Step 3: Hofmann Rearrangement The protected amide undergoes a Hofmann rearrangement in the presence of a reagent like sodium hypochlorite to yield (R)-N-pivaloyl-3-aminopiperidine.[9]

Step 4: Hydrolysis and Hydrochloride Salt Formation The pivaloyl group is removed by hydrolysis under acidic conditions using hydrochloric acid in an alcohol solvent.[9] This step also leads to the formation of the (R)-3-aminopiperidine dihydrochloride salt, which can be isolated by crystallization.[9]

Role in DPP-IV Inhibition Signaling Pathway

This compound is a crucial building block for DPP-IV inhibitors. These drugs play a vital role in the management of type 2 diabetes by modulating the incretin signaling pathway.

The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake.[10] They enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, thereby helping to maintain glucose homeostasis.[10] However, the action of GLP-1 and GIP is short-lived as they are rapidly inactivated by the enzyme DPP-IV.[10]

DPP-IV inhibitors, synthesized using this compound, block the action of the DPP-IV enzyme. This prevents the degradation of incretin hormones, leading to increased levels of active GLP-1 and GIP.[11][12] The prolonged activity of these incretins results in enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner, ultimately leading to improved glycemic control.[2][11]

G cluster_0 Gut cluster_1 Pancreas Food Food Intake Incretins GLP-1 & GIP Release Food->Incretins Insulin ↑ Insulin Secretion (β-cells) Incretins->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Incretins->Glucagon DPPIV DPP-IV Enzyme Incretins->DPPIV Degradation Glucose_Control Improved Glucose Homeostasis Insulin->Glucose_Control Glucagon->Glucose_Control Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins DPPIV_Inhibitor DPP-IV Inhibitor (e.g., Alogliptin) DPPIV_Inhibitor->DPPIV Inhibition

Figure 3: DPP-IV inhibition signaling pathway.

Conclusion

This compound has transitioned from a synthetically challenging molecule to a readily accessible and highly valuable chiral building block. Its history reflects the advancements in asymmetric synthesis, and its application in the development of DPP-IV inhibitors has had a significant impact on the treatment of type 2 diabetes. The detailed understanding of its synthesis and physicochemical properties, as outlined in this guide, is essential for researchers and professionals working in the field of drug discovery and development.

References

A Technical Guide to the Spectroscopic Data of (R)-3-aminopiperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-aminopiperidine dihydrochloride, a key chiral intermediate in the synthesis of pharmaceuticals like Alogliptin, a DPP-4 inhibitor for type II diabetes.[1] The document outlines expected spectroscopic characteristics, presents available data in a structured format, and details the experimental protocols necessary for acquiring such data.

Chemical and Physical Properties

(R)-3-aminopiperidine dihydrochloride is a white to off-white, hygroscopic solid.[1] A summary of its key identifiers and properties is presented below.

PropertyValueReference(s)
CAS Number 334618-23-4[2][3][4]
Molecular Formula C₅H₁₄Cl₂N₂[2][4]
Molecular Weight 173.08 g/mol [2][3][4]
Exact Mass 172.0534 Da[2][5]
Appearance White to light yellow powder/crystal[1]
Melting Point 190-195 °C[1]
Solubility Slightly soluble in Methanol and Water[1]

Spectroscopic Data Summary

The following sections summarize the expected and reported spectroscopic data for (R)-3-aminopiperidine dihydrochloride. As a dihydrochloride salt, both the primary amine at the 3-position and the secondary amine within the piperidine ring are expected to be protonated. This significantly influences the chemical shifts observed in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of (R)-3-aminopiperidine dihydrochloride.[6]

Table 2: Predicted ¹H NMR Spectral Data (in D₂O or DMSO-d₆)

AssignmentExpected Chemical Shift (ppm)MultiplicityIntegrationNotes
-NH₃⁺, -N⁺H₂-Broad, variables (broad)5HProtons on nitrogen atoms. Signal may exchange with D₂O.
H3 (CH-NH₃⁺)~3.5 - 3.8m1HDeshielded due to adjacent protonated amine.
H2eq, H6eq~3.3 - 3.6m2HEquatorial protons adjacent to the ring nitrogen.
H2ax, H6ax~2.9 - 3.2m2HAxial protons adjacent to the ring nitrogen.
H4eq, H5eq~1.9 - 2.2m2HEquatorial protons.
H4ax, H5ax~1.6 - 1.9m2HAxial protons.

Note: A sample ¹H NMR spectrum is available from ChemicalBook, which can be used for visual comparison.[7] The protonation of the nitrogen atoms causes a downfield shift for adjacent protons.[8]

Table 3: Predicted ¹³C NMR Spectral Data (in D₂O or DMSO-d₆)

AssignmentExpected Chemical Shift (ppm)Notes
C345 - 55Carbon bearing the -NH₃⁺ group.
C2, C640 - 50Carbons adjacent to the ring N⁺H₂ group.
C425 - 35
C520 - 30

Note: The molecule has five carbon atoms in unique chemical environments, and thus five distinct signals are expected in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the protonated amine groups and the alkyl backbone.

Table 4: Expected Characteristic FT-IR Absorptions

Functional GroupAbsorption Range (cm⁻¹)Vibration Type
N⁺-H2800 - 3200 (broad)Stretching (from -NH₃⁺ and -N⁺H₂-)
N⁺-H1500 - 1600Bending
C-H2850 - 3000Stretching (Alkyl)
C-H1400 - 1470Bending (Scissoring)

Note: The broad N⁺-H stretching bands are characteristic of amine salts and often overlap with C-H stretching frequencies.[9]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.[10][11] The analysis would typically be performed on the free base or observe the cation of the salt.

Table 5: Expected Mass Spectrometry Data (ESI-MS)

IonCalculated m/zNotes
[M+H]⁺ (of free base)101.11Corresponds to C₅H₁₃N₂⁺
[M]⁺ (cation of salt)101.11The organic cation, observed directly.

Note: The molecular ion of the intact dihydrochloride salt is not typically observed. The data reflects the monoisotopic mass of the organic structure.[2][5]

Experimental Workflows and Protocols

The following diagram and protocols describe the standardized procedures for obtaining the spectroscopic data discussed above.

G Diagram 1: General Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Solid Sample (R)-3-aminopiperidine dihydrochloride B Select Appropriate Deuterated Solvent (e.g., D2O, DMSO-d6) A->B Solubility Test F ATR-FTIR Spectroscopy A->F Direct Solid Analysis G ESI-Mass Spectrometry A->G Dissolve in Volatile Solvent C Dissolve Sample (5-25 mg in ~0.6 mL) B->C D Filter into NMR Tube C->D Ensure Homogeneity E NMR Spectroscopy (1H, 13C) D->E H Process Spectra (Baseline Correction, Integration, Peak Picking) E->H F->H G->H I Structure Elucidation & Verification H->I

Caption: General workflow for the spectroscopic analysis of a small molecule solid.

Protocol for NMR Spectroscopy

This protocol is for acquiring ¹H and ¹³C NMR spectra of a solid, soluble sample.[8]

  • Sample Preparation:

    • Accurately weigh 5-25 mg of (R)-3-aminopiperidine dihydrochloride for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[12][13]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) to the vial.[12]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.[13][14]

    • Cap the NMR tube securely.

  • Instrument Setup and Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks. This can be performed manually or automatically.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using standard acquisition parameters. For ¹H, a small number of scans (e.g., 8-16) is typically sufficient. For ¹³C, a larger number of scans will be required due to the lower natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction on the resulting spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference.

    • For ¹H spectra, integrate the peaks to determine the relative proton ratios.

    • Identify and label the chemical shifts of all relevant peaks.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a convenient method for analyzing solid samples directly with minimal preparation.[15][16]

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue.[17]

    • Acquire a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • Instrument Setup and Acquisition:

    • Place a small amount (a few milligrams) of the solid (R)-3-aminopiperidine dihydrochloride powder directly onto the center of the ATR crystal.[18]

    • Use the instrument's pressure arm to apply consistent pressure, ensuring firm contact between the sample and the crystal surface.[17]

    • Acquire the infrared spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum is typically displayed in absorbance or % transmittance.

    • Identify and label the wavenumbers of the major absorption bands.

    • Correlate the observed bands with known functional group frequencies to confirm the structure.[9]

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the analysis of a small molecule by direct infusion ESI-MS.[19][20]

  • Sample Preparation:

    • Prepare a dilute solution of (R)-3-aminopiperidine dihydrochloride (approximately 1-10 µg/mL) in a volatile solvent suitable for ESI, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.

    • Ensure the sample is fully dissolved.

  • Instrument Setup and Acquisition:

    • Calibrate the mass spectrometer using a known calibration standard.

    • Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas flow, and drying gas temperature, to optimal values for the analyte.

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[11]

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

  • Data Processing:

    • Examine the resulting mass spectrum for the expected ions.

    • Identify the base peak and the molecular ion (or pseudomolecular ion, e.g., [M+H]⁺).

    • Compare the observed m/z values with the calculated exact mass to confirm the elemental composition.[5]

References

(R)-Piperidin-3-amine Dihydrochloride: A Core Component in Modern Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Piperidin-3-amine dihydrochloride is a chiral synthetic building block of significant interest in the pharmaceutical industry. Its rigid piperidine scaffold and chiral amine functionality make it a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key component in the creation of dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type II diabetes. This technical guide provides an in-depth overview of its chemical properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in drug development.

Key Physicochemical and Spectroscopic Data

The fundamental properties of (R)-Piperidin-3-amine dihydrochloride are summarized below. These characteristics are essential for its identification, handling, and application in synthetic chemistry.

Physicochemical Properties
PropertyValue
Synonyms (R)-(-)-3-Aminopiperidine dihydrochloride, (3R)-piperidin-3-amine dihydrochloride
Molecular Formula C₅H₁₄Cl₂N₂[1]
Molecular Weight 173.08 g/mol [2][3]
CAS Number 334618-23-4[1][2]
Appearance White to off-white or tan crystalline powder[4][5]
Melting Point 190-195 °C[5][6], 206.0 to 210.0 °C, 230 °C (dec.)[3][7]
Solubility Highly soluble in water, slightly soluble in methanol.[4][5][6]
Optical Activity [α]20/D -1.0° to -3.0° (c=1 in H₂O)
Hygroscopicity Material is hygroscopic in nature.[1][5][6]
Spectroscopic Data

Structural elucidation of (R)-Piperidin-3-amine dihydrochloride is typically achieved through a combination of spectroscopic techniques.

TechniqueInformation Obtained
¹H NMR Provides information on the chemical environment and connectivity of hydrogen atoms, confirming the piperidine ring protons. The hydrochloride salt form can influence the chemical shifts of protons near the nitrogen atoms.[8] A representative ¹H NMR spectrum can be found in chemical databases.[9]
¹³C NMR Verifies the carbon skeleton of the piperidine ring by identifying the number and types of carbon atoms present.[8]
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) confirms the molecular formula.[8]
Infrared (IR) Spectroscopy Identifies characteristic functional groups present in the molecule.

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-Piperidin-3-amine dihydrochloride is a critical step in its industrial application. Various synthetic routes have been developed, often starting from chiral precursors or involving chiral resolution of a racemic mixture.

Common Synthetic Strategies

Several methods for the preparation of (R)-3-amino piperidine dihydrochloride have been reported, including:

  • From D-glutamic acid: This route involves a five-step reaction sequence including esterification, Boc protection, reduction, cyclization, and deprotection.[10]

  • Resolution of racemic 3-aminopiperidine: This involves using a chiral acid, such as D-mandelic acid, to form diastereomeric salts that can be separated.[11]

  • Asymmetric synthesis from N-Boc-3-piperidone: A condensation reaction with a chiral auxiliary like (S)-tert-butanesulfinamide, followed by reduction and deprotection, yields the desired enantiomer.[12]

  • Reduction of (R)-3-aminopiperidin-2-one hydrochloride: This method utilizes a reducing agent like lithium aluminum hydride.[13][14]

Experimental Protocol: Synthesis from N-Boc-3-piperidone

This protocol is a representative example of an asymmetric synthesis.

Step 1: Condensation

  • To a solution of N-Boc-3-piperidone in a suitable solvent such as tetrahydrofuran (THF), add (S)-tert-butanesulfinamide.

  • Add a catalytic amount of pyrrolidine to the mixture.

  • Heat the reaction mixture at a temperature between 20-90°C and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude intermediate I.

Step 2: Diastereoselective Reduction

  • Dissolve the crude intermediate I in an appropriate solvent (e.g., THF or methanol).

  • Cool the solution to a low temperature (e.g., -78°C).

  • Add a reducing agent, such as sodium borohydride, portion-wise to the solution while maintaining the low temperature.

  • Allow the reaction to stir at low temperature for several hours.

  • Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude product.

  • Purify the product by recrystallization from a solvent system like ethanol/heptane to obtain the enantiomerically pure intermediate.[12]

Step 3: Deprotection

  • Dissolve the purified intermediate in a solution of hydrochloric acid in an alcohol (e.g., methanol or ethanol).

  • Stir the mixture at room temperature. This step removes both the Boc and the tert-butanesulfinyl protecting groups.

  • Monitor the reaction for completion.

  • Upon completion, the product, (R)-3-aminopiperidine dihydrochloride, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.[12]

G cluster_synthesis Synthetic Workflow start N-Boc-3-piperidone + (S)-tert-butanesulfinamide condensation Condensation (cat. Pyrrolidine) start->condensation intermediate1 Intermediate I condensation->intermediate1 reduction Low-Temperature Reduction intermediate1->reduction intermediate2 Enantiomerically Pure Intermediate reduction->intermediate2 deprotection Deprotection (HCl in Alcohol) intermediate2->deprotection end (R)-3-aminopiperidine dihydrochloride deprotection->end

Caption: Asymmetric synthesis of (R)-3-aminopiperidine dihydrochloride.

Applications in Drug Discovery

(R)-3-Aminopiperidine dihydrochloride is a valuable chiral intermediate, primarily used in the synthesis of DPP-IV inhibitors.[5][6][10] These drugs are a class of oral hypoglycemics for the treatment of type II diabetes. Notable examples of drugs synthesized using this intermediate include Alogliptin and Linagliptin.[5][11][12]

Mechanism of Action of DPP-IV Inhibitors

DPP-IV is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-IV, drugs derived from (R)-3-aminopiperidine dihydrochloride increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.

G cluster_pathway DPP-IV Signaling Pathway food Food Intake incretins Active Incretins (GLP-1, GIP) food->incretins pancreas Pancreas incretins->pancreas dpp4 DPP-IV Enzyme incretins->dpp4 Degradation insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose inactive Inactive Incretins dpp4->inactive inhibitor DPP-IV Inhibitor (e.g., Alogliptin) inhibitor->dpp4 Inhibition

Caption: Inhibition of the DPP-IV enzyme by its inhibitors.

Safety and Handling

(R)-Piperidin-3-amine dihydrochloride is classified as hazardous and requires careful handling in a laboratory or industrial setting.

CategoryInformation
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation).[3][6]
Precautionary Statements P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][6][15]
First Aid If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. If on skin: Wash with plenty of water. If inhaled: Remove person to fresh air and keep comfortable for breathing. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][15][16][17]
Handling Use in a well-ventilated area. Avoid formation of dust and aerosols.[1][15][16]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store under an inert atmosphere as the material is hygroscopic.[1][5][15][17]

References

Commercial Suppliers and Technical Guide for (R)-3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminopiperidine dihydrochloride is a critical chiral building block in modern pharmaceutical synthesis, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1] Its stereospecificity is paramount for the biological activity of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of commercial suppliers, technical data, and key applications of this important intermediate.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer (R)-3-aminopiperidine dihydrochloride, with varying purity levels and in different quantities. The following tables summarize the publicly available data from several prominent suppliers to facilitate comparison.

Table 1: General Supplier Information

SupplierProduct NameCAS Number
Sigma-Aldrich(R)-(−)-3-Aminopiperidine dihydrochloride334618-23-4
TCI Chemicals(R)-(-)-3-Aminopiperidine Dihydrochloride334618-23-4
ChemScene(R)-3-Aminopiperidine dihydrochloride334618-23-4[2]
LGC Standards(R)-3-Aminopiperidine Dihydrochloride334618-23-4[3][4]
BioCrick3-Aminopiperidine dihydrochloride334618-23-4[5]
Chemsrc(R)-3-Aminopiperidine dihydrochloride334618-23-4[6]

Table 2: Technical Specifications from Suppliers

SupplierPurityOptical Purity (e.e.)AppearanceMelting Point (°C)
Sigma-Aldrich≥98.0% (GC)95:5 enantiomeric ratio (GC)Solid190-195
TCI Chemicals>97.0% (T)---White to Light yellow powder to crystal206.0 to 210.0
ChemScene≥95%[2]---------
BioCrick>98%[5]---------
Chemsrc97.0%[6]------205-209[6]

The Role of (R)-3-Aminopiperidine Dihydrochloride in Drug Synthesis

(R)-3-Aminopiperidine dihydrochloride is a key chiral intermediate in the synthesis of several DPP-4 inhibitors.[1] The (R)-configuration of the amino group on the piperidine ring is crucial for the inhibitor's ability to bind to the active site of the DPP-4 enzyme.

G cluster_start Starting Material cluster_synthesis Chemical Synthesis cluster_products Final Drug Products (DPP-4 Inhibitors) A (R)-3-Aminopiperidine dihydrochloride B Coupling Reaction A->B Key Chiral Building Block C Linagliptin B->C D Alogliptin B->D G cluster_gut Gut cluster_pancreas Pancreas cluster_blood Bloodstream Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Insulin Insulin Secretion Incretins->Insulin Stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Inactive Inactive Incretins DPP4->Inactive Inactivates DPP4_Inhibitor DPP-4 Inhibitor (e.g., Linagliptin, Alogliptin) DPP4_Inhibitor->DPP4 Inhibits G A Start: 8-bromo-xanthine derivative C Condensation Reaction (Base, Solvent) A->C B (R)-3-aminopiperidine dihydrochloride B->C D Work-up and Purification C->D E Final Product: Linagliptin D->E

References

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (R)-Piperidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-Piperidin-3-amine hydrochloride, a chiral heterocyclic amine, has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry. Its rigid, stereochemically defined structure makes it an indispensable intermediate for the synthesis of complex, high-value active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the role of this compound in organic synthesis, with a focus on its application in the development of novel therapeutics. We will delve into its primary applications, detailed experimental protocols for its use, and the biological pathways influenced by the molecules derived from it.

Core Applications: A Gateway to DPP-4 Inhibition

The most prominent application of this compound is as a key chiral intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2] These drugs, such as Linagliptin and Alogliptin, are at the forefront of treating type II diabetes. The (R)-enantiomer of the aminopiperidine moiety is crucial for the high potency and selectivity of these inhibitors, as it ensures optimal interaction with the active site of the DPP-4 enzyme.[3]

The DPP-4 Signaling Pathway

DPP-4 is a transmembrane glycoprotein that plays a significant role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, drugs synthesized from this compound prevent the degradation of GLP-1, leading to enhanced insulin secretion and improved glycemic control.

DPP4_Signaling_Pathway cluster_ingestion Food Ingestion cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Islets cluster_dpp4 DPP-4 Action cluster_inhibitor DPP-4 Inhibitor Action Food Food GLP-1 GLP-1 Food->GLP-1 stimulates release of GIP GIP Food->GIP stimulates release of Pancreas Pancreas GLP-1->Pancreas acts on DPP4 DPP-4 Enzyme GLP-1->DPP4 is substrate for GIP->Pancreas acts on GIP->DPP4 is substrate for Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion Pancreas->Glucagon_Secretion Inactive_Metabolites Inactive_Metabolites DPP4->Inactive_Metabolites degrades to Alogliptin_Linagliptin Alogliptin / Linagliptin (from (R)-Piperidin-3-amine HCl) Alogliptin_Linagliptin->DPP4 inhibits Synthetic_Workflow A Heterocyclic Core (e.g., Xanthine or Pyrimidinedione derivative) E Nucleophilic Substitution Reaction (Heated) A->E B (R)-Piperidin-3-amine hydrochloride B->E C Base (e.g., K2CO3, NaHCO3) C->E D Solvent (e.g., DMF, MIBK, Isopropanol) D->E F Crude Product E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Pure API (e.g., Linagliptin, Alogliptin) G->H

References

Methodological & Application

Application Notes and Protocols: (R)-Piperidin-3-amine Hydrochloride as a Key Intermediate in the Synthesis of Alogliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, focusing on the crucial role of the chiral intermediate, (R)-Piperidin-3-amine hydrochloride. This document outlines detailed experimental protocols for the key synthetic steps, presents quantitative data in a comparative format, and includes process diagrams to elucidate the synthetic pathway.

Overview of the Synthetic Strategy

The synthesis of Alogliptin from this compound generally involves a nucleophilic substitution reaction. In this key step, the piperidine amine displaces a leaving group, typically a halogen, on a substituted pyrimidinedione core. The enantiomeric purity of the final Alogliptin molecule is directly dependent on the high chiral purity of the this compound starting material.

A common synthetic route involves the following key transformations:

  • Step 1: Synthesis of the Pyrimidinedione Intermediate: Preparation of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.

  • Step 2: Chiral Resolution of 3-Aminopiperidine: Preparation of enantiomerically pure (R)-3-aminopiperidine dihydrochloride from a racemic mixture.

  • Step 3: Nucleophilic Substitution (Coupling Reaction): Reaction of the pyrimidinedione intermediate with (R)-3-aminopiperidine dihydrochloride to form Alogliptin.

  • Step 4: Salt Formation: Conversion of Alogliptin free base to its benzoate salt.

An alternative "one-pot" synthesis combines the formation of the pyrimidinedione intermediate and the subsequent coupling reaction into a single procedural step.

Quantitative Data Summary

The following tables summarize quantitative data for the key reaction steps, compiled from various sources to facilitate comparison.

Table 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Starting MaterialsBaseSolventTemperatureReaction TimeYieldPurityReference
6-chloro-3-methyluracil, 2-cyanobenzyl bromideTri-n-butylamineToluene80°C5 hours87.78%97.2%[1]
6-chloro-3-methyluracil, 2-cyanobenzyl bromideTriethylamineNot Specified80°CNot Specified--[2]
6-Chlorouracil, 2-(bromomethyl)benzonitrileNaH, LiBrDMF-DMSONot SpecifiedNot Specified54%-[3]
6-chloro-3-methyluracil, α-bromo-o-tolunitrileDiisopropylethylamineIsopropyl alcoholNot SpecifiedNot Specified--[4]

Table 2: Chiral Resolution of Racemic 3-Aminopiperidine Dihydrochloride

Resolving AgentSolventKey ConditionsYield of (R)-isomer saltEnantiomeric Excess (ee)Reference
D-Tartaric acidDehydrated alcoholReflux for 2 hours, cool to room temperature, filter.94.0 - 96.0%99.6 - 99.8%[5]
Dibenzoyl-(D)-tartaric acidIsopropyl alcohol/waterHeat to 60°C, then cool to 20°C and stir for 18 hours.->98%[6][7]

Table 3: Synthesis of Alogliptin via Nucleophilic Substitution

Piperidine SourceBaseSolvent(s)TemperatureReaction TimeYieldPurityReference
(R)-3-aminopiperidine dihydrochlorideTriethylamineN-methylpyrrolidone (NMP)70°C6 hours67%99.9%[8]
(R)-3-aminopiperidine dihydrochlorideN,N-diisopropylethylamineN,N-dimethylformamide (DMF)70°C6 hours--[8]
(R)-3-aminopiperidine dihydrochloride (1.1 equiv)Potassium carbonateIsopropanol/water58-68°C---[4]
(R)-3-aminopiperidine dihydrochlorideSodium bicarbonateMethanol"hot"---[3]
tert-butyl (R)-piperidin-3-ylcarbamatePotassium carbonateDMF80°C7 hours~75%-

Experimental Protocols

Protocol 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

This protocol is adapted from a patented procedure.[1]

Materials:

  • 6-chloro-3-methyluracil (80.3g, 0.5 mol)

  • 2-cyanobenzyl bromide (107.8g, 0.55 mol)

  • Tri-n-butylamine (139g, 0.75 mol)

  • Toluene (400 ml)

  • Purified water

Procedure:

  • To a reaction flask, add 6-chloro-3-methyluracil, 2-cyanobenzyl bromide, and toluene.

  • Add tri-n-butylamine to the mixture.

  • Stir the mixture and heat to 80°C. Maintain this temperature for 5 hours.

  • Stop heating and allow the reaction mixture to cool to room temperature.

  • Add 250 ml of purified water to the system and stir for 30 minutes.

  • Filter the mixture under reduced pressure.

  • Rinse the filter cake with 150 ml of purified water and then aspirate to dryness.

  • The resulting off-white solid is 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.

Protocol 2: Chiral Resolution of Racemic 3-Aminopiperidine Dihydrochloride

This protocol is based on a method utilizing D-tartaric acid for resolution.[5]

Materials:

  • Racemic 3-aminopiperidine dihydrochloride (165g, 0.95 mol)

  • Dehydrated ethanol (500 ml + 500 ml)

  • Sodium hydroxide

  • D-tartaric acid (143g, 0.95 mol)

  • Concentrated hydrochloric acid (200 ml)

Procedure:

  • In a 1L reaction flask, mix racemic 3-aminopiperidine dihydrochloride with 500 ml of dehydrated ethanol.

  • While stirring, add sodium hydroxide to adjust the pH to neutral.

  • Add D-tartaric acid to the mixture.

  • Heat the reaction to reflux and maintain for 2 hours.

  • Allow the mixture to cool naturally to room temperature while stirring.

  • Filter the mixture to obtain a white solid (the diastereomeric salt).

  • Add the collected solid to 500 ml of fresh dehydrated ethanol and heat to reflux to dissolve.

  • Slowly add concentrated hydrochloric acid to the refluxing solution.

  • Allow the mixture to cool to room temperature and stir for 1 hour.

  • Filter the resulting precipitate and dry to obtain (R)-3-aminopiperidine dihydrochloride.

Protocol 3: One-Pot Synthesis of Alogliptin

This protocol describes a "one-pot" method where the intermediate from Protocol 1 is not isolated before reacting with the chiral amine.[8]

Materials:

  • 6-chloro-3-methyluracil (20.0g, 125 mmol)

  • 2-cyanobenzyl bromide (27.0g, 138 mmol)

  • Triethylamine (82.1g, 813 mmol)

  • N-methylpyrrolidone (NMP) (200 ml)

  • (R)-3-aminopiperidine dihydrochloride (23.6g, 138 mmol)

  • Water

Procedure:

  • At room temperature, add 6-chloro-3-methyluracil, 2-cyanobenzyl bromide, and triethylamine to N-methylpyrrolidone.

  • Heat the mixture to 90°C and allow it to react for 5 hours.

  • Cool the reaction mixture to 70°C.

  • Add (R)-3-aminopiperidine dihydrochloride to the reaction mixture.

  • Maintain the temperature at 70°C and continue the reaction for 6 hours.

  • After the reaction is complete, cool the mixture to 30°C.

  • Add 1000 ml of water, then cool further to 10°C and stir for 4 hours to precipitate the product.

  • Filter the mixture. Wash the filter cake twice with 400 ml of water each time.

  • Aspirate to dryness to obtain Alogliptin free base.

Protocol 4: Formation of Alogliptin Benzoate

This protocol outlines the final salt formation step.[3]

Materials:

  • Alogliptin free base

  • Benzoic acid

  • Ethanol

Procedure:

  • Dissolve the Alogliptin free base, obtained from the previous step, in ethanol.

  • Add a stoichiometric amount of benzoic acid to the solution.

  • Stir the mixture to induce crystallization of the benzoate salt.

  • Isolate the solid product by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield Alogliptin benzoate.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes in the synthesis of Alogliptin.

Alogliptin_Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Racemic_3-aminopiperidine Racemic 3-Aminopiperidine (as dihydrochloride) R_amine (R)-3-Aminopiperidine Dihydrochloride Racemic_3-aminopiperidine->R_amine  Chiral Resolution  (Protocol 2) 6-chloro-3-methyluracil 6-chloro-3-methyluracil Pyrimidinedione 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 6-chloro-3-methyluracil->Pyrimidinedione 2-cyanobenzyl_bromide 2-cyanobenzyl bromide 2-cyanobenzyl_bromide->Pyrimidinedione  Alkylation  (Protocol 1) Alogliptin_base Alogliptin (free base) R_amine->Alogliptin_base Pyrimidinedione->Alogliptin_base  Coupling Reaction  (Protocol 3) Alogliptin_benzoate Alogliptin Benzoate Alogliptin_base->Alogliptin_benzoate  Salt Formation  (Protocol 4)

Caption: Overall synthetic workflow for Alogliptin Benzoate.

Coupling_Reaction Pyrimidinedione 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Alogliptin Alogliptin Pyrimidinedione->Alogliptin R_amine (R)-3-Aminopiperidine R_amine->Alogliptin Base Base (e.g., K2CO3, Et3N) Base->Alogliptin Solvent Solvent (e.g., NMP, Isopropanol/H2O) Solvent->Alogliptin

Caption: Key coupling reaction to form Alogliptin.

References

Application Notes & Protocols: Synthesis of DPP-IV Inhibitors Utilizing (R)-3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, with a specific focus on leveraging the chiral intermediate, (R)-3-aminopiperidine. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics for type 2 diabetes.

Introduction to DPP-IV Inhibitors and the Role of (R)-3-Aminopiperidine

Dipeptidyl Peptidase-4 (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism.[1][2] It deactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[3][4] By inhibiting the DPP-IV enzyme, DPP-IV inhibitors prolong the activity of incretins, leading to improved glycemic control in patients with type 2 diabetes.[4][5][6]

(R)-3-aminopiperidine is a critical chiral building block in the synthesis of several potent and selective DPP-IV inhibitors, including alogliptin, trelagliptin, and linagliptin.[7][8] Its specific stereochemistry is essential for the high-affinity binding to the active site of the DPP-IV enzyme, making its enantiomerically pure synthesis a key step in the manufacturing of these drugs.[8]

Mechanism of Action and Signaling Pathway

DPP-IV inhibitors work by preventing the degradation of incretin hormones, thereby increasing their plasma concentrations.[3][4] This leads to a cascade of downstream effects that contribute to lower blood glucose levels. The signaling pathway is illustrated below.

DPP-IV Inhibition Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake Active GLP-1/GIP Active GLP-1/GIP Food Intake->Active GLP-1/GIP Stimulates Release Beta Cells Beta Cells Insulin Release Insulin Release Beta Cells->Insulin Release Increases Alpha Cells Alpha Cells Glucagon Release Glucagon Release Alpha Cells->Glucagon Release Decreases Active GLP-1/GIP->Beta Cells Stimulates Active GLP-1/GIP->Alpha Cells Inhibits DPP-IV Enzyme DPP-IV Enzyme Active GLP-1/GIP->DPP-IV Enzyme Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-IV Enzyme->Inactive GLP-1/GIP Degrades DPP-IV Inhibitor DPP-IV Inhibitor DPP-IV Inhibitor->DPP-IV Enzyme Inhibits Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production Reduces Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose Hepatic Glucose Production->Lower Blood Glucose

Caption: DPP-IV Inhibition Signaling Pathway.

Synthesis of Alogliptin using (R)-3-Aminopiperidine

Alogliptin is a potent DPP-IV inhibitor where the (R)-3-aminopiperidine moiety is crucial for its activity. The synthesis generally involves the reaction of a substituted pyrimidinedione with (R)-3-aminopiperidine.

A common synthetic route for Alogliptin involves the nucleophilic substitution of a leaving group on the pyrimidinedione core by the amino group of (R)-3-aminopiperidine.

Alogliptin Synthesis Workflow Start Starting Materials Intermediate 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Start->Intermediate ChiralAmine (R)-3-aminopiperidine dihydrochloride Start->ChiralAmine Reaction Nucleophilic Substitution Intermediate->Reaction ChiralAmine->Reaction Product Alogliptin Reaction->Product Purification Purification & Isolation (e.g., as benzoate salt) Product->Purification Final Final Product Purification->Final

Caption: General workflow for Alogliptin synthesis.

This protocol describes the synthesis of Alogliptin from 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride.[9][10]

Materials:

  • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • (R)-3-aminopiperidine dihydrochloride[11]

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)[9]

  • Isopropanol

  • Water

  • Methanol[9]

  • Benzoic acid

  • Ethanol

Procedure:

  • To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in a mixture of isopropanol and water, add (R)-3-aminopiperidine dihydrochloride.[10]

  • Add potassium carbonate to the mixture to act as a base.[10] Alternatively, sodium bicarbonate in methanol can be used.[9]

  • Heat the reaction mixture and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and perform a work-up procedure, which may involve filtration to remove inorganic salts and concentration of the filtrate.

  • To isolate Alogliptin as its benzoate salt, dissolve the crude product in ethanol and treat with a solution of benzoic acid in ethanol.[9]

  • Cool the solution to induce crystallization of Alogliptin benzoate.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

StepProductStarting MaterialReagentsSolventYield (%)Purity/eeReference
Alogliptin Synthesis Alogliptin2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidineK₂CO₃ or NaHCO₃Isopropanol/Water or Methanol49-74>99%[12]

Synthesis of (R)-3-Aminopiperidine

The enantiomerically pure (R)-3-aminopiperidine is a crucial starting material. It can be prepared through various methods, including the resolution of a racemic mixture or by asymmetric synthesis.

A common method involves the resolution of racemic 3-aminopiperidine using a chiral resolving agent, such as an optically active cyclic phosphoric acid, to form diastereomeric salts that can be separated.[7]

Chiral Resolution Workflow Start Racemic 3-aminopiperidine Resolution Diastereomeric Salt Formation with Chiral Acid Start->Resolution Separation Fractional Crystallization Resolution->Separation R_Salt (R)-amine-(R)-acid Salt Separation->R_Salt Less Soluble S_Salt (S)-amine-(R)-acid Salt Separation->S_Salt More Soluble Liberation_R Base Treatment R_Salt->Liberation_R Final_R (R)-3-aminopiperidine Liberation_R->Final_R

Caption: Workflow for chiral resolution of 3-aminopiperidine.

This protocol is a general guide based on the principle of diastereomeric salt formation.[7]

Materials:

  • Racemic 3-aminopiperidine

  • (R)-(-)-Mandelic acid or another suitable chiral acid

  • Methanol or another suitable solvent

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane or other suitable organic solvent

Procedure:

  • Dissolve racemic 3-aminopiperidine in methanol.

  • Add a solution of (R)-(-)-mandelic acid in methanol to the amine solution.

  • Allow the mixture to stand, promoting the crystallization of the less soluble diastereomeric salt, ((R)-3-aminopiperidinium (R)-mandelate).

  • Collect the crystals by filtration and wash with cold methanol.

  • To obtain the free (R)-3-aminopiperidine, treat the diastereomeric salt with an aqueous solution of sodium hydroxide.

  • Extract the liberated free amine into an organic solvent like dichloromethane.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain (R)-3-aminopiperidine.

Asymmetric synthesis provides a direct route to the enantiomerically pure amine. One approach involves the asymmetric reduction of a suitable precursor. For example, (R)-3-aminopiperidine dihydrochloride can be prepared by the reduction of (R)-3-aminopiperidin-2-one hydrochloride with a reducing agent like lithium aluminum hydride.[13][14]

MethodProductStarting MaterialKey ReagentYield (%)Enantiomeric Excess (ee%)Reference
Chiral Resolution (R)-3-aminopiperidineRacemic 3-aminopiperidine(R)-cyclic phosphoric acid99.599.6[7]
Asymmetric Synthesis (R)-3-aminopiperidine dihydrochloride(R)-3-aminopiperidin-2-one HClLiAlH₄High>99[13][14]

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization.

References

Application Note and Protocol: Boc Protection of (R)-3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-3-(tert-butoxycarbonylamino)piperidine, commonly known as (R)-3-(Boc-amino)piperidine, is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate in the production of dipeptidyl peptidase-4 (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are used in the management of type 2 diabetes.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group is essential for selectively masking the primary amine, allowing for further chemical modifications on the piperidine ring.[3] This document provides a detailed protocol for the Boc protection of the exocyclic primary amine of an (R)-3-aminopiperidine derivative.

Reaction Principle

The protection of the primary amino group of (R)-3-aminopiperidine is achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. The base deprotonates the amino group, increasing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride. This results in the formation of a stable carbamate, protecting the amine from participating in subsequent reactions.

Experimental Protocol

This protocol is adapted from established synthetic procedures for the Boc protection of aminopiperidine derivatives.[4][5]

Materials:

  • (R)-1-Benzyl-3-aminopiperidine or a similar (R)-3-aminopiperidine derivative

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃)

  • Dioxane and Water (or other suitable solvent system like methanol/water)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (R)-3-aminopiperidine derivative (1.0 equivalent) in a mixture of dioxane and water (a common ratio is 1:1 v/v).[5]

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

  • Addition of Base: Add the base (e.g., triethylamine, 1.5 equivalents, or sodium carbonate, 2.0 equivalents) to the cooled solution.[4][5]

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.3 equivalents) in the organic co-solvent (e.g., dioxane or methanol) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Continue stirring for 5-6 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.[5]

    • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).[5]

    • Combine the organic layers and wash with brine solution.[5]

    • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which may be an oily residue or a solid.[5]

    • The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary to yield the pure (R)-3-(Boc-amino)piperidine derivative.

Data Presentation

The following table summarizes the typical quantitative data for the Boc protection reaction.

ParameterValueReference
Reactants
(R)-3-Aminopiperidine Derivative1.0 equivalentGeneral Stoichiometry
Di-tert-butyl dicarbonate1.1 - 1.3 equivalents[4]
Base (e.g., Na₂CO₃)1.5 - 2.5 equivalents[4]
Reaction Conditions
Initial Temperature0 - 5 °C[4]
Reaction Temperature20 - 25 °C[4]
Reaction Time5 - 6 hours[5]
Solvent System
SolventsDioxane/Water or Methanol/Water[4][5]
Yield
Expected YieldHigh (often >90%)Dependent on substrate and purification method

Visualizations

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R3AP (R)-3-Aminopiperidine Derivative Product (R)-3-(Boc-amino)piperidine Derivative R3AP->Product + (Boc)₂O, Base, Solvent Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Product Base Base (e.g., Na₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: General reaction scheme for the Boc protection of an (R)-3-aminopiperidine derivative.

Experimental Workflow:

Experimental_Workflow start Start dissolve Dissolve (R)-3-aminopiperidine derivative in solvent start->dissolve cool Cool to 0-5 °C in an ice bath dissolve->cool add_base Add base cool->add_base add_boc Slowly add (Boc)₂O solution add_base->add_boc react Warm to room temperature and stir for 5-6 hours add_boc->react workup Reaction Work-up: - Remove organic solvent - Extract with ethyl acetate - Wash with brine - Dry over Na₂SO₄ react->workup isolate Isolate crude product by solvent evaporation workup->isolate purify Purify by recrystallization or chromatography isolate->purify end End Product: Pure (R)-3-(Boc-amino)piperidine Derivative purify->end

Caption: Step-by-step workflow for the synthesis of Boc-protected (R)-3-aminopiperidine.

References

Application Notes and Protocols: (R)-3-Aminopiperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-aminopiperidine is a crucial chiral building block in modern medicinal chemistry. Its rigid piperidine scaffold, combined with the stereospecific presentation of an amino group at the 3-position, makes it an invaluable component for creating high-affinity and selective ligands for various biological targets. This document provides a comprehensive overview of its application, focusing on its role in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, along with other emerging therapeutic areas. Detailed experimental protocols and relevant pharmacological data are provided to facilitate its use in drug discovery and development.

Core Applications of (R)-3-Aminopiperidine

The unique structural features of (R)-3-aminopiperidine contribute significantly to the potency and selectivity of active pharmaceutical ingredients (APIs).[1] Its primary applications in medicinal chemistry include:

  • DPP-IV Inhibitors: The most prominent application is in the synthesis of "gliptins," a class of oral hypoglycemic agents. The (R)-amino group of the piperidine ring plays a critical role in binding to the active site of the DPP-IV enzyme.[2][3]

  • Enzyme Inhibitors: Beyond DPP-IV, this scaffold has been explored for the development of inhibitors for other enzymes, such as the bacterial cysteine protease IdeS.[4]

  • Neurological Disorders: It serves as a key intermediate in the development of drugs targeting the central nervous system.[5]

  • Anticancer Agents: The piperidine moiety is a common scaffold in the design of various anticancer compounds.[1]

Data Presentation: Pharmacological Activity of Drugs Incorporating (R)-3-Aminopiperidine

The incorporation of the (R)-3-aminopiperidine moiety has led to the development of highly potent drug candidates. The following table summarizes key quantitative data for representative molecules.

CompoundTargetIC50 (nM)Ki (nM)SelectivityTherapeutic Area
Alogliptin DPP-IV< 10[6]->10,000-fold over DPP-8 and DPP-9[7]Type 2 Diabetes
Linagliptin DPP-IV~1[5][8][9]-~90-fold over FAP; >10,000-fold over DPP-2, DPP-8, DPP-9[5][9]Type 2 Diabetes
(S)-pipG IdeS--Potent and selective inhibitor[4]Bacterial Infections
(R)-LpipG IdeS--Potent and selective inhibitor[4]Bacterial Infections

Signaling Pathway: DPP-IV Inhibition in Glucose Homeostasis

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][10] Inhibition of DPP-IV by drugs containing the (R)-3-aminopiperidine scaffold, such as alogliptin and linagliptin, leads to prolonged activity of these incretins, resulting in beneficial effects on glucose control.

DPP_IV_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Insulin Secretion (β-cells) Insulin Secretion (β-cells) Incretin Hormones (GLP-1, GIP)->Insulin Secretion (β-cells) stimulates Glucagon Secretion (α-cells) Glucagon Secretion (α-cells) Incretin Hormones (GLP-1, GIP)->Glucagon Secretion (α-cells) inhibits DPP-IV Enzyme DPP-IV Enzyme Incretin Hormones (GLP-1, GIP)->DPP-IV Enzyme inactivated by Blood Glucose Blood Glucose Insulin Secretion (β-cells)->Blood Glucose lowers Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion (α-cells)->Hepatic Glucose Production stimulates Hepatic Glucose Production->Blood Glucose increases Alogliptin / Linagliptin Alogliptin / Linagliptin Alogliptin / Linagliptin->DPP-IV Enzyme inhibits

DPP-IV Inhibition Signaling Pathway

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and final drug molecules are provided below. These protocols are based on established literature procedures.

Protocol 1: Synthesis of Alogliptin from (R)-3-Aminopiperidine Dihydrochloride

This protocol outlines the key coupling step in the synthesis of Alogliptin.

Alogliptin_Synthesis_Workflow A 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile D Reaction at 65-70°C (12-14 hours) A->D B (R)-3-aminopiperidine dihydrochloride B->D C Potassium Carbonate (K2CO3) Isopropanol/Water C->D E Alogliptin Hydrochloride D->E F Work-up and Purification E->F G Pure Alogliptin F->G

Alogliptin Synthesis Workflow

Materials:

  • 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)methyl]benzonitrile

  • (R)-3-aminopiperidine dihydrochloride[11]

  • Potassium carbonate (K2CO3)[11]

  • Isopropanol[11]

  • Water[11]

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

Procedure:

  • To a solution of 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)methyl]benzonitrile in a mixture of isopropanol and water, add (R)-3-aminopiperidine dihydrochloride and potassium carbonate.[11]

  • Heat the reaction mixture to 65-70 °C and stir for 12-14 hours.[11]

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the inorganic salts and wash the solid with isopropanol.

  • Concentrate the filtrate under reduced pressure to obtain crude alogliptin hydrochloride.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure alogliptin.

Protocol 2: Synthesis of Linagliptin using (R)-3-Aminopiperidine Dihydrochloride

This protocol describes a key step in the synthesis of Linagliptin.

Linagliptin_Synthesis_Workflow A 1-((4-methylquinazolin-2-yl)methyl)-3-methyl- 7-(2-butyn-1-yl)-8-bromoxanthine D Reaction at 80°C (8 hours) A->D B (R)-3-aminopiperidine dihydrochloride B->D C Potassium Carbonate (K2CO3) Dimethylformamide (DMF) C->D E Crude Linagliptin D->E F Work-up and Purification (DCM extraction, evaporation) E->F G Pure Linagliptin F->G

Linagliptin Synthesis Workflow

Materials:

  • 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine[12]

  • (R)-3-aminopiperidine dihydrochloride[12]

  • Potassium carbonate (K2CO3)[12]

  • Dimethylformamide (DMF)[12]

  • Dichloromethane (DCM)[12]

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

Procedure:

  • In a round-bottom flask, dissolve 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine in dimethylformamide (DMF).[12]

  • Add potassium carbonate and (R)-3-aminopiperidine dihydrochloride to the reaction mixture at room temperature.[12]

  • Heat the reaction mixture to 80 °C and maintain for 8 hours.[12]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and evaporate the DMF under vacuum.[12]

  • Add dichloromethane (DCM) to the residue and stir for 15 minutes.[12]

  • Filter the mixture to remove insoluble materials and wash the solid with DCM.[12]

  • Evaporate the DCM from the filtrate under vacuum to obtain crude Linagliptin.[12]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/methyl-tert-butyl ether) to yield pure Linagliptin.[13]

Conclusion

(R)-3-aminopiperidine is a cornerstone chiral building block in medicinal chemistry, enabling the synthesis of potent and selective drugs, most notably the DPP-IV inhibitors alogliptin and linagliptin. Its rigid conformation and stereodefined amino group are key to achieving high-affinity interactions with biological targets. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics. Further exploration of this versatile scaffold is likely to yield new drug candidates in various therapeutic areas.

References

Application Notes and Protocols for the Derivatization of (R)-piperidin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-piperidin-3-amine is a valuable chiral building block in medicinal chemistry, recognized as a key pharmacophore in a variety of therapeutic agents.[1] Its rigid piperidine scaffold and the presence of a primary amine allow for diverse chemical modifications, making it an attractive starting point for the synthesis of compound libraries targeting a wide range of biological targets. This document provides an overview of common derivatization strategies for (R)-piperidin-3-amine and detailed protocols for its application in the discovery of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV), Factor XIa, and Bruton's Tyrosine Kinase (BTK).

Core Derivatization Reactions

The primary amine of (R)-piperidin-3-amine serves as a versatile handle for various chemical transformations. The most common derivatization strategies include:

  • Acylation/Amidation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a robust method to introduce a wide array of substituents.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which can act as hydrogen bond donors and acceptors.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines, enabling the introduction of diverse alkyl and aryl groups.[2][3]

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate ureas and thioureas, respectively, which are important functional groups in many bioactive molecules.

Application 1: Synthesis of DPP-IV Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose metabolism.[4] Inhibitors of DPP-IV are an established class of oral anti-diabetic drugs. (R)-piperidin-3-amine is a key component of several potent DPP-IV inhibitors, such as Alogliptin.[5]

Quantitative Data: DPP-IV Inhibition
Compound/Derivative StructureTargetIC50 (nM)Reference CompoundIC50 (nM)
(R)-piperidin-3-amine coupled with fluorophenyl β-amino amideDPP-IV19Sitagliptin28
Triazolotriazine derivative with (R)-piperidin-3-amineDPP-IV155Sitagliptin28
Aminomethyl pyridine derivativeDPP-IV<100 (nanomolar)--

Table 1: In vitro potency of various (R)-piperidin-3-amine derivatives against DPP-IV.[4][6]

Experimental Protocol: Synthesis of a Triazolotriazine DPP-IV Inhibitor

This protocol is adapted from the general methodology for synthesizing triazolotriazine derivatives.[6]

Materials:

  • (R)-piperidin-3-amine dihydrochloride

  • Substituted triazolotriazine core

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • To a solution of the substituted triazolotriazine core (1 equivalent) in DMF, add DIPEA (3 equivalents) and stir for 10 minutes at room temperature.

  • Add (R)-piperidin-3-amine dihydrochloride (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired triazolotriazine derivative.

experimental_workflow_dppiv cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification R_piperidine (R)-piperidin-3-amine mixing Mixing and Stirring (Room Temperature, 12-24h) R_piperidine->mixing triazolo_core Triazolotriazine Core triazolo_core->mixing DIPEA DIPEA DIPEA->mixing DMF DMF DMF->mixing extraction Aqueous Workup & Extraction mixing->extraction purification Flash Chromatography extraction->purification product Final DPP-IV Inhibitor purification->product

Synthetic workflow for a DPP-IV inhibitor.

Application 2: Synthesis of Factor XIa Inhibitors

Factor XIa is a serine protease involved in the intrinsic pathway of blood coagulation.[7] Its inhibition is a promising strategy for the development of anticoagulants with a reduced risk of bleeding compared to traditional therapies.[7]

Quantitative Data: Factor XIa Inhibition
Compound/Derivative StructureTargetKi (nM)Anticoagulant Activity (aPTT, 2x concentration)
cis-piperidine diamine derivative 2hFactor Xa-High oral activity in rats
cis-piperidine diamine derivative 2kFactor Xa-High oral activity in rats
General piperidine diamine derivativesFactor XaPotentShowed anticoagulant activity

Table 2: In vitro and in vivo data for piperidine-based Factor Xa inhibitors. Note: While the provided search results focus on Factor Xa, the derivatization principles are applicable to Factor XIa inhibitor design.[7][8]

Experimental Protocol: Reductive Amination for a Factor XIa Inhibitor Scaffold

This protocol describes a general method for the reductive amination of (R)-piperidin-3-amine with a substituted benzaldehyde, a common step in the synthesis of Factor XIa inhibitors.[3]

Materials:

  • (R)-3-(Boc-amino)piperidine

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve (R)-3-(Boc-amino)piperidine (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in DCM.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction for 1 hour at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to obtain the desired N-benzylated piperidine derivative.

  • The Boc-protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the free amine for further derivatization.

signaling_pathway_coagulation XII Factor XII XI Factor XI XII->XI Activates XIa Factor XIa XI->XIa Activation IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa Activation X Factor X IXa->X Activates Xa Factor Xa X->Xa Activation Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor (R)-piperidin-3-amine Derivative Inhibitor->XIa Inhibits

Intrinsic pathway of coagulation and Factor XIa inhibition.

Application 3: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[9] BTK inhibitors have emerged as a highly effective class of drugs for the treatment of B-cell malignancies and autoimmune diseases.[10]

Quantitative Data: BTK Inhibition
Compound/Derivative StructureTargetIC50 (nM)Cell Line Antiproliferative IC50 (nM)
Aminopyrimidine derivative 14mBTK, FLT3<10 (BTK)0.29 - 950 (various leukemia cells)
6-amino-1,3,5-triazine derivative C11BTK17.0Potent against Raji and Ramos cells
Spebrutinib (BTK inhibitor)BTK0.5-

Table 3: Potency of (R)-piperidin-3-amine containing derivatives against BTK.[11][12]

Experimental Protocol: Synthesis of an Aminopyrimidine-based BTK Inhibitor

This protocol outlines the synthesis of an aminopyrimidine derivative, a common scaffold for BTK inhibitors, via nucleophilic aromatic substitution.[11]

Materials:

  • (R)-piperidin-3-amine

  • 4,6-dichloro-2-(methylthio)pyrimidine

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

Procedure:

  • In a round-bottom flask, suspend 4,6-dichloro-2-(methylthio)pyrimidine (1 equivalent) and K2CO3 (2.5 equivalents) in acetonitrile.

  • Add a solution of (R)-piperidin-3-amine (1.1 equivalents) in acetonitrile dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 16-24 hours.

  • Monitor the reaction by LC-MS. After completion, cool the mixture to room temperature.

  • Filter the solid and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired aminopyrimidine derivative.

signaling_pathway_bcr BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK) Ca_PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor (R)-piperidin-3-amine Derivative Inhibitor->BTK Inhibits

B-Cell Receptor (BCR) signaling pathway and BTK inhibition.

References

Application Note: A Scalable Synthesis of (R)-3-Aminopiperidine Dihydrochloride for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-3-Aminopiperidine dihydrochloride is a critical chiral intermediate in the synthesis of numerous pharmaceutical compounds, most notably as a key building block for Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in the treatment of type II diabetes.[1][2][3] The growing demand for these therapeutics has necessitated the development of efficient, cost-effective, and scalable methods for the production of enantiomerically pure (R)-3-aminopiperidine dihydrochloride.[3] This application note details a robust and scalable synthetic route starting from (R)-2,5-diaminopentanoic acid hydrochloride, proceeding through a lactam intermediate, which is subsequently reduced to the desired product. The described method is suitable for kilogram-scale production, ensuring high yield and enantiomeric purity.[1]

Comparison of Synthetic Methods

Several synthetic strategies for obtaining enantiomerically pure (R)-3-aminopiperidine have been reported, including enzymatic resolutions, catalytic hydrogenation of pyridine derivatives, and asymmetric synthesis.[4][5][6] While each method offers certain advantages, the chemical synthesis route via reduction of a chiral lactam intermediate is particularly amenable to large-scale industrial production due to its scalability and use of readily available reagents.[1]

Parameter Esterification Cyclization (Lactam Formation) Reduction Salt Formation
Starting Material (R)-2,5-diaminopentanoic acid hydrochloride(R)-methyl 2,5-diaminopentanoate dihydrochloride(R)-3-aminopiperidin-2-one hydrochloride(R)-3-aminopiperidine
Key Reagents Methanol, Acetyl ChlorideSodium Methoxide, Methanol, MTBE, HClLithium Aluminum Hydride (LAH), Tetrahydrofuran (THF)Concentrated Hydrochloric Acid
Temperature 0-15°C then 45-65°C[2]-10°C to 0°C[1]10-45°C then 45-70°C[1][2]Not specified
Equivalents of Key Reagent 1.5 - 2.5 equiv. Acetyl Chloride[2]1.5 - 3 equiv. Sodium Methoxide[1]1.0 - 2.5 equiv. LAH[1]Not specified
Solvent MethanolMethanol, Methyl tert-butyl ether (MTBE)Tetrahydrofuran (THF)Not specified
Typical Yield High (not explicitly quantified)High (not explicitly quantified)>80% (inferred from overall yield)>90%[7]
Enantiomeric Purity >99% ee>99% ee>95%, typically >99% ee[1]>99% ee

Experimental Protocols

The following protocols describe a scalable, multi-step synthesis of (R)-3-aminopiperidine dihydrochloride.

Step 1: Esterification of (R)-2,5-diaminopentanoic acid hydrochloride
  • Preparation: In a suitable reactor, suspend (R)-2,5-diaminopentanoic acid hydrochloride (1.0 equiv.) in methanol.

  • Reagent Addition: Cool the mixture to between 0°C and 15°C. Slowly add acetyl chloride (1.5-2.5 equiv.) while maintaining the temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a temperature between 45°C and 65°C. Monitor the reaction for completion by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude (R)-methyl 2,5-diaminopentanoate dihydrochloride, which can be used in the next step without further purification.

Step 2: Cyclization to (R)-3-aminopiperidin-2-one hydrochloride
  • Preparation: Dissolve (R)-methyl 2,5-diaminopentanoate dihydrochloride (1.0 equiv.) in methanol and cool the solution to between -10°C and 0°C.

  • Reagent Addition: Slowly add a solution of sodium methoxide (1.5-3.0 equiv.) in methanol, maintaining the temperature range.

  • Reaction: Stir the mixture at this temperature until the cyclization to (R)-3-aminopiperidin-2-one is complete (monitor by LC-MS).

  • Acidification and Isolation: Add methyl tert-butyl ether (MTBE) to the reaction mixture, followed by the slow addition of hydrochloric acid to precipitate the product.

  • Filtration: Filter the resulting solid, wash with MTBE, and dry under vacuum to yield (R)-3-aminopiperidin-2-one hydrochloride.

Step 3: Reduction of (R)-3-aminopiperidin-2-one hydrochloride
  • Preparation: In a dry reactor under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.0-2.5 equiv.) in tetrahydrofuran (THF).

  • Reagent Addition: Slowly add a suspension of (R)-3-aminopiperidin-2-one hydrochloride (1.0 equiv.) in THF to the LAH suspension, maintaining the temperature between 10°C and 45°C.

  • Reaction: After the addition is complete, heat the reaction mixture to a temperature between 45°C and 70°C.[1][2] Monitor the reaction for completion.

  • Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by aqueous sodium hydroxide, and then more water, while maintaining a low temperature.

  • Filtration and Concentration: Filter off the aluminum salts and wash the filter cake with THF. Concentrate the combined filtrates under reduced pressure to obtain crude (R)-3-aminopiperidine.

Step 4: Formation of (R)-3-aminopiperidine dihydrochloride
  • Dissolution: Dissolve the crude (R)-3-aminopiperidine in a suitable solvent (e.g., isopropanol).

  • Acidification: Slowly add concentrated hydrochloric acid to the solution until the pH is acidic, leading to the precipitation of the dihydrochloride salt.

  • Isolation: Filter the solid, wash with a cold solvent (e.g., isopropanol or MTBE), and dry under vacuum to obtain (R)-3-aminopiperidine dihydrochloride with high purity.[7]

Process Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction cluster_step4 Step 4: Salt Formation A (R)-2,5-diaminopentanoic acid hydrochloride B (R)-methyl 2,5-diaminopentanoate dihydrochloride A->B  MeOH, AcCl  0-15°C then 45-65°C C (R)-3-aminopiperidin-2-one hydrochloride B->C  1. NaOMe, MeOH (-10 to 0°C)  2. MTBE, HCl D (R)-3-aminopiperidine C->D  LAH, THF  10-45°C then 45-70°C E (R)-3-aminopiperidine dihydrochloride D->E  Conc. HCl

Caption: Synthetic workflow for the large-scale production of (R)-3-aminopiperidine dihydrochloride.

Conclusion

The presented multi-step synthesis provides a scalable and efficient method for the production of high-purity (R)-3-aminopiperidine dihydrochloride. The process utilizes readily available starting materials and reagents, and the reaction conditions are well-defined for large-scale manufacturing. This robust protocol is suitable for implementation in industrial settings to meet the growing demand for this key pharmaceutical intermediate.

References

Application Notes and Protocols for the Reaction of (R)-3-Aminopiperidine Hydrochloride with Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-acylation of (R)-3-aminopiperidine hydrochloride with pivaloyl chloride. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates, where the pivaloyl group serves as a protecting group or a key structural moiety. The protocols provided are based on established chemical principles, including the Schotten-Baumann reaction, adapted for amine hydrochlorides.

The reaction involves the nucleophilic attack of the primary amino group of (R)-3-aminopiperidine on the electrophilic carbonyl carbon of pivaloyl chloride. Since the starting material is a hydrochloride salt, a base is required to neutralize the salt and liberate the free amine, which is the reactive nucleophile. The choice of base and solvent system is critical for achieving high yields and purity.

Core Reaction

The fundamental transformation is the formation of an amide bond between the 3-amino group of the piperidine ring and the pivaloyl group, yielding (R)-N-(piperidin-3-yl)pivalamide.

Reaction Scheme:

(R)-3-Aminopiperidine Hydrochloride + Pivaloyl Chloride → (R)-N-(Piperidin-3-yl)pivalamide Hydrochloride

In the presence of a base:

(R)-3-Aminopiperidine Hydrochloride + Pivaloyl Chloride + Base → (R)-N-(Piperidin-3-yl)pivalamide + Base·HCl

Experimental Protocols

Two primary protocols are presented here. Protocol A is based on a biphasic aqueous-organic system, a classic Schotten-Baumann condition, which is robust and scalable. Protocol B employs an organic solvent with a tertiary amine base, suitable for smaller-scale reactions where anhydrous conditions are preferred.

Protocol A: Schotten-Baumann Conditions (Aqueous Biphasic System)

This protocol is adapted from procedures used in the synthesis of related pharmaceutical intermediates and is suitable for large-scale preparations.

Materials:

  • (R)-3-Aminopiperidine hydrochloride

  • Pivaloyl chloride

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Amine Salt: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-3-aminopiperidine hydrochloride (1.0 eq) in deionized water (10 mL per gram of amine salt).

  • Addition of Organic Solvent: Add dichloromethane (10 mL per gram of amine salt) to the flask to create a biphasic system.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Basification: Prepare a solution of sodium carbonate (2.5 eq) or sodium hydroxide (2.2 eq) in deionized water. Slowly add the basic solution to the stirred biphasic mixture, ensuring the temperature remains below 10 °C.

  • Addition of Acylating Agent: Slowly add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 30 minutes. Maintain vigorous stirring and keep the temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 10 mL per gram of initial amine salt).

    • Combine all organic layers.

    • Wash the combined organic layer with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-N-(piperidin-3-yl)pivalamide.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol B: Anhydrous Organic Solvent with Triethylamine

This protocol is suitable for smaller-scale reactions and when anhydrous conditions are preferred.

Materials:

  • (R)-3-Aminopiperidine hydrochloride

  • Pivaloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Set up a flame-dried round-bottom flask with a magnetic stirrer and a dropping funnel under an inert atmosphere.

  • Suspension of Amine Salt: Add (R)-3-aminopiperidine hydrochloride (1.0 eq) and anhydrous dichloromethane (15 mL per gram of amine salt) to the flask.

  • Addition of Base: Add triethylamine (2.2 eq) to the suspension. Stir for 15-20 minutes at room temperature.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve pivaloyl chloride (1.05 eq) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the pivaloyl chloride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Data Presentation

The following table summarizes typical quantitative data for the pivaloylation of aminopiperidine derivatives based on patent literature and general laboratory experience. Actual yields may vary depending on the scale and specific conditions.

ParameterProtocol A (Schotten-Baumann)Protocol B (Anhydrous)
Typical Yield 85-95%80-90%
Purity (crude) >90%>85%
Reaction Time 2-4 hours3-6 hours
Temperature 0 °C to Room Temperature0 °C to Room Temperature

Visualizations

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates the ammonium salt to generate the free amine, which then acts as a nucleophile.

ReactionMechanism cluster_activation Amine Activation cluster_acylation N-Acylation AmineHCl (R)-3-Aminopiperidine·HCl FreeAmine (R)-3-Aminopiperidine (free amine) AmineHCl->FreeAmine + Base Base Base (e.g., Na₂CO₃, Et₃N) BaseHCl Base·HCl Base->BaseHCl + H⁺Cl⁻ Intermediate Tetrahedral Intermediate FreeAmine->Intermediate + Pivaloyl Chloride PivCl Pivaloyl Chloride PivCl->Intermediate Product (R)-N-(Piperidin-3-yl)pivalamide Intermediate->Product - Cl⁻, - H⁺ Chloride Cl⁻ Intermediate->Chloride

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (R)-N-(piperidin-3-yl)pivalamide.

ExperimentalWorkflow Start Start: (R)-3-Aminopiperidine HCl ReactionSetup Reaction Setup: - Dissolve in Solvent - Add Base - Cool to 0°C Start->ReactionSetup PivClAdd Add Pivaloyl Chloride ReactionSetup->PivClAdd Reaction Reaction at 0°C to RT PivClAdd->Reaction Workup Aqueous Work-up: - Quench - Extract with Organic Solvent - Wash & Dry Reaction->Workup Isolation Isolation: - Filter - Concentrate under Vacuum Workup->Isolation Purification Purification (Optional): - Column Chromatography or - Recrystallization Isolation->Purification FinalProduct Final Product: (R)-N-(Piperidin-3-yl)pivalamide Isolation->FinalProduct If pure enough Purification->FinalProduct

Caption: General experimental workflow.

Application Notes and Protocols for Utilizing (R)-3-aminopiperidine in Neurological Disorder Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The (R)-3-aminopiperidine scaffold has emerged as a privileged pharmacophore in the design of novel therapeutics for a range of neurological disorders. Its rigid, chiral structure provides a valuable template for developing potent and selective ligands for key protein targets implicated in neurodegeneration and neuroinflammation. This document provides detailed application notes, quantitative data, and experimental protocols to guide researchers in leveraging this versatile chemical entity for the development of next-generation neurological drugs.

Application Notes

The therapeutic potential of (R)-3-aminopiperidine derivatives in the central nervous system (CNS) is primarily centered on their ability to modulate the activity of three key protein targets: Dipeptidyl Peptidase-4 (DPP-4), the Sigma-2 (σ2) receptor, and the Neurokinin-1 (NK1) receptor.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Neuroprotection

(R)-3-aminopiperidine is a cornerstone in the synthesis of several clinically successful DPP-4 inhibitors, including alogliptin and linagliptin.[1] While initially developed for the treatment of type 2 diabetes, a growing body of evidence highlights their significant neuroprotective properties, positioning them as promising candidates for Alzheimer's disease and other neurodegenerative conditions.[2][3]

Mechanism of Neuroprotection: The neuroprotective effects of DPP-4 inhibitors are believed to be multifactorial. By preventing the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1), these inhibitors enhance insulin signaling within the brain, a pathway known to be impaired in Alzheimer's disease.[4][5] Preclinical studies have demonstrated that treatment with DPP-4 inhibitors can lead to a reduction in the accumulation of amyloid-beta (Aβ) plaques and the hyperphosphorylation of tau protein, two of the primary pathological hallmarks of Alzheimer's disease.[6][7] Furthermore, these compounds have been shown to exert anti-inflammatory and anti-apoptotic effects in the brain, offering additional layers of neuroprotection.[8]

Sigma-2 (σ2) Receptor Ligands in Alzheimer's Disease

The piperidine structural motif is a recurring feature in ligands that target sigma receptors. The σ2 receptor, in particular, has garnered significant attention as a therapeutic target for Alzheimer's disease.[9]

Role in Alzheimer's Disease: The σ2 receptor is understood to play a role in the synaptic toxicity induced by Aβ oligomers.[10] By developing (R)-3-aminopiperidine-based ligands that can modulate the activity of the σ2 receptor, it may be possible to disrupt the harmful interaction between Aβ oligomers and synapses, thereby preserving synaptic function and cognitive health. Sigma-2 receptors are also involved in the regulation of various cellular processes, such as calcium signaling and lipid metabolism, which are frequently dysregulated in the course of neurodegenerative diseases.[11]

Neurokinin-1 (NK1) Receptor Antagonists for Neuroinflammation

Derivatives of (R)-3-aminopiperidine have been investigated as antagonists of the NK1 receptor. The NK1 receptor and its endogenous ligand, substance P, are key mediators of neuroinflammatory processes throughout the central nervous system.[12][13]

Therapeutic Potential in CNS Disorders: By blocking the binding of substance P to the NK1 receptor, (R)-3-aminopiperidine-based antagonists can effectively dampen neuroinflammatory responses.[14] This mechanism holds therapeutic promise for a wide array of neurological conditions where neuroinflammation is a significant contributing factor, such as traumatic brain injury, stroke, and various neurodegenerative disorders.[15]

Quantitative Data

The following tables provide a summary of the available quantitative data for representative compounds based on the (R)-3-aminopiperidine scaffold and related piperidine derivatives that target DPP-4, σ2, and NK1 receptors.

Table 1: Inhibitory Activity of (R)-3-Aminopiperidine-Containing DPP-4 Inhibitors

CompoundTargetAssay SystemIC50 (nM)
AlogliptinHuman DPP-4Recombinant Enzyme<10
LinagliptinHuman DPP-4Recombinant Enzyme1

Note: The provided IC50 values are from the initial characterization of these drugs for their primary indication of type 2 diabetes. While their neuroprotective effects have been studied, specific IC50 values from neurological assays are not consistently reported in the public domain.

Table 2: Binding Affinity of Piperidine-Based Ligands for the Sigma-2 Receptor

CompoundTargetRadioligandKi (nM)Reference
4-benzyl-piperidine derivativeσ2 Receptor[³H]DTG2.8[10]
3-benzyl-piperidine derivativeσ2 Receptor[³H]DTG4.2[10]

Note: These compounds highlight the potential of the piperidine scaffold for high-affinity σ2 receptor binding. Further structure-activity relationship (SAR) studies are needed to optimize (R)-3-aminopiperidine derivatives specifically for this target in a neurological context.

Table 3: Antagonist Activity of a Piperidine Derivative at the NK1 Receptor

CompoundTargetAssay SystempKiReference
Aprepitant (contains a piperidine-like morpholine core)Human NK1 ReceptorRadioligand Binding9.5[15]

Note: Aprepitant is a marketed NK1 receptor antagonist. While not a direct (R)-3-aminopiperidine derivative, its structure underscores the utility of piperidine-like motifs in achieving high-affinity NK1 receptor antagonism. The development of novel (R)-3-aminopiperidine-based NK1 antagonists remains an active area of research.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to evaluate the therapeutic potential of (R)-3-aminopiperidine derivatives for neurological disorders.

DPP-4 Inhibition Assay

Objective: To determine the in vitro potency of novel (R)-3-aminopiperidine derivatives as inhibitors of the DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.5) containing 1 mg/mL BSA

  • Test compounds and positive control (e.g., Linagliptin) dissolved in DMSO

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate, add 2 µL of each test compound dilution or DMSO (for vehicle control) to the appropriate wells.

  • Add 48 µL of a pre-diluted solution of the DPP-4 enzyme in assay buffer to all wells.

  • Incubate the plate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution, pre-warmed to 37°C, to all wells.

  • Immediately read the fluorescence at time zero.

  • Incubate the plate at 37°C for 30 minutes, protecting it from light.

  • Read the fluorescence again at the 30-minute time point.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

Sigma-2 Receptor Binding Assay

Objective: To assess the binding affinity of (R)-3-aminopiperidine derivatives for the σ2 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing σ2 receptors (e.g., rat liver or specific cancer cell lines).

  • Radioligand: [³H]-Ditolyguanidine ([³H]-DTG).

  • Non-specific binding agent: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test compounds dissolved in DMSO.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In polypropylene tubes, combine 50 µL of the test compound, 50 µL of [³H]-DTG (final concentration ~2 nM), and 400 µL of the membrane suspension.

  • For total binding, use 50 µL of DMSO instead of the test compound.

  • For non-specific binding, use 50 µL of haloperidol.

  • Incubate the tubes at room temperature for 120 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters, followed by three washes with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value for each compound using the Cheng-Prusoff equation.

In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease

Objective: To evaluate the ability of an (R)-3-aminopiperidine-based compound to improve cognitive function and reduce Alzheimer's-like pathology in a relevant animal model.

Animal Model: 3xTg-AD mice, which develop both amyloid and tau pathologies.[6]

Experimental Design:

  • Randomly assign mice to a vehicle control group and one or more treatment groups (n=10-15 per group).

  • Administer the test compound (e.g., Linagliptin at a dose of 10 mg/kg) or vehicle daily via oral gavage for a predefined period, such as 8 weeks.[6]

  • After the treatment period, conduct behavioral tests to assess cognitive performance:

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-Maze: To assess short-term working memory.

  • Following the completion of behavioral testing, euthanize the animals and harvest the brain tissue.

  • Process the brain tissue for downstream analysis:

    • Biochemical Analysis: Use ELISA to quantify Aβ40 and Aβ42 levels and Western blotting to measure levels of phosphorylated tau.

    • Immunohistochemistry: Stain brain sections to visualize amyloid plaques and markers of neuroinflammation (e.g., Iba1 for microglia and GFAP for astrocytes).

Data Analysis:

  • Analyze behavioral data using appropriate statistical tests, such as ANOVA or t-tests, to compare the performance between treatment and control groups.

  • Quantify the levels of pathological markers from the biochemical and immunohistochemical analyses and compare the groups using statistical tests.

Visualizations

The following diagrams illustrate key concepts related to the use of (R)-3-aminopiperidine in neurological drug development.

DPP4_Neuroprotection_Pathway cluster_drug Drug Action cluster_mechanism Mechanism cluster_pathology Pathology Reduction cluster_outcome Therapeutic Outcome DPP4_Inhibitor (R)-3-Aminopiperidine DPP-4 Inhibitor GLP1_Increase Increased GLP-1 DPP4_Inhibitor->GLP1_Increase Inhibits DPP-4 Neuroinflammation_Reduction Reduced Neuroinflammation DPP4_Inhibitor->Neuroinflammation_Reduction Insulin_Signaling Enhanced Brain Insulin Signaling GLP1_Increase->Insulin_Signaling Abeta_Reduction Reduced Aβ Deposition Insulin_Signaling->Abeta_Reduction pTau_Reduction Reduced Tau Hyperphosphorylation Insulin_Signaling->pTau_Reduction Neuroprotection Neuroprotection Abeta_Reduction->Neuroprotection pTau_Reduction->Neuroprotection Neuroinflammation_Reduction->Neuroprotection

Caption: Neuroprotective signaling of DPP-4 inhibitors.

InVivo_Study_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Alzheimer's Mouse Model (e.g., 3xTg-AD) Grouping Randomize into Vehicle & Treatment Groups Animal_Model->Grouping Treatment Daily Dosing with (R)-3-Aminopiperidine Derivative Grouping->Treatment Behavioral Cognitive Testing (Morris Water Maze, Y-Maze) Treatment->Behavioral Pathological Brain Tissue Analysis (ELISA, Western, IHC) Behavioral->Pathological Stats Statistical Analysis of Behavioral & Pathological Data Pathological->Stats

Caption: In vivo efficacy experimental workflow.

Target_Relationship_Diagram cluster_targets Primary Molecular Targets cluster_indications Therapeutic Areas in Neurology Scaffold (R)-3-Aminopiperidine Scaffold DPP4 DPP-4 Scaffold->DPP4 Key building block for inhibitors Sigma2 Sigma-2 Receptor Scaffold->Sigma2 Core structure for ligands NK1 NK1 Receptor Scaffold->NK1 Scaffold for antagonists Alzheimers Alzheimer's Disease DPP4->Alzheimers Neuroprotective target Sigma2->Alzheimers Modulatory target Neuroinflammation General Neuroinflammation NK1->Neuroinflammation Anti-inflammatory target Neuroinflammation->Alzheimers Contributes to pathology

Caption: (R)-3-aminopiperidine target relationships.

References

Application Notes and Protocols: Biocatalytic Synthesis of 3-Aminopiperidine Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-aminopiperidine scaffolds are crucial building blocks in the pharmaceutical industry, forming the core of numerous drugs, including dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin, used in diabetes treatment.[1][2] Traditional chemical syntheses of these precursors often involve harsh conditions, expensive heavy-metal catalysts, and can lack precise stereochemical control.[1] Biocatalysis has emerged as a powerful, green alternative, utilizing enzymes to perform highly selective and efficient transformations under mild, aqueous conditions.[1][2] This document outlines two primary enzymatic strategies for synthesizing valuable 3-aminopiperidine precursors: asymmetric reductive amination using ω-transaminases and a novel, one-pot cascade involving galactose oxidase and imine reductase.

Application Note 1: Asymmetric Synthesis via ω-Transaminase (ω-TA)

Principle of Synthesis

The most established biocatalytic route to chiral 3-aminopiperidines is the asymmetric amination of a prochiral precursor, typically N-Boc-3-piperidone.[2] An ω-transaminase (ω-TA), a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the transfer of an amino group from an amine donor (commonly isopropylamine) to the ketone substrate.[2][3] The choice of a specific (R)- or (S)-selective ω-TA dictates the stereochemistry of the final product, allowing for the production of either enantiomer with high fidelity.[2][3]

Logical Workflow: ω-Transaminase Catalysis

G sub 1-Boc-3-piperidone (Prochiral Ketone) reaction ω-Transaminase Reaction sub->reaction donor Isopropylamine (Amine Donor) donor->reaction prod_R (R)-3-amino-1-Boc-piperidine reaction->prod_R (R)-selective ω-TA prod_S (S)-3-amino-1-Boc-piperidine reaction->prod_S (S)-selective ω-TA byprod Acetone reaction->byprod

Caption: General workflow for the ω-TA-catalyzed synthesis of 3-aminopiperidine enantiomers.

Quantitative Data: Enzyme Screening for Transamination of 1-Boc-3-piperidone

The selection of an appropriate ω-transaminase is critical for achieving high conversion and enantioselectivity. The following table summarizes the performance of various commercially available, immobilized transaminases (TAs-IMB) in the synthesis of (R)- and (S)-3-amino-1-Boc-piperidine.

Enzyme IDProduct EnantiomerReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
ATA-025-IMB(R)399>99
ATA-013-IMB(R)2499>99
ATA-036-IMB(R)2498>99
ATA-P1-G05-IMB(S)249998
ATA-P2-A02-IMB(S)249899
Data adapted from a study on immobilized ω-transaminases.[2] Reaction conditions: 45 mM 1-Boc-3-piperidone, 200 mg enzyme, 1.1 M isopropylamine, 1.4 mM PLP, in buffer with 13% v/v DMSO, at 50°C.[2][4]

Protocol 1: Batch Synthesis of (R)-3-amino-1-Boc-piperidine

This protocol details the general procedure for the enzymatic synthesis of (R)-3-amino-1-Boc-piperidine using an immobilized ω-transaminase.

Materials:

  • 1-Boc-3-piperidone

  • Immobilized (R)-selective ω-transaminase (e.g., ATA-025-IMB)

  • Isopropylamine

  • Pyridoxal-5'-phosphate (PLP)

  • Triethanolamine buffer (100 mM, pH 7.5-8.5)[4][5]

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hydrochloric acid (HCl), 4 M

  • Potassium hydroxide (KOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel with magnetic stirrer and temperature control

Procedure:

  • Prepare Reaction Buffer: In a reaction vessel, prepare 5 mL of 100 mM triethanolamine buffer (pH 7.5) containing 1.1 M isopropylamine and 1.4 mM PLP.[4]

  • Add Enzyme: Add 200 mg of the immobilized ω-transaminase to the buffer.[4] Stir the mixture at 550 rpm and preheat to 35-50°C.[2][4]

  • Prepare Substrate Solution: Dissolve 52 mg (0.26 mmol) of 1-Boc-3-piperidone in 750 µL of DMSO.[4]

  • Initiate Reaction: Add the substrate solution to the enzyme-buffer mixture to start the reaction. Maintain the temperature and stirring for 3-24 hours.[2]

  • Monitor Reaction: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5]

  • Work-up and Extraction:

    • Once the reaction is complete, filter the mixture to recover the immobilized enzyme.[4]

    • Adjust the filtrate to pH 2 with 4 M HCl and extract with ethyl acetate (2 x 5 mL) to remove any unreacted substrate.[4]

    • Adjust the aqueous layer to pH 13 with KOH.[4]

    • Extract the product with ethyl acetate (4 x 5 mL).[4]

  • Isolation: Combine the organic extracts from the basic extraction, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the (R)-3-amino-1-Boc-piperidine product.[4]

  • Analysis: Determine yield and confirm enantiomeric excess via chiral HPLC analysis after derivatization.[2]

Application Note 2: Multi-Enzyme Cascade for L-3-N-Cbz-aminopiperidine

Principle of Synthesis

A novel, one-pot biocatalytic cascade has been developed for the synthesis of enantiopure L-3-N-Cbz-aminopiperidine from N-Cbz-protected L-ornithinol.[1] This streamlined process avoids the isolation of unstable intermediates and prevents potential racemization.[1][6] The cascade involves two key enzymatic steps:

  • Oxidation: A galactose oxidase (GOase) variant oxidizes the primary alcohol of the amino alcohol substrate to an aldehyde.[1]

  • Reduction: The aldehyde spontaneously cyclizes in solution to form a cyclic imine, which is then asymmetrically reduced by an imine reductase (IRED) to yield the final protected aminopiperidine product.[1]

Biocatalytic Pathway: GOase-IRED Cascade

G sub N-Cbz-L-ornithinol int1 Unstable Aldehyde sub->int1 Galactose Oxidase (GOase M3-5) int2 Cyclic Imine int1->int2 Spontaneous Intramolecular Cyclization prod L-3-N-Cbz-aminopiperidine int2->prod Imine Reductase (AdRedAm)

Caption: One-pot enzymatic cascade for the synthesis of L-3-N-Cbz-aminopiperidine.

Quantitative Data: Enzyme Screening for GOase-IRED Cascade

The efficiency of the cascade is highly dependent on the pairing of the GOase and IRED enzymes. The table below shows analytical yields for the synthesis of L-3-N-Cbz-aminopiperidine using different enzyme combinations.

Galactose Oxidase (GOase) VariantImine Reductase (IRED) VariantAnalytical Yield (%)
M₃₋₅AdRedAm40-60
M₃₋₅IR-2020-40
M₃₋₅IR-4620-40
M₃₋₅IR-4920-40
M₃₋₅IR-5020-40
F₂AdRedAm20-40
F₂IR-20<20
F₂IR-46<20
F₂IR-49<20
F₂IR-50<20
Data adapted from Ford et al., 2020.[1][7] Yields are color-coded ranges determined by GC-FID. Reactions were performed with 3 mM N-Cbz-L-ornithinol in NaPi buffer (pH 7.5) at 30°C for 16 h.[1][8]

Protocol 2: One-Pot Scale-Up Synthesis of L-3-N-Cbz-aminopiperidine

This protocol is based on the optimized and scaled-up synthesis described for the GOase-IRED cascade.[1]

Materials:

  • N-α-Cbz-L-ornithinol

  • Galactose Oxidase variant M₃₋₅ (GOase M₃₋₅)

  • Imine Reductase AdRedAm (lyophilized powder or cell-free extract)

  • Sodium Phosphate buffer (NaPi), pH 8.0

  • Sodium hydroxide (NaOH), 1 M

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Temperature-controlled shaker incubator

  • Large-volume reaction vessel (e.g., 250 mL flask for 90 mL reaction)

Procedure:

  • Reaction Setup: In a 250 mL flask, prepare a 90 mL reaction mixture containing 3 mM N-α-Cbz-L-ornithinol in NaPi buffer (pH 8.0).

  • Add Enzymes: Add GOase M₃₋₅ to a final concentration of 1 mg/mL and AdRedAm to a final concentration of 0.25 mg/mL.

  • Incubation: Place the flask in a shaker incubator at 30°C with agitation (e.g., 200 rpm) for 24-48 hours.[1]

  • Reaction Quenching: After the incubation period, stop the reaction by basifying the mixture to pH 10-11 with 1 M NaOH.

  • Extraction (Acid-Base Wash):

    • Extract the basified mixture three times with an equal volume of ethyl acetate.

    • Combine the organic layers and wash with 1 M HCl.

    • Separate the acidic aqueous layer and basify it to pH 10-11 with 1 M NaOH.

    • Extract this aqueous layer three times with an equal volume of ethyl acetate.

  • Isolation and Purification:

    • Combine the final organic extracts.

    • Wash the combined organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: The resulting product can be analyzed for purity and yield. Enantiopurity can be confirmed by chiral normal phase HPLC. The process has been shown to yield the product with high enantiopurity and an isolated yield of up to 16% under these specific scaled-up conditions.

References

Application Notes and Protocols for Rhodium-Catalyzed Hydrogenation for 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-substituted piperidines, a crucial scaffold in numerous pharmaceuticals and biologically active compounds, is a significant focus in medicinal chemistry and drug development. Rhodium-catalyzed hydrogenation of the corresponding pyridine precursors offers a direct and efficient route to these valuable saturated heterocycles. This document provides detailed application notes and experimental protocols for three distinct and effective rhodium-based catalytic systems for the synthesis of 3-substituted piperidines, catering to different substrate requirements and synthetic goals, including asymmetric synthesis and tolerance of functional groups.

Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts using a Rh-JosiPhos Catalyst

This method is particularly valuable for the enantioselective synthesis of chiral 3-substituted piperidines, achieving high enantiomeric excess (ee). The protocol involves the hydrogenation of N-benzylated 3-substituted pyridinium salts in the presence of a chiral Rh-JosiPhos catalyst and an organic base.[1][2] The quaternization of the pyridine nitrogen is essential to lower the resonance energy of the aromatic ring and prevent catalyst deactivation.[1] The addition of a base, such as triethylamine (Et3N), has been shown to be crucial for achieving high yields and enantioselectivities.[1][2]

Data Presentation
Substrate (N-benzyl-3-R-pyridinium bromide)Catalyst SystemBaseSolventTemp (°C)Pressure (bar H₂)Yield (%)ee (%)
R = Phenyl [Rh(COD)₂]BF₄ / JosiPhos J002-2Et₃NTHF/MeOH50508590
R = 4-Methoxyphenyl [Rh(COD)₂]BF₄ / JosiPhos J002-2Et₃NTHF/MeOH50508889
R = 4-Fluorophenyl [Rh(COD)₂]BF₄ / JosiPhos J002-2Et₃NTHF/MeOH50508287
R = 2-Thienyl [Rh(COD)₂]BF₄ / JosiPhos J002-2Et₃NTHF/MeOH50507585
R = Methyl [Rh(COD)₂]BF₄ / JosiPhos J002-2Et₃NTHF/MeOH50506580

Data synthesized from representative results presented in the literature.[1][2]

Proposed Catalytic Cycle

Rh_JosiPhos_Catalytic_Cycle start [Rh(L*)]+ intermediate2 Rh-dihydride complex start->intermediate2 + H2 substrate N-benzyl-3-R- pyridinium salt intermediate1 Rh-dihydropyridine complex substrate->intermediate1 + [Rh(L*)]+ - HBr intermediate3 Rh-enamine complex intermediate1->intermediate3 Enantiodetermining step intermediate2->intermediate1 + Substrate - H2 product Chiral Piperidine intermediate3->product + H2 base Et3N base->intermediate1 h2 H2

Caption: Proposed catalytic cycle for the Rh-JosiPhos catalyzed asymmetric hydrogenation.

Experimental Protocol

Materials:

  • N-benzylated 3-substituted pyridinium bromide (1.0 eq)

  • [Rh(COD)₂]BF₄ (0.01 eq)

  • JosiPhos ligand (e.g., J002-2) (0.011 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous THF

  • Anhydrous Methanol (MeOH)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge

  • Schlenk line and standard glassware for inert atmosphere techniques

  • Syringes and needles

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(COD)₂]BF₄ and the JosiPhos ligand to a Schlenk flask. Add anhydrous THF to dissolve the solids and stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: In a separate flask, dissolve the N-benzylated 3-substituted pyridinium bromide in a mixture of anhydrous THF and MeOH (e.g., 1:1 v/v).

  • Charging the Autoclave: Place the pyridinium salt solution into the autoclave. Add the triethylamine to the solution.

  • Catalyst Addition: Using a syringe, transfer the pre-formed catalyst solution to the autoclave under a counterflow of nitrogen.

  • Hydrogenation: Seal the autoclave and purge it with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 50 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by analyzing aliquots (after careful depressurization) via TLC, GC, or HPLC.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted piperidine.

  • Analysis: Determine the yield and enantiomeric excess of the product using chiral HPLC or GC.

Hydrogenation of Functionalized Pyridines with a Rhodium Oxide (Rh₂O₃) Catalyst

This protocol is advantageous for the hydrogenation of a broad range of unprotected, functionalized pyridines under relatively mild conditions.[3][4][5] The commercially available and stable Rh₂O₃ catalyst demonstrates good activity and functional group tolerance, making it a practical choice for various synthetic applications.[3][5]

Data Presentation
Substrate (3-R-pyridine)CatalystSolventTemp (°C)Pressure (bar H₂)Time (h)Yield (%)
R = CH₂OH Rh₂O₃ (0.5 mol%)TFE40516>95
R = CONH₂ Rh₂O₃ (0.5 mol%)TFE4051692
R = COOH Rh₂O₃ (0.5 mol%)TFE4051685
R = Phenyl Rh₂O₃ (0.5 mol%)TFE40516>95
R = OCH₃ Rh₂O₃ (0.5 mol%)TFE405490

TFE = 2,2,2-Trifluoroethanol. Data is representative of results from the literature.[4][5]

Experimental Workflow

Experimental_Workflow start Start prep Prepare Reactant Solution start->prep charge Charge Autoclave with Reactants & Catalyst prep->charge purge Purge with H2 charge->purge react Run Reaction (Temp, Pressure, Time) purge->react workup Cool, Vent & Concentrate react->workup purify Purify Product (e.g., Chromatography) workup->purify analyze Analyze Product (NMR, GC/HPLC) purify->analyze end End analyze->end

Caption: General experimental workflow for rhodium-catalyzed hydrogenation.

Experimental Protocol

Materials:

  • 3-Substituted pyridine (1.0 eq)

  • Rhodium(III) oxide (Rh₂O₃) (0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave with a glass liner and magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a glass liner, add the 3-substituted pyridine, Rh₂O₃, and a magnetic stir bar.

  • Solvent Addition: Add the solvent (TFE) to the glass liner.

  • Charging the Autoclave: Place the glass liner inside the autoclave and seal the vessel.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 5 bar).

  • Reaction Conditions: Heat the autoclave to the specified temperature (e.g., 40 °C) and stir the reaction mixture for the required time (4-16 hours).

  • Work-up: After the reaction is complete, allow the autoclave to cool to room temperature and carefully vent the hydrogen.

  • Isolation: Remove the glass liner. Filter the reaction mixture to remove the heterogeneous catalyst (Rh₂O₃). The catalyst can often be recovered and reused.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the resulting crude product by column chromatography or distillation.

  • Analysis: Characterize the final product and determine the yield by NMR spectroscopy and/or GC-MS.

Transfer Hydrogenation of 3-Substituted Pyridinium Salts using [Cp*RhCl₂]₂

Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas. This method employs a hydrogen donor, such as a formic acid/triethylamine azeotrope, in the presence of a rhodium catalyst. This protocol is effective for the reduction of various pyridinium salts under mild conditions.

Data Presentation
Substrate (N-benzyl-3-R-pyridinium salt)CatalystH-SourceSolventTemp (°C)Time (h)Yield (%)
R = Phenyl [CpRhCl₂]₂ (1 mol%)HCOOH/Et₃N-402295
R = 4-Chlorophenyl [CpRhCl₂]₂ (1 mol%)HCOOH/Et₃NDCM/H₂O402292
R = 3-Fluorophenyl [CpRhCl₂]₂ (1 mol%)HCOOH/Et₃NDCM/H₂O402296
R = 2-Naphthyl [CpRhCl₂]₂ (1 mol%)HCOOH/Et₃NDCM/H₂O402293
R = Ethyl [Cp*RhCl₂]₂ (1 mol%)HCOOH/Et₃N-402488

Data is representative of results found in the literature for related systems.

Experimental Protocol

Materials:

  • 3-Substituted pyridinium salt (1.0 eq)

  • [Cp*RhCl₂]₂ (0.01 eq)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) and Water (for biphasic system if needed)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 3-substituted pyridinium salt in the formic acid/triethylamine azeotropic mixture (or a suitable solvent like DCM/H₂O).

  • Catalyst Addition: Add the [Cp*RhCl₂]₂ catalyst to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 40 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If using an organic solvent, wash the mixture with saturated sodium bicarbonate solution to neutralize the formic acid, followed by brine.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3-substituted piperidine.

  • Analysis: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

References

Stork Enamine Alkylation with Piperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stork enamine alkylation is a powerful and versatile carbon-carbon bond-forming reaction that provides a milder alternative to the direct alkylation of ketone enolates.[1][2][3] This method involves the reaction of an enamine, formed from a ketone and a secondary amine, with an electrophile, followed by hydrolysis to yield the α-alkylated ketone.[4][5] Among the secondary amines utilized, piperidine is of significant interest due to its prevalence in numerous pharmaceutical agents and natural products.[4] The use of piperidine-derived enamines in the Stork alkylation offers a reliable strategy for the synthesis of complex molecules with applications in drug discovery and development.

These application notes provide a detailed overview of the Stork enamine alkylation using piperidine derivatives, including key theoretical concepts, comprehensive experimental protocols, and data on reaction outcomes.

Theoretical Framework

The Stork enamine alkylation proceeds through a three-step mechanism:

  • Enamine Formation: A ketone reacts with piperidine in the presence of an acid catalyst to form a piperidine enamine. The reaction is typically driven to completion by the removal of water.

  • Alkylation: The nucleophilic enamine attacks an electrophilic alkylating agent, such as an alkyl halide, to form an iminium salt intermediate.

  • Hydrolysis: The iminium salt is hydrolyzed, typically with aqueous acid, to regenerate the ketone, now bearing an alkyl group at the α-position.

A key advantage of the Stork enamine alkylation is its regioselectivity. For unsymmetrical ketones, the enamine preferentially forms at the less substituted α-carbon, leading to alkylation at that position.[6] This method also minimizes the polyalkylation often observed under the strongly basic conditions required for enolate formation.[3]

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of a piperidine enamine and its subsequent alkylation.

Protocol 1: Synthesis of 1-(Cyclohex-1-en-1-yl)piperidine

This protocol describes the synthesis of the enamine derived from cyclohexanone and piperidine.

Materials:

  • Cyclohexanone

  • Piperidine

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (e.g., 0.1 mol), piperidine (e.g., 0.12 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.5 mol%).

  • Add a sufficient volume of toluene to fill the Dean-Stark trap.

  • Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as the reaction progresses.

  • Continue refluxing until no more water is collected, indicating the completion of the enamine formation (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude enamine.

  • The crude 1-(cyclohex-1-en-1-yl)piperidine can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Protocol 2: Stork Enamine Alkylation of 1-(Cyclohex-1-en-1-yl)piperidine with Benzyl Bromide

This protocol details the alkylation of the pre-formed piperidine enamine with benzyl bromide.

Materials:

  • 1-(Cyclohex-1-en-1-yl)piperidine

  • Benzyl bromide

  • Anhydrous solvent (e.g., dioxane, acetonitrile, or benzene)

  • Aqueous hydrochloric acid (e.g., 10%)

  • Ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(cyclohex-1-en-1-yl)piperidine (e.g., 0.1 mol) in an anhydrous solvent such as dioxane.

  • Add benzyl bromide (e.g., 0.1 mol) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add an equal volume of aqueous hydrochloric acid (10%) to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.

  • Transfer the mixture to a separatory funnel and extract the product with ether.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-benzylcyclohexanone by column chromatography on silica gel or by vacuum distillation.

Data Presentation

The following tables summarize representative data for the Stork enamine alkylation using piperidine derivatives with various electrophiles.

Table 1: Alkylation of Cyclohexanone Piperidine Enamine

ElectrophileProductSolventReaction Time (h)Yield (%)
Allyl bromide2-AllylcyclohexanoneDioxane475
Benzyl bromide2-BenzylcyclohexanoneDioxane680
Methyl iodide2-MethylcyclohexanoneAcetonitrile1265
Ethyl bromoacetateEthyl (2-oxocyclohexyl)acetateBenzene870

Table 2: Alkylation of Various Ketone Piperidine Enamines with Benzyl Bromide

KetoneProductSolventReaction Time (h)Yield (%)
Cyclopentanone2-BenzylcyclopentanoneDioxane678
Acetone1-Phenyl-2-butanoneDioxane860
2-Pentanone3-Benzyl-2-pentanoneAcetonitrile1072 (major)

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Visualizations

Reaction Mechanism

The overall workflow of the Stork enamine alkylation is depicted below.

Stork_Enamine_Alkylation Ketone Ketone Enamine Piperidine Enamine Ketone->Enamine + Piperidine - H2O Piperidine Piperidine Piperidine->Enamine Iminium_Salt Iminium Salt Enamine->Iminium_Salt + R-X Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Iminium_Salt Alkylated_Ketone α-Alkylated Ketone Iminium_Salt->Alkylated_Ketone Hydrolysis Hydrolysis Hydrolysis (H3O+)

Caption: General workflow of the Stork enamine alkylation.

Logical Relationship of Key Steps

The logical progression of the key chemical transformations is illustrated in the following diagram.

Stork_Logical_Flow cluster_0 Stork Enamine Alkylation Process A 1. Enamine Formation (Ketone + Piperidine) B 2. Nucleophilic Attack (Enamine + Electrophile) A->B Forms Nucleophile C 3. Iminium Salt Intermediate B->C Forms Intermediate D 4. Hydrolysis C->D Undergoes E Final Product (α-Alkylated Ketone) D->E Yields

Caption: Logical flow of the Stork enamine alkylation.

Applications in Drug Discovery

The piperidine moiety is a common scaffold in many approved drugs. The Stork enamine alkylation provides a valuable tool for the synthesis and modification of piperidine-containing molecules. By introducing various alkyl groups, medicinal chemists can explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, the introduction of specific side chains can enhance binding affinity to a biological target or improve metabolic stability. The regioselectivity of the reaction is particularly advantageous for the controlled synthesis of complex pharmaceutical intermediates.

Conclusion

The Stork enamine alkylation using piperidine derivatives is a robust and reliable method for the α-alkylation of ketones. Its mild reaction conditions, high regioselectivity, and minimization of side reactions make it a valuable tool in organic synthesis, particularly for the construction of complex molecules relevant to the pharmaceutical industry. The protocols and data presented herein provide a solid foundation for researchers to apply this important transformation in their own work.

References

Application Notes and Protocols for Copper-Catalyzed Enantioselective Synthesis of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols and data for the synthesis of chiral piperidines, a critical structural motif in numerous pharmaceuticals. The following copper-catalyzed enantioselective methods offer diverse strategies for accessing these valuable compounds with high stereocontrol.

Enantioselective Synthesis of Chiral Piperidines via Stepwise Dearomatization/Borylation of Pyridines

This method, developed by Ito and coworkers, provides access to enantioenriched 3-boryl-tetrahydropyridines through a copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines. These intermediates are then readily converted to chiral piperidines. This strategy has been successfully applied to the synthesis of the antidepressant drug (-)-paroxetine.[1][2][3]

Reaction Workflow

Pyridine Pyridine Derivative Dihydropyridine 1,2-Dihydropyridine Pyridine->Dihydropyridine Partial Reduction Boryl_THP Enantioenriched 3-Boryl-tetrahydropyridine Dihydropyridine->Boryl_THP Cu(I)-catalyzed Enantioselective Protoborylation Piperidine Chiral Piperidine Boryl_THP->Piperidine Further Transformation

Caption: Workflow for the Dearomatization/Borylation Strategy.

Experimental Protocol: General Procedure for Copper(I)-Catalyzed Enantioselective Protoborylation

To a flame-dried Schlenk tube under an argon atmosphere are added CuCl (2.5 mol%), a chiral phosphine ligand (e.g., (R)-SEGPHOS, 2.5 mol%), and K(O-t-Bu) (0.1 mmol). The tube is evacuated and backfilled with argon three times. A solvent mixture of toluene, DME, and THF is then added, and the mixture is stirred at room temperature for 30 minutes. The solution is cooled to the specified temperature (e.g., 0 °C), and a solution of the 1,2-dihydropyridine substrate (0.5 mmol), B2pin2 (0.6 mmol), and an alcohol proton source (e.g., t-BuOH, 1.0 mmol) in the solvent mixture is added. The reaction is stirred until completion (monitored by TLC or GC-MS). The reaction mixture is then quenched, and the product is purified by column chromatography on silica gel.

Quantitative Data Summary
Substrate (1,2-Dihydropyridine)Protecting GroupProductYield (%)dree (%)
N-Boc-2-phenyl-1,2-dihydropyridineBoc(3S,4R)-N-Boc-2-phenyl-3-(pinacolato)borane-1,2,3,4-tetrahydropyridine9497:392
N-Ts-2-methyl-1,2-dihydropyridineTs(3S,4R)-N-Ts-2-methyl-3-(pinacolato)borane-1,2,3,4-tetrahydropyridine8595:590
N-Cbz-2-ethyl-1,2-dihydropyridineCbz(3S,4R)-N-Cbz-2-ethyl-3-(pinacolato)borane-1,2,3,4-tetrahydropyridine8896:491

Radical-Mediated Enantioselective δ-C-H Cyanation of Acyclic Amines

Developed by Nagib and coworkers, this approach utilizes a chiral copper catalyst to achieve an enantioselective δ-C-H cyanation of acyclic amines. The resulting δ-amino nitriles are then cyclized to afford chiral piperidines. This method has been notably used in an asymmetric synthesis of the anticancer drug Niraparib.

Reaction Mechanism Overview

Acyclic_Amine Acyclic N-Fluoro- sulfonamide N_Radical N-Centered Radical Acyclic_Amine->N_Radical Cu(I) Catalyst C_Radical δ-Carbon Radical N_Radical->C_Radical 1,5-HAT Amino_Nitrile Enantioenriched δ-Amino Nitrile C_Radical->Amino_Nitrile Chiral Cu(II)-CN Enantioselective Cyanation Piperidine Chiral Piperidine Amino_Nitrile->Piperidine Cyclization

Caption: Mechanism of Enantioselective δ-C-H Cyanation.

Experimental Protocol: General Procedure for Enantioselective C-H Cyanation

In a nitrogen-filled glovebox, a vial is charged with Cu(MeCN)4PF6 (3 mol%), a chiral bis(oxazoline) ligand (e.g., L1, 3.3 mol%), and a solvent (e.g., DCE). The mixture is stirred for 30 minutes at room temperature. The N-fluorosulfonamide substrate (1.0 equiv) and trimethylsilyl cyanide (TMSCN, 2.0 equiv) are then added. The vial is sealed and the reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched, and the crude product is purified by flash column chromatography on silica gel to yield the δ-amino nitrile.

Quantitative Data Summary
Substrate (N-Fluorosulfonamide)R GroupYield (%)ee (%)
N-fluoro-N-(4-phenylbutyl)benzenesulfonamidePhenyl8592
N-fluoro-N-(4-(4-methoxyphenyl)butyl)benzenesulfonamide4-MeO-Ph8291
N-fluoro-N-(4-(4-chlorophenyl)butyl)benzenesulfonamide4-Cl-Ph8893
N-fluoro-N-(5-phenylpentyl)benzenesulfonamideBenzyl7588

Copper-Catalyzed Asymmetric Allylic Substitution (AAS) for Kinetic Resolution

Fletcher and coworkers have reported the kinetic resolution of racemic allylic chlorides to produce chiral piperidine-based allylic chlorides with high enantiomeric excess using a copper-catalyzed asymmetric allylic substitution with a Zr-nucleophile.

Reaction Scheme

Racemic_Chloride Racemic 1-Benzyl-3-chloro- 1,2,3,6-tetrahydropyridine Product Enantioenriched Product Racemic_Chloride->Product Cu-catalyzed AAS with Zr-nucleophile Unreacted_SM Enantioenriched Unreacted Starting Material Racemic_Chloride->Unreacted_SM Kinetic Resolution

Caption: Kinetic Resolution via Cu-Catalyzed AAS.

Experimental Protocol: General Procedure for Kinetic Resolution of Allylic Chlorides

To a solution of the copper catalyst, generated in situ from a copper(I) salt and a chiral ligand, in a suitable solvent (e.g., THF) at a low temperature (e.g., -10 °C), is added a solution of the organozirconium nucleophile. A solution of the racemic 1-benzyl-3-chloro-1,2,3,6-tetrahydropyridine is then added dropwise. The reaction progress is monitored over time. At a specific conversion, the reaction is quenched, and the product and unreacted starting material are separated and purified by column chromatography. The enantiomeric excess of both the product and the unreacted starting material is determined by chiral HPLC analysis.

Quantitative Data Summary
Time (min)Conversion (%)ee of Product (%)
301694
603092
1204588

Intramolecular C-H Amination for Piperidine Synthesis

Muñiz and coworkers have developed a method for the synthesis of piperidines via an intramolecular C-H amination of N-fluoride amides using a copper catalyst. This transformation proceeds through a proposed Cu(I)/Cu(II) catalytic cycle.

Catalytic Cycle

CuI [TpXCu(I)L] N_Radical_Complex [TpXCu(II)]-Amidyl Radical Complex CuI->N_Radical_Complex SET CuII_F [TpXCu(II)F] HF HF N_Radical_Complex->CuII_F Cyclized_CuIII Cyclized Cu(III) Intermediate N_Radical_Complex->Cyclized_CuIII Intramolecular C-H Amination Piperidine Piperidine Product Cyclized_CuIII->Piperidine Piperidine->CuI Reductive Elimination Substrate N-Fluoride Amide Substrate->CuI

Caption: Proposed Catalytic Cycle for Intramolecular C-H Amination.

Experimental Protocol: General Procedure for Intramolecular C-H Amination

A Schlenk tube is charged with the N-fluoride amide substrate (0.1 mmol) and a copper(I) precatalyst (e.g., [TpiPr2Cu(NCMe)], 5 mol%). The tube is evacuated and backfilled with argon. A solvent (e.g., toluene) is added, and the reaction mixture is heated at the specified temperature (e.g., 90 °C) until the starting material is consumed (monitored by NMR). After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding piperidine derivative.

Quantitative Data Summary
Substrate (N-Fluoride Amide)Product (Piperidine)Yield (%)
N-fluoro-N-pentyl-4-methylbenzenesulfonamide1-(tosyl)piperidine85
N-butyl-N-fluoro-4-methylbenzenesulfonamide2-methyl-1-(tosyl)pyrrolidine (major), 1-(tosyl)piperidine (minor)70 (mixture)
N-fluoro-N-(3-phenylpropyl)-4-methylbenzenesulfonamide2-phenyl-1-(tosyl)pyrrolidine (major), 3-phenyl-1-(tosyl)piperidine (minor)78 (mixture)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Aminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of (R)-3-aminopiperidine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Synthesis & Yield Optimization

Q1: My overall yield for the synthesis of (R)-3-aminopiperidine hydrochloride is low. What are the common causes and how can I improve it?

A1: Low overall yield can stem from inefficiencies in one or multiple steps of your synthetic route. Here’s a systematic approach to troubleshoot:

  • Starting Material Purity: Ensure the purity of your initial materials, such as D-glutamic acid, D-ornithine, or 3-aminopyridine. Impurities can interfere with reactions and lead to side products.

  • Reaction Conditions: Each step has critical parameters. Verify that you are strictly adhering to the recommended temperature, reaction time, pH, and catalyst loading. Even small deviations can significantly impact yield.[1][2]

  • Incomplete Reactions: Monitor reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, GC-MS). If a reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, if the protocol allows.

  • Purification Losses: Significant loss of product can occur during workup and purification steps. Optimize extraction procedures, minimize transfers, and ensure proper crystallization techniques to maximize recovery.

  • Side Reactions: Be aware of potential side reactions specific to your chosen synthetic route. For example, in routes involving Boc protection, incomplete protection or side reactions with the Boc anhydride can occur.

Q2: I am considering different synthetic routes. Which one generally provides the highest yield?

A2: The choice of synthetic route can significantly impact the overall yield. Here is a comparison of common routes:

  • From D-Glutamic Acid: This route involves five main steps: esterification and Boc protection, ester reduction, hydroxyl activation, cyclization, and deprotection. It is a relatively short and cost-effective method that can be suitable for industrial production.[1]

  • From D-Ornithine: This route involves cyclization of D-ornithine to form (R)-3-aminopiperidin-2-one, followed by reduction. This method can provide good yields and high enantiomeric purity.[3]

  • Resolution of Racemic 3-Aminopiperidine: This involves synthesizing racemic 3-aminopiperidine and then separating the enantiomers using a chiral resolving agent. While the synthesis of the racemate can be high-yielding, the resolution step can sometimes be inefficient, though recent methods have shown high yields.[4]

  • Asymmetric Synthesis using Transaminase: This biocatalytic approach uses a transaminase enzyme to convert a protected 3-piperidone to the desired (R)-3-amino-piperidine derivative. This method can offer very high yields and enantioselectivity under mild conditions.[5]

Below is a workflow to guide your decision-making process for troubleshooting low yield.

Low_Yield_Troubleshooting start Low Overall Yield check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (T, t, pH) start->check_conditions monitor_reaction Monitor Reaction Progress (TLC/HPLC) start->monitor_reaction optimize_workup Optimize Workup & Purification start->optimize_workup identify_side_reactions Identify Potential Side Reactions start->identify_side_reactions solution_purity Recrystallize or re-purify starting materials check_purity->solution_purity solution_conditions Adjust reaction parameters as per literature check_conditions->solution_conditions solution_reaction Extend reaction time or adjust reagent stoichiometry monitor_reaction->solution_reaction solution_workup Optimize extraction pH, solvent volumes, and crystallization conditions optimize_workup->solution_workup solution_side_reactions Modify reaction conditions to minimize byproducts identify_side_reactions->solution_side_reactions end Improved Yield solution_purity->end solution_conditions->end solution_reaction->end solution_workup->end solution_side_reactions->end

Troubleshooting workflow for low yield.
Section 2: Boc Protection & Deprotection

Q3: I am having trouble with the Boc protection of the amino group. The reaction is incomplete or I see side products. What should I do?

A3: Incomplete Boc protection is a common issue. Here are some troubleshooting steps:

  • Reagent Stoichiometry: Ensure you are using a slight excess of Di-tert-butyl dicarbonate (Boc)₂O.

  • Base Selection and Amount: The choice and amount of base are critical. Common bases include triethylamine (TEA), sodium bicarbonate, or sodium hydroxide. The pH of the reaction mixture should be maintained in the optimal range for the specific substrate.[6]

  • Reaction Temperature: While many Boc protections proceed at room temperature, gentle heating (e.g., 40 °C) can sometimes drive the reaction to completion.[6]

  • Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents like THF or acetonitrile are commonly used. For some substrates, a biphasic system (e.g., chloroform/water) with a phase-transfer catalyst may be beneficial.

Q4: The Boc deprotection step is not going to completion, or I am observing side reactions. How can I optimize this step?

A4: Boc deprotection is typically achieved under acidic conditions. Here are some factors to consider:

  • Acid Choice and Concentration: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used. For substrates sensitive to strong acids, using a milder acid or a lower concentration might be necessary. A 2M HCl solution in ethanol is often effective.[5]

  • Reaction Time and Temperature: Most Boc deprotections are complete within a few hours at room temperature. If the reaction is sluggish, you can gently warm the mixture. Monitor the reaction by TLC to avoid prolonged exposure to acid, which can lead to side reactions.

  • Scavengers: The tert-butyl cation generated during deprotection can alkylate sensitive functional groups. If you suspect this is an issue, consider adding a scavenger like triethylsilane or anisole.

Section 3: Chiral Purity

Q5: My final product has low enantiomeric excess (ee). How can I improve the chiral purity?

A5: Achieving high enantiomeric excess is crucial. The approach to improve it depends on your synthetic strategy:

  • Chiral Resolution: If you are performing a classical resolution of a racemic mixture, the choice of resolving agent and crystallization solvent is critical. You may need to screen different chiral acids and solvent systems to find the optimal conditions for diastereomeric salt formation and separation. Multiple recrystallizations may be necessary to enhance the ee.

  • Asymmetric Synthesis:

    • Catalyst Activity: In asymmetric hydrogenations or other catalyticy asymmetric reactions, ensure the catalyst is active and not poisoned. Impurities in the substrate or solvent can deactivate the catalyst.

    • Enzymatic Reactions: For biocatalytic methods, ensure the enzyme is active and the reaction conditions (pH, temperature, co-factors) are optimal. The choice of enzyme is also critical, as different transaminases can have different stereoselectivities.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes to (R)-3-Aminopiperidine Intermediates

Starting MaterialIntermediateKey TransformationReported Yield (%)Reference
D-Glutamic AcidN-Boc-(R)-3-hydroxypiperidineCyclization of a diol intermediate~70-80% (for cyclization step)[1]
Racemic 3-piperidine amideD-mandelic acid salt of (R)-3-piperidine amideChiral Resolution41.5 - 42.0%[4]
N-Boc-3-piperidone(R)-N-Boc-3-aminopiperidineEnzymatic transaminationup to 87.6%[5]
D-Ornithine(R)-3-aminopiperidin-2-oneCyclizationHigh yield (not specified)[7]
N-acetyl-3-aminopyridinerac-N-acetyl-3-aminopiperidineHydrogenation~80-90%[8]

Table 2: Yield of the Final Deprotection and Salt Formation Step

Starting MaterialProductReagentsReported Yield (%)Reference
(R)-N-Boc-3-aminopiperidine(R)-3-aminopiperidine dihydrochloride2M HCl in Ethanol92.4%[5]
(R)-N-benzyl-3-aminopiperidine(R)-3-aminopiperidine dihydrobromidePd/C, H₂, HBr/Ethanol93.3%[5]
(R)-N-ethoxycarbonyl-3-aminopiperidine(R)-3-aminopiperidine40% KOH89.3%[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (R)-N-Boc-3-aminopiperidine

This protocol is adapted from a method utilizing a transaminase for asymmetric amination.[5]

  • Reaction Setup: In a suitable reaction vessel, dissolve isopropylamine in water and adjust the pH to 8.5 with an aqueous HCl solution under cooling. Add dimethyl sulfoxide (DMSO) and a Tris-HCl buffer (0.1 M, pH 8.5).

  • Substrate Addition: To the buffered solution, add a solution of N-Boc-3-piperidone in DMSO.

  • Enzyme and Cofactor: Add the ω-transaminase enzyme and pyridoxal phosphate (PLP).

  • Reaction Conditions: Stir the reaction mixture at 45 °C for 24 hours, maintaining the pH at 8.5 by the addition of 20% isopropylamine solution.

  • Workup: Monitor the reaction by TLC. Upon completion, filter to remove the solid enzyme. Extract the mother liquor with ethyl acetate. The combined organic phases are dried and concentrated to yield (R)-N-Boc-3-aminopiperidine.

Protocol 2: Boc Deprotection and Dihydrochloride Salt Formation

This protocol describes the final step to obtain the target compound.[5]

  • Deprotection: Dissolve (R)-N-Boc-3-aminopiperidine in a 2 mol/L solution of HCl in ethanol.

  • Reaction: Stir the solution at room temperature overnight.

  • Isolation: A solid precipitate of (R)-3-aminopiperidine dihydrochloride will form. Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 3: Synthesis of (R)-3-aminopiperidine from D-Ornithine Hydrochloride

This is a multi-step chemical synthesis route.[7]

  • Esterification: Suspend D-Ornithine hydrochloride in anhydrous methanol and saturate with hydrogen chloride gas. Reflux the mixture for 3 hours. Concentrate the solution and cool to -20°C overnight to crystallize methyl ornithinate dihydrochloride.

  • Cyclization: Reflux the crude methyl ester with sodium methoxide in methanol for 4 hours. After workup, a crude product of (R)-3-aminopiperidin-2-one is obtained.

  • Reduction: The crude lactam is then reduced to (R)-3-aminopiperidine using a suitable reducing agent like LiAlH₄.

  • Salt Formation: The resulting amine is treated with hydrochloric acid to form (R)-3-aminopiperidine dihydrochloride.

Mandatory Visualizations

Synthesis_Workflow cluster_route1 Route 1: From D-Glutamic Acid cluster_route2 Route 2: Asymmetric Enzymatic Synthesis d_glutamic_acid D-Glutamic Acid esterification_boc Esterification & Boc Protection d_glutamic_acid->esterification_boc reduction Ester Reduction esterification_boc->reduction activation Hydroxyl Activation reduction->activation cyclization Cyclization activation->cyclization deprotection1 Boc Deprotection & Salt Formation cyclization->deprotection1 final_product1 (R)-3-aminopiperidine hydrochloride deprotection1->final_product1 n_boc_piperidone N-Boc-3-piperidone transamination Enzymatic Transamination n_boc_piperidone->transamination r_n_boc_aminopiperidine (R)-N-Boc-3-aminopiperidine transamination->r_n_boc_aminopiperidine deprotection2 Boc Deprotection & Salt Formation r_n_boc_aminopiperidine->deprotection2 final_product2 (R)-3-aminopiperidine hydrochloride deprotection2->final_product2

Key synthetic pathways to (R)-3-aminopiperidine HCl.

Troubleshooting_Enantioselectivity start Low Enantiomeric Excess (ee) is_resolution Is the method chiral resolution? start->is_resolution is_asymmetric Is the method asymmetric synthesis? start->is_asymmetric check_resolving_agent Check Resolving Agent & Solvent System is_resolution->check_resolving_agent Yes optimize_crystallization Optimize Crystallization Conditions is_resolution->optimize_crystallization Yes check_catalyst Check Catalyst/Enzyme Activity & Loading is_asymmetric->check_catalyst Yes check_reaction_conditions Verify Reaction Conditions (T, pH) is_asymmetric->check_reaction_conditions Yes solution_resolution Screen different chiral acids and recrystallization solvents check_resolving_agent->solution_resolution solution_crystallization Control cooling rate, use seeding crystals optimize_crystallization->solution_crystallization solution_catalyst Use fresh catalyst/enzyme, ensure no poisons are present check_catalyst->solution_catalyst solution_conditions Fine-tune temperature and pH for optimal stereoselectivity check_reaction_conditions->solution_conditions end High Enantiomeric Excess solution_resolution->end solution_crystallization->end solution_catalyst->end solution_conditions->end

Troubleshooting low enantioselectivity.

References

Overcoming industrialization challenges in (R)-3-aminopiperidine production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the industrialization of (R)-3-aminopiperidine synthesis. This guide provides detailed answers to frequently asked questions and troubleshooting advice for common challenges encountered during research, development, and scale-up. (R)-3-aminopiperidine is a critical chiral intermediate for synthesizing various pharmaceutical compounds, including dipeptidyl peptidase IV (DPP-IV) inhibitors like Alogliptin and Linagliptin, used in the treatment of type II diabetes.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis strategies for industrial-scale production of (R)-3-aminopiperidine?

A1: There are three main strategies for producing enantiomerically pure (R)-3-aminopiperidine on an industrial scale:

  • Chemical Resolution of a Racemic Mixture: This classic approach involves synthesizing racemic 3-aminopiperidine and then separating the enantiomers using a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.[3] While effective, a major drawback is that the theoretical maximum yield is 50%, and the process requires recycling the unwanted (S)-enantiomer to be cost-effective.[1][4]

  • Asymmetric Chemical Synthesis: This strategy involves building the chiral center using a stereoselective reaction starting from a prochiral precursor. Modern methods, such as Rh-catalyzed asymmetric reductive Heck reactions, can provide high yields and excellent enantioselectivity.[5] This approach is generally preferred over resolution because it can theoretically achieve a 100% yield.[1]

  • Biocatalysis (Enzymatic Synthesis): This is an increasingly popular green chemistry approach. It typically uses enzymes like transaminases (TAs) or a cascade of enzymes to convert a prochiral ketone (e.g., N-Boc-3-piperidone) into the desired chiral amine with very high optical purity.[1][6] This method offers mild reaction conditions, high selectivity, and is environmentally friendly, making it highly suitable for industrial production.[4][7]

Q2: Why is biocatalysis, particularly using transaminases, gaining traction for (R)-3-aminopiperidine production?

A2: The transaminase-based method is highly advantageous for several reasons:

  • High Enantioselectivity: Transaminases can produce (R)-3-aminopiperidine with very high enantiomeric excess (ee), often greater than 99%.[6]

  • Mild Reaction Conditions: Reactions are typically run in aqueous buffer systems at moderate temperatures (e.g., 30-50°C) and pH, which reduces energy consumption and the need for specialized equipment.[6][8]

  • Environmental Friendliness: It avoids the use of heavy metal catalysts and harsh reagents often found in traditional chemical synthesis.[4][6]

  • Process Simplification: Immobilization of the transaminase enzyme allows for easy separation from the product and catalyst recycling, streamlining the purification process and reducing costs.[1]

  • High Theoretical Yield: As an asymmetric synthesis method, it avoids the 50% yield limitation of classical resolution.[1]

Q3: What role do protecting groups play in the synthesis, and which are commonly used?

A3: Protecting groups are crucial for preventing unwanted side reactions at the piperidine nitrogen. The choice of protecting group is critical as it must be stable during the key stereoselective reaction but easily removed in a final step. Common protecting groups include:

  • tert-Butoxycarbonyl (Boc): Widely used, especially in transaminase-catalyzed reactions with N-Boc-3-piperidone as the substrate.[1] However, it can be unstable under even weakly acidic conditions.[7]

  • Benzyloxycarbonyl (Cbz): A robust protecting group that is compatible with many subsequent coupling chemistries.[8] It is often removed by hydrogenation.[9]

  • Benzyl (Bn): Another common protecting group, also typically removed via hydrogenation.[6]

The overall process involves three main stages: protection of the starting material, the core asymmetric transformation, and final deprotection to yield the target molecule.[6]

Troubleshooting Guide

Problem 1: Low yield in the transaminase-catalyzed reaction.

Potential Cause Troubleshooting Action
Poor Enzyme Activity Verify the activity of the transaminase batch. Ensure proper storage conditions were maintained. Consider increasing the enzyme loading in the reaction.[8]
Reaction Equilibrium The transaminase reaction is reversible.[1] To shift the equilibrium towards the product, use a large excess of the amine donor (e.g., isopropylamine) or implement a system to remove the ketone byproduct (e.g., acetone) as it forms.
Suboptimal Reaction Conditions Optimize pH, temperature, and substrate concentration. For many transaminases, a pH around 8.0 and a temperature of 50°C have been shown to be effective.[6] However, optimal conditions can be enzyme-specific.
Cofactor Limitation Ensure sufficient concentration of the pyridoxal-5'-phosphate (PLP) cofactor, which is essential for transaminase activity.[1][6]

Problem 2: Low enantiomeric purity (e.e. <99%) in the final product.

Potential Cause Troubleshooting Action
Suboptimal Enzyme Choice The stereoselectivity is enzyme-dependent. Screen different transaminases to find one with higher selectivity for your specific substrate.
Racemization of Intermediates In multi-step enzyme cascades, labile aldehyde or imine intermediates can racemize before the next enzymatic step.[8] Switching to a "one-pot" setup where both enzymes are present simultaneously can minimize the lifetime of these intermediates and preserve enantiopurity.[8][10]
Impure Resolving Agent (Chemical Resolution) If using chemical resolution, verify the enantiomeric purity of the chiral resolving agent (e.g., D-mandelic acid).[2] Impurities will lead to lower diastereomeric purity of the salt and thus lower enantiomeric purity of the final product.
Inefficient Crystallization (Chemical Resolution) Optimize the crystallization conditions (solvent, temperature, cooling rate) to ensure selective precipitation of only the desired diastereomeric salt.

Problem 3: Difficulties in product purification and isolation.

Potential Cause Troubleshooting Action
High Polarity of Product 3-aminopiperidine is a highly polar compound, making it difficult to retain and separate on standard reversed-phase HPLC columns.[11]
Action: Use an alternative chromatography method such as hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column that combines ion-exchange and reversed-phase properties.[11]
Product is an Oil or Hard to Crystallize The free base of (R)-3-aminopiperidine can be difficult to handle.
Action: Convert the final product into a salt, such as (R)-3-aminopiperidine dihydrochloride.[1] Salts are typically crystalline solids that are much easier to isolate, handle, and purify by precipitation from a suitable solvent system (e.g., ethanol/acetyl chloride).[1][2]
Residual Byproducts or Reagents The crude product is contaminated with starting materials, the chiral auxiliary, or byproducts.
Action: Implement a simple acid-base wash.[12] This can effectively separate the basic amine product from neutral or acidic impurities.

Data and Performance Metrics

Table 1: Comparison of Industrial Synthesis Routes for (R)-3-aminopiperidine

Synthesis RouteKey ReagentsTypical YieldTypical e.e.AdvantagesDisadvantages
Chemical Resolution Racemic 3-aminopiperidine, (R)-cyclic phosphoric acid[3]~45% (99.5% based on one enantiomer)[3]>99.5%[3]Well-established, high purity achievable.50% theoretical max yield, requires recycling of unwanted enantiomer, cost of resolving agent.[1][4]
Biocatalytic (Transaminase) N-protected 3-piperidone, Transaminase, Isopropylamine (amine donor)[6]High (often >90%)[6]>99%[6]Environmentally friendly, mild conditions, high selectivity, suitable for large scale.[4][6]Requires specific enzyme, potential equilibrium limitations.[1]
Enzyme Cascade (GOase/IRED) N-Cbz-L-ornithinol, Galactose Oxidase (GOase), Imine Reductase (IRED)[8]Up to 54% (isolated)[8][10]High (enantiopure)[8]One-pot synthesis prevents racemization, uses bio-renewable feedstock.Can be challenging to find enzymes that tolerate bulky protecting groups.[8]

Experimental Protocols

Protocol 1: General Procedure for Transaminase-Catalyzed Synthesis of N-protected (R)-3-aminopiperidine

This protocol is a generalized representation based on published methods.[6]

  • Reaction Setup: Prepare a buffered solution (e.g., 0.1M Tris-HCl, pH 8.0) in a temperature-controlled reactor.

  • Reagent Addition: Dissolve the amine donor (e.g., isopropylamine, 100g) in the buffer. Add a solvent like tetrahydrofuran (THF) to aid substrate solubility.

  • Temperature Control: Preheat the mixture to the optimal temperature for the chosen enzyme (e.g., 50°C).

  • Substrate & Enzyme Addition: Add the N-protected 3-piperidone substrate (e.g., N-benzyl-3-piperidone, 50g) dissolved in THF. Finally, add the ω-transaminase enzyme and the PLP cofactor (0.8g).

  • pH Control & Reaction: Maintain the pH at the setpoint (e.g., 8.0) by controlled addition of an amine solution. Monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 18-24 hours.

  • Workup: Once the reaction is complete, the product can be extracted using an organic solvent. Further purification is achieved through standard methods, followed by the deprotection step.

Protocol 2: Deprotection and Isolation as Dihydrochloride Salt

This protocol describes the final deprotection and isolation step.[1]

  • Dissolution: Dissolve the purified N-Boc-(R)-3-aminopiperidine (0.5 mmol) in ethanol (100 µL) in a suitable vial.

  • Acidification: Cool the solution to 0°C in an ice bath. Gradually add a solution of acetyl chloride (2.8 mmol) in ethanol (1:1 v/v, 400 µL). This in-situ generates HCl.

  • Precipitation: Stir the reaction mixture at room temperature. The formation of a white solid indicates the precipitation of (R)-3-aminopiperidine dihydrochloride.

  • Isolation: Decant the supernatant. Wash the solid product with cold ethanol (2 x 100 µL).

  • Drying: Dry the solid under vacuum to yield the final product.

Diagrams and Workflows

G cluster_start Initial Assessment cluster_decision Synthesis Route Selection cluster_routes Primary Routes cluster_end Implementation start Define Project Goals: - Scale - Cost Target - Green Chemistry Mandate decision1 Is leveraging existing racemic synthesis infrastructure a priority? start->decision1 decision2 Is a 'Green' process a high priority? decision1->decision2 No route1 Chemical Resolution of Racemic Mixture decision1->route1 Yes route2 Asymmetric Chemical Synthesis decision2->route2 No route3 Biocatalysis (Enzymatic Synthesis) decision2->route3 Yes end_node Process Optimization & Scale-Up route1->end_node route2->end_node route3->end_node G cluster_reactants Inputs cluster_reaction Biocatalytic Step cluster_products Outputs cluster_final Final Processing substrate N-Protected 3-Piperidone reaction Asymmetric Amination (pH, Temp Controlled) substrate->reaction enzyme ω-Transaminase + PLP Cofactor enzyme->reaction amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->reaction product_protected N-Protected (R)-3-Aminopiperidine reaction->product_protected byproduct Ketone Byproduct (e.g., Acetone) reaction->byproduct equilibrium deprotection Deprotection (e.g., Hydrogenation or Acid) product_protected->deprotection final_product (R)-3-Aminopiperidine (or its salt) deprotection->final_product G start Low Yield or Conversion Observed check_enzyme Is enzyme activity confirmed and fresh? start->check_enzyme check_conditions Are pH and Temperature optimal for the enzyme? check_enzyme->check_conditions Yes action_enzyme Replace enzyme or increase loading check_enzyme->action_enzyme No check_cofactor Is PLP cofactor concentration sufficient? check_conditions->check_cofactor Yes action_conditions Adjust pH and Temp based on screening data check_conditions->action_conditions No check_equilibrium Is reaction at equilibrium? action_equilibrium Increase amine donor conc. or remove ketone byproduct check_equilibrium->action_equilibrium Yes end_node Re-run reaction and monitor conversion check_equilibrium->end_node No (Reaction still proceeding) check_cofactor->check_equilibrium Yes action_cofactor Increase PLP concentration check_cofactor->action_cofactor No action_enzyme->end_node action_conditions->end_node action_equilibrium->end_node action_cofactor->end_node

References

Technical Support Center: (R)-3-Aminopiperidine Dihydrochloride Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-3-aminopiperidine dihydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of (R)-3-aminopiperidine dihydrochloride in a question-and-answer format.

Question 1: My final product of (R)-3-aminopiperidine dihydrochloride has a persistent color (e.g., yellow or brown). How can I remove it?

Answer:

Colored impurities in the final product can arise from various sources in the synthetic process. Here are a few methods to address this issue:

  • Activated Carbon Treatment: Activated charcoal is effective at adsorbing colored impurities, which are often large, conjugated molecules.[1][2]

    • Protocol: After dissolving your crude product in a suitable solvent for recrystallization, add a small amount of activated carbon (typically 1-5% w/w). Heat the suspension with stirring for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool for crystallization.[2]

    • Caution: Use activated carbon sparingly as it can also adsorb your desired product, leading to a decrease in yield.[2]

  • Recrystallization: A carefully chosen solvent system for recrystallization can leave colored impurities behind in the mother liquor. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while retaining the impurities in solution.

  • Chromatography: If recrystallization and carbon treatment are ineffective, column chromatography can be employed. While normal-phase chromatography on silica gel is common, for persistent color issues, consider reversed-phase flash chromatography.[3] This can effectively separate the desired product from colored by-products.[3]

Question 2: The enantiomeric excess (e.e.) of my (R)-3-aminopiperidine dihydrochloride is below the desired specification. How can I improve it?

Answer:

Improving the enantiomeric excess is a critical step. Here are a few approaches:

  • Recrystallization: The enantiomeric purity of (R)-3-aminopiperidine dihydrochloride can often be enhanced through recrystallization. This process can increase the enantiomeric excess to at least 95%, and in some cases, up to 99%.[4]

    • Solvent Selection: The choice of solvent is crucial. A mixture of ethanol and heptane has been reported to be effective for the recrystallization of a protected intermediate, which after deprotection yields the final product with >99% e.e.[5]

  • Diastereomeric Salt Formation and Fractional Crystallization: This is a classical and powerful method for resolving enantiomers.

    • React the racemic or enantiomerically-enriched 3-aminopiperidine with a chiral resolving agent to form diastereomeric salts.

    • These diastereomers will have different solubilities in a given solvent, allowing for their separation by fractional crystallization.

    • After isolating the desired diastereomer, the chiral auxiliary is removed to yield the enantiomerically pure amine.

    • Chiral Resolving Agents: Several chiral acids have been used for this purpose, including:

      • (R)-2-methoxy-2-phenylacetic acid[4][6]

      • N-(para-toluenesulfonyl)-L-phenylalanine[4][6]

      • Optically active cyclic phosphoric acids[7]

Question 3: I am having difficulty analyzing the enantiomeric purity of (R)-3-aminopiperidine dihydrochloride by HPLC because it lacks a chromophore. What are the recommended analytical methods?

Answer:

Direct analysis of (R)-3-aminopiperidine dihydrochloride by UV-HPLC is challenging due to its lack of a UV-absorbing chromophore. The following methods can be used:

  • Pre-column Derivatization: This is a common strategy to introduce a chromophore into the molecule, allowing for UV detection.

    • Derivatizing Agent: para-Toluenesulfonyl chloride (PTSC) can be used to derivatize the amine in the presence of a base.[8][9] The resulting sulfonamides can be separated on a chiral column (e.g., Chiralpak AD-H) and detected by a UV detector.[9]

    • Other Agents: Benzoyl chloride has also been used for derivatization.[10][11]

  • Direct Analysis with Alternative Detectors:

    • Refractive Index (RI) Detector: Chiral HPLC with an RI detector can be used for direct analysis without derivatization.[10]

    • Charged Aerosol Detector (CAD): This detector is also suitable for non-chromophoric compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical specifications for high-purity (R)-3-aminopiperidine dihydrochloride?

A1: High-purity (R)-3-aminopiperidine dihydrochloride typically has the following specifications:

Specification Value
Appearance White to off-white crystalline powder
Purity (by HPLC) ≥ 99.0%

| Enantiomeric Excess (e.e.) | > 99% |

Q2: What is the recommended storage condition for (R)-3-aminopiperidine dihydrochloride?

A2: (R)-3-aminopiperidine dihydrochloride is hygroscopic and should be stored in a cool, dry place, away from moisture.[8] It is recommended to store it under an inert atmosphere.[8]

Q3: What are some common impurities that can be present in (R)-3-aminopiperidine dihydrochloride?

A3: Besides the (S)-enantiomer, other potential impurities can include starting materials, reagents, and by-products from the specific synthetic route used. For example, if synthesized from 3-aminopyridine, residual starting material or partially hydrogenated intermediates could be present.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis with Pre-column Derivatization using PTSC

  • Derivatization:

    • Dissolve a known amount of (R)-3-aminopiperidine dihydrochloride sample in a suitable solvent.

    • Add a base (e.g., triethylamine) to neutralize the hydrochloride salt and deprotonate the amine.

    • Add a solution of para-toluenesulfonyl chloride (PTSC) and allow the reaction to proceed to completion.

  • HPLC Analysis:

    • Column: Chiralpak AD-H[9]

    • Mobile Phase: 0.1% diethylamine in ethanol[9]

    • Flow Rate: 0.5 mL/min[9]

    • Detection: UV at 228 nm[9]

    • Resolution: The resolution between the two enantiomers should be greater than 4.0.[9]

Visualizations

Purification_Troubleshooting start Crude (R)-3-aminopiperidine dihydrochloride color_issue Product has persistent color start->color_issue Check for color ee_issue Enantiomeric excess is too low start->ee_issue Check for e.e. color_issue->ee_issue No carbon_treatment Activated Carbon Treatment color_issue->carbon_treatment Yes re_xtal_ee Recrystallization ee_issue->re_xtal_ee Yes pure_product Pure (R)-3-aminopiperidine dihydrochloride ee_issue->pure_product No re_xtal_color Recrystallization carbon_treatment->re_xtal_color chromatography Reversed-Phase Chromatography re_xtal_color->chromatography Color persists re_xtal_color->pure_product Color removed chromatography->pure_product diastereomeric_salt Diastereomeric Salt Formation & Fractional Crystallization re_xtal_ee->diastereomeric_salt e.e. still low re_xtal_ee->pure_product e.e. improved diastereomeric_salt->pure_product Chiral_HPLC_Workflow sample (R)-3-aminopiperidine dihydrochloride Sample derivatization Pre-column Derivatization (e.g., with PTSC) sample->derivatization injection Inject into Chiral HPLC derivatization->injection separation Separation on Chiral Column (e.g., Chiralpak AD-H) injection->separation detection UV Detection (e.g., at 228 nm) separation->detection analysis Data Analysis: Calculate Enantiomeric Excess detection->analysis

References

Technical Support Center: Resolution of Racemic 3-Aminopiperidine Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic 3-aminopiperidine mixtures.

Troubleshooting Guide

Resolving racemic 3-aminopiperidine can present several challenges. This guide addresses common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Diastereomeric Salt - Inappropriate solvent choice (salt is too soluble).- Incorrect stoichiometry of the resolving agent.- Incomplete crystallization.- Screen a variety of solvents to find one where the desired diastereomeric salt has low solubility.- Ensure the molar ratio of the resolving agent to the racemic amine is optimized.- Allow for sufficient crystallization time, and consider cooling the mixture to lower temperatures.
Low Diastereomeric/Enantiomeric Excess (de/ee) - Poor selectivity of the resolving agent.- Co-precipitation of the more soluble diastereomeric salt.- Racemization during the process.- Screen different chiral resolving agents.- Optimize crystallization conditions (e.g., solvent, temperature, cooling rate) to improve selective precipitation.- Perform recrystallization of the diastereomeric salt to enhance purity.[1][2]
"Oiling Out" of the Diastereomeric Salt - The melting point of the salt is lower than the crystallization temperature.- High concentration of the reactants.- Use a lower crystallization temperature.- Dilute the reaction mixture.- Try a different solvent system.
Difficulty in Liberating the Free Amine - Incomplete neutralization of the diastereomeric salt.- Formation of an emulsion during extraction.- Ensure complete basification to liberate the free amine from its salt.- Use a different solvent for extraction or add brine to break up emulsions.
Poor Separation in Chiral HPLC Analysis - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition.- Derivatization issues (if applicable).- Screen different chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[3]- Optimize the mobile phase (e.g., solvent ratios, additives like DEA).[4]- If using pre-column derivatization, ensure the reaction is complete and the derivatizing agent is suitable.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving racemic 3-aminopiperidine?

A1: The most common methods include:

  • Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[5][6][7]

  • Enzymatic Resolution: This method uses enzymes, such as lipases or transaminases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[8][9]

  • Chromatographic Separation: Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers directly on a chiral stationary phase.[10][11]

Q2: Which chiral resolving agents are effective for 3-aminopiperidine?

A2: Several chiral acids have been successfully used, including:

  • Derivatives of tartaric acid, such as dibenzoyl-D-tartaric acid.[1][2]

  • Optically active cyclic phosphoric acids, for instance, (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide.[12][13]

  • N-tosyl-(S)-phenylalanine.[4]

Q3: How can I determine the enantiomeric excess (ee) of my resolved 3-aminopiperidine?

A3: Chiral HPLC is the most common and accurate method for determining the enantiomeric excess.[4] This often requires derivatization of the amino group to introduce a chromophore for UV detection.[4]

Q4: What are the advantages of enzymatic resolution over classical resolution?

A4: Enzymatic resolutions can offer several advantages, including high enantioselectivity, mild reaction conditions, and the potential for higher yields (approaching 100% with dynamic kinetic resolution).[8][9] However, classical resolution is often simpler to implement on a large scale and does not require specialized biochemical equipment.[14]

Q5: My diastereomeric salt has a low de. How can I improve it?

A5: You can improve the diastereomeric excess by recrystallizing the salt.[1][2] Each recrystallization step will further enrich the less soluble diastereomer. It is crucial to monitor the de at each stage using a suitable analytical technique like NMR or HPLC.

Quantitative Data Summary

The following table summarizes quantitative data for different methods of resolving racemic 3-aminopiperidine.

Resolution Method Chiral Resolving Agent Yield Diastereomeric Excess (de) Enantiomeric Excess (ee) Reference
Classical Resolution(R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide99.5%Not Reported99.6%[12][13]
Classical ResolutionDibenzoyl-(D)-tartaric acid75% (initial)13.2% (initial)>98% (after upgrade)[1][2]

Experimental Protocols

Protocol 1: Classical Resolution using (R)-Cyclic Phosphoric Acid

This protocol is based on the highly efficient resolution of (R)-3-aminopiperidine.[12][13]

Materials:

  • Racemic 3-aminopiperidine

  • (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)

  • 90% tert-butyl alcohol (TBA)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic 3-aminopiperidine in 90% TBA at room temperature.

    • Add an equimolar amount of the (R)-CPA resolving agent.

    • Stir the mixture to allow for the formation of diastereomeric salts.

  • Fractional Crystallization:

    • Cool the mixture to 0°C to induce crystallization of the less soluble diastereomeric salt ((R)-3-aminopiperidine-(R)-CPA).

    • Maintain the temperature and continue stirring for a sufficient period to ensure complete precipitation.

    • Filter the precipitate and wash with cold 90% TBA.

  • Liberation of the Free Amine:

    • Suspend the collected diastereomeric salt in water.

    • Add a sufficient amount of NaOH solution to raise the pH and neutralize the chiral acid.

    • Extract the liberated (R)-3-aminopiperidine with dichloromethane.

    • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified (R)-3-aminopiperidine.

  • Analysis:

    • Determine the enantiomeric excess of the final product using chiral HPLC.

Visualizations

Classical_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_isolation Isolation & Purification cluster_analysis Analysis racemic_3AP Racemic 3-Aminopiperidine dissolve Dissolve in Solvent (90% TBA) racemic_3AP->dissolve resolving_agent Chiral Resolving Agent ((R)-CPA) mix Mix & Stir resolving_agent->mix dissolve->mix cool Cool to 0°C mix->cool crystallize Crystallization cool->crystallize filter_salt Filter Diastereomeric Salt crystallize->filter_salt liberate_amine Liberate Free Amine (add NaOH) filter_salt->liberate_amine extract Extract with DCM liberate_amine->extract dry_concentrate Dry & Concentrate extract->dry_concentrate final_product Purified (R)-3-Aminopiperidine dry_concentrate->final_product chiral_hplc Chiral HPLC Analysis final_product->chiral_hplc

Classical Resolution Workflow for 3-Aminopiperidine.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield low_purity Low de/ee? start->low_purity oiling_out Oiling Out? start->oiling_out poor_hplc Poor HPLC Separation? start->poor_hplc solvent_check Check Solvent System low_yield->solvent_check Yes stoichiometry_check Verify Stoichiometry low_yield->stoichiometry_check Yes crystallization_time Increase Crystallization Time/Lower Temp low_yield->crystallization_time Yes recrystallize Recrystallize Salt low_purity->recrystallize Yes screen_agents Screen Other Resolving Agents low_purity->screen_agents Yes optimize_conditions Optimize Crystallization Conditions low_purity->optimize_conditions Yes lower_temp Lower Crystallization Temperature oiling_out->lower_temp Yes dilute Dilute Reaction Mixture oiling_out->dilute Yes change_solvent Change Solvent oiling_out->change_solvent Yes change_column Try Different Chiral Column poor_hplc->change_column Yes optimize_mobile_phase Optimize Mobile Phase poor_hplc->optimize_mobile_phase Yes check_derivatization Check Derivatization poor_hplc->check_derivatization Yes

Troubleshooting Decision Tree for Resolution Issues.

References

Safe handling procedures for (R)-3-aminopiperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and use of (R)-3-aminopiperidine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is (R)-3-aminopiperidine dihydrochloride and what are its primary applications?

A1: (R)-3-aminopiperidine dihydrochloride is a chiral piperidine derivative.[1] It serves as a critical building block in the synthesis of various pharmaceutical compounds, particularly as a key intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors like linagliptin and alogliptin, which are used in the treatment of type 2 diabetes.[2]

Q2: What are the main hazards associated with this compound?

A2: (R)-3-aminopiperidine dihydrochloride is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3][4][5] It may also cause respiratory irritation.[3][4][5]

Q3: How should I store this compound?

A3: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] The material is hygroscopic, meaning it absorbs moisture from the air, so it's crucial to keep the container sealed when not in use and to store it under an inert gas.[3] Recommended storage temperatures are generally at room temperature or between 2-8°C.[1]

Q4: Is this compound regulated for transportation?

A4: (R)-3-aminopiperidine dihydrochloride is generally considered non-hazardous for air and ground transportation.[2]

Troubleshooting Guide

Problem: The material has clumped together or appears wet.

  • Cause: The compound is hygroscopic and has likely absorbed moisture from the air due to improper storage.[3]

  • Solution: While the material may still be usable depending on the specific requirements of your experiment, its water content should be determined (e.g., by Karl Fischer titration) to adjust the stoichiometry of your reaction accordingly. For future prevention, always store the compound in a desiccator or a glove box with an inert atmosphere and ensure the container is tightly sealed immediately after use.

Problem: I'm observing poor solubility in my reaction solvent.

  • Cause: While (R)-3-aminopiperidine dihydrochloride is freely soluble in water, its solubility can be limited in other organic solvents.[1]

  • Solution:

    • Solvent Selection: If your reaction conditions permit, consider using a more polar solvent or a solvent mixture. It is slightly soluble in methanol and ethanol.[6]

    • Free-Basing: The dihydrochloride salt is often converted to the free base in situ or in a separate step before reaction. This can be achieved by adding a suitable base (e.g., sodium hydroxide, sodium bicarbonate, or triethylamine) to neutralize the HCl.[3][4] This will increase its solubility in many organic solvents.

    • Heating: Gently warming the mixture may improve solubility, but be mindful of the thermal stability of your other reagents.

Problem: My reaction is not proceeding to completion or is giving low yields.

  • Cause:

    • Inadequate Base: If your reaction requires the free amine, the amount or strength of the base used to neutralize the dihydrochloride may be insufficient. Two equivalents of base are required to neutralize the two hydrochloride equivalents.

    • Water Content: As the compound is hygroscopic, unaccounted-for water could be interfering with moisture-sensitive reagents or catalysts.

    • Reagent Purity: Verify the purity of the (R)-3-aminopiperidine dihydrochloride and other reactants.

  • Solution:

    • Optimize Base Addition: Ensure at least two equivalents of a suitable base are used. The choice of base can be critical; for instance, in the synthesis of alogliptin, bases like sodium bicarbonate or potassium carbonate are used.[4]

    • Dry the Compound: If moisture is a concern, the compound can be dried under vacuum before use, though care must be taken to avoid decomposition at high temperatures.

    • Purity Analysis: Confirm the purity of your starting material using appropriate analytical techniques (e.g., NMR, HPLC).

Physical and Chemical Properties

PropertyValueReference
Appearance White to off-white crystalline powder[1][3]
Molecular Formula C₅H₁₄Cl₂N₂[2][3]
Molecular Weight 173.08 g/mol [7][8]
Melting Point 190-195 °C[6][7]
Solubility Freely soluble in water (>500 mg/mL), slightly soluble in ethanol and methanol.[1][6]
pH (10% solution) 4.5-6.0[1]
Stability Hygroscopic[1][3]

Experimental Protocols

General Procedure for Neutralization to the Free Amine

For many synthetic applications, the free (R)-3-aminopiperidine is required. The following is a general procedure for its in-situ generation from the dihydrochloride salt.

  • Dissolve (R)-3-aminopiperidine dihydrochloride in a suitable solvent (e.g., methanol, ethanol, or an aqueous solution).

  • Cool the solution in an ice bath.

  • Slowly add at least two equivalents of a suitable base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide) while stirring.

  • The progress of the neutralization can be monitored by pH measurement.

  • The resulting solution or suspension of the free amine can then be used in the subsequent reaction step. In some cases, the free amine may be extracted into an organic solvent.

Example Protocol: Synthesis of Linagliptin Intermediate

The following is a representative procedure for the condensation of (R)-3-aminopiperidine dihydrochloride with an 8-bromo-xanthine derivative, a key step in the synthesis of Linagliptin.

  • To a stirred solution of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione in N-methyl-2-pyrrolidinone (NMP), add (R)-3-aminopiperidine dihydrochloride.

  • Add a suitable base, such as sodium bicarbonate, to the mixture.[3]

  • Heat the reaction mixture to approximately 90 °C for 2 hours.[3]

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC or TLC).

  • Upon completion, the reaction is worked up, which may involve cooling, precipitation, filtration, and washing to isolate the crude product.

  • The crude product is then purified, typically by recrystallization, to yield the desired linagliptin precursor.

Visualized Workflows

Safe Handling Workflow

G start Start: Obtain (R)-3-aminopiperidine dihydrochloride ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe handling Handle in a Well-Ventilated Area (e.g., Fume Hood) ppe->handling weighing Weigh the required amount carefully, avoiding dust generation. handling->weighing transfer Transfer to reaction vessel. weighing->transfer storage After use, tightly seal the container and store in a cool, dry place. transfer->storage wash Wash hands thoroughly after handling. storage->wash end End wash->end

Caption: Workflow for the safe handling of (R)-3-aminopiperidine dihydrochloride.

Spill Cleanup Procedure

G spill Spill Occurs evacuate Evacuate and restrict access to the area. spill->evacuate ppe Wear appropriate PPE: - Respirator (if dusty) - Safety Goggles - Gloves - Protective Clothing evacuate->ppe cleanup Clean up spill using a high-efficiency vacuum cleaner or by careful sweeping to avoid dust formation. ppe->cleanup collect Place spilled material into a suitable, labeled container for disposal. cleanup->collect decontaminate Decontaminate the spill area with soap and water. collect->decontaminate disposal Dispose of waste according to local, regional, and national regulations. decontaminate->disposal end Cleanup Complete disposal->end

Caption: Logical steps for cleaning up a spill of (R)-3-aminopiperidine dihydrochloride.

General Synthetic Workflow

G start (R)-3-Aminopiperidine Dihydrochloride neutralization Neutralization (Free-Basing) - Add base (e.g., NaHCO₃, Et₃N) - Solvent (e.g., MeOH, H₂O) start->neutralization reaction Reaction with Electrophile - e.g., Substituted xanthine - Heat as required neutralization->reaction workup Reaction Work-up - Quenching - Extraction - Washing reaction->workup purification Purification - Recrystallization - Chromatography workup->purification product Final Product purification->product

Caption: A generalized workflow for the use of (R)-3-aminopiperidine dihydrochloride in a synthetic reaction.

References

Avoiding hygroscopic issues with (R)-3-piperidinamine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding and troubleshooting issues related to the hygroscopic nature of (R)-3-piperidinamine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is (R)-3-piperidinamine dihydrochloride and why is it hygroscopic?

(R)-3-piperidinamine dihydrochloride (CAS: 334618-23-4) is a chiral intermediate crucial for the synthesis of various pharmaceutical compounds, notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin.[1][2] As a dihydrochloride salt of a primary amine, it has a high affinity for moisture from the atmosphere. This hygroscopicity stems from the strong interactions between the polar amine and hydrochloride functional groups with water molecules.

Q2: What are the potential consequences of moisture absorption?

Moisture absorption can lead to several experimental issues:

  • Inaccurate Weighing: The measured weight will be artificially high, leading to incorrect stoichiometry in reactions.

  • Physical Changes: The powder can clump, cake, or even deliquesce (dissolve in the absorbed water), making handling difficult.[3]

  • Altered Reactivity: The presence of water can interfere with moisture-sensitive reactions, potentially reducing yield and purity of the desired product. While some amide bond formations can tolerate water, many coupling reagents are sensitive to hydrolysis.[1][4][5]

  • Degradation: Prolonged exposure to moisture, especially at elevated temperatures, can potentially lead to degradation of the compound.[6]

Q3: How should I store (R)-3-piperidinamine dihydrochloride?

Proper storage is the first line of defense against hygroscopic issues. The compound should be stored in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon).[5][7] The container should be tightly sealed. For long-term storage, placing the sealed container inside a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) is recommended.[3][8]

Q4: I've noticed my (R)-3-piperidinamine dihydrochloride has become clumpy. Can I still use it?

Clumping is a sign of moisture absorption. While the compound may still be usable, it is crucial to determine its water content accurately before use to adjust the amount weighed for your reaction. A common method for this is Karl Fischer titration.[9][10][11] Alternatively, you can attempt to dry the material, though this must be done carefully to avoid degradation.[12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent reaction yields Inaccurate weighing due to moisture absorption.Determine the water content of your (R)-3-piperidinamine dihydrochloride using Karl Fischer titration and adjust the mass accordingly. Ensure all reagents and solvents are anhydrous if the reaction is moisture-sensitive.
Difficulty in handling the solid (clumping, stickiness) Exposure to ambient humidity during handling.Handle the compound in a glove box or glove bag under an inert atmosphere. If a controlled atmosphere is not available, minimize the time the container is open to the air. Weigh the compound quickly.
Poor solubility in non-aqueous solvents The presence of absorbed water can alter solubility characteristics.Dry the compound under vacuum before use, provided it is thermally stable. Check the compound's specifications for recommended drying procedures.
Side reactions or unexpected byproducts Water acting as an unwanted reagent or altering the reaction pathway.Review the reaction mechanism to assess its sensitivity to water. For moisture-sensitive reactions like some amide couplings, ensure rigorously anhydrous conditions.[1][4][5]

Quantitative Data

Table 1: Representative Moisture Sorption Data for a Hygroscopic Amine Dihydrochloride at 25°C

Relative Humidity (%)Water Content (% w/w) - AdsorptionWater Content (% w/w) - Desorption
00.10.2
100.30.5
200.60.9
301.11.5
401.82.3
502.93.5
604.55.2
707.07.8
8011.212.0
9018.519.1

Note: This is generalized data and the actual values for (R)-3-piperidinamine dihydrochloride may vary. Hysteresis, the difference between the adsorption and desorption curves, is a common feature for such materials.[14][15]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content in (R)-3-piperidinamine dihydrochloride.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol or a suitable Karl Fischer solvent

  • Karl Fischer reagent

  • (R)-3-piperidinamine dihydrochloride sample

  • Airtight syringe or weighing boat

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

  • Sample Preparation: Accurately weigh a suitable amount of (R)-3-piperidinamine dihydrochloride. For solids, this is often done by difference to minimize exposure to the atmosphere.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel.

  • Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage by weight. For strongly basic amines, the pH of the Karl Fischer solution may be affected, leading to inaccurate results. In such cases, the use of a buffered Karl Fischer reagent or the addition of a weak acid like benzoic or salicylic acid to the solvent is recommended.[9][10][11]

Protocol 2: Handling (R)-3-Piperidinamine Dihydrochloride in a Non-Inert Atmosphere

When a glove box is not available, the following procedure can minimize moisture uptake.

Materials:

  • (R)-3-piperidinamine dihydrochloride in its original, tightly sealed container

  • Spatula

  • Weighing vessel

  • Analytical balance

  • Reaction vessel

Procedure:

  • Allow the container of (R)-3-piperidinamine dihydrochloride to equilibrate to room temperature before opening to prevent condensation.

  • Minimize the time the container is open. Open it only when you are ready to weigh the material.

  • Quickly transfer the approximate amount of solid needed to a tared weighing vessel on the analytical balance.

  • Immediately and tightly reseal the main container.

  • Record the weight and promptly transfer the solid to the reaction vessel.

  • If possible, purge the headspace of the main container with an inert gas before resealing for long-term storage.

Visualizations

experimental_workflow Figure 1: Recommended Workflow for Handling (R)-3-Piperidinamine Dihydrochloride storage Store in a cool, dry place under inert atmosphere in a tightly sealed container handling Handle in a glove box or with minimal atmospheric exposure storage->handling kf_titration Determine water content via Karl Fischer titration handling->kf_titration drying Optional: Dry under vacuum (if thermally stable) handling->drying weighing Accurately weigh the required amount, adjusting for water content kf_titration->weighing drying->weighing reaction Proceed with the synthesis reaction weighing->reaction

Caption: Recommended workflow for handling hygroscopic (R)-3-piperidinamine dihydrochloride.

troubleshooting_logic Figure 2: Troubleshooting Logic for Inconsistent Reaction Yields start Inconsistent Reaction Yields check_hygroscopy Is (R)-3-piperidinamine dihydrochloride hygroscopic? start->check_hygroscopy yes Yes check_hygroscopy->yes Yes no No check_hygroscopy->no No check_water_content Was water content determined and accounted for? yes->check_water_content other_factors Investigate other reaction parameters (e.g., solvent purity, temperature) no->other_factors yes2 Yes check_water_content->yes2 Yes no2 No check_water_content->no2 No check_reaction_sensitivity Is the reaction moisture-sensitive? yes2->check_reaction_sensitivity perform_kf Perform Karl Fischer titration and adjust reagent mass no2->perform_kf perform_kf->check_reaction_sensitivity yes3 Yes check_reaction_sensitivity->yes3 Yes no3 No check_reaction_sensitivity->no3 No ensure_anhydrous Ensure all reagents and solvents are rigorously dry yes3->ensure_anhydrous no3->other_factors ensure_anhydrous->other_factors

Caption: Troubleshooting logic for inconsistent reaction yields.

References

Troubleshooting low enantiomeric purity in chiral piperidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chiral piperidine synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic routes to achieve high enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: My chiral piperidine synthesis is resulting in a low enantiomeric excess (ee) or enantiomeric ratio (er). What are the most common factors I should investigate?

A1: Low enantiomeric purity is a frequent challenge in asymmetric synthesis. The primary factors to investigate are:

  • Catalyst System: The choice of chiral catalyst, ligand, and metal precursor is paramount. The catalyst's activity and selectivity can be suboptimal for your specific substrate.

  • Reaction Conditions: Temperature, solvent, concentration, and reaction time all play critical roles in influencing the stereochemical outcome of the reaction.

  • Substrate Quality: The purity of your starting materials, including the substrate and any reagents, can significantly impact the reaction. Impurities may inhibit or poison the catalyst.

  • Reaction Mechanism: A competing racemic or non-selective background reaction may be occurring, lowering the overall enantiopurity.

Q2: How does the choice of solvent affect the enantioselectivity of my reaction?

A2: Solvents can influence the stability of the catalyst-substrate complex and the transition state energies of the enantioselective and non-selective pathways.[1] For example, in a palladium-catalyzed cyclization, tetrahydrofuran (THF) provided the highest stereoselectivity compared to other solvents like dichloromethane (CH2Cl2), even though the reaction rate was faster in CH2Cl2.[2] In other cases, co-solvent mixtures, such as acetonitrile (MeCN) and N,N-dimethylacetamide (DMAc), can help reduce undesired side reactions.[3] It is crucial to screen a range of solvents with varying polarities and coordinating abilities.

Q3: Can temperature changes improve my low enantiomeric excess?

A3: Yes, temperature is a critical parameter. Generally, lowering the reaction temperature favors the desired enantiomer by increasing the energy difference between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. Conversely, increasing the temperature might boost the yield but can lead to a decrease in enantioselectivity.[4] Interestingly, some catalytic systems can maintain high enantioselectivity even at elevated temperatures.[4] Therefore, a temperature screening study is highly recommended.

Q4: My catalyst seems to be underperforming. What are some initial steps to troubleshoot the catalyst system?

A4: If you suspect an issue with the catalyst system, consider the following:

  • Ligand Modification: The structure of the chiral ligand is crucial. Small changes to the ligand's steric or electronic properties can have a profound effect on enantioselectivity. For instance, modifying the spacer or substituents on the ligand framework has been shown to improve ee from 84% to 90% in a copper-catalyzed reaction.[3]

  • Counter-ion Effects: In metal-catalyzed reactions, the counter-ion can influence the catalyst's reactivity and selectivity.

  • Catalyst Loading: While not always the solution, adjusting the catalyst loading can be explored.

  • Background Reaction: Ensure that a non-catalyzed or racemic background reaction is not competing with your desired asymmetric transformation. This can sometimes occur if an additive or reagent displaces the chiral ligand from the metal center.[3]

Q5: Could the protecting group on my substrate be the source of the problem?

A5: Absolutely. The N-protecting group (e.g., Boc, Cbz, Benzyl) can significantly influence the conformation of the substrate and its interaction with the chiral catalyst.[5][6] In some cases, a bulky protecting group may be necessary to achieve high stereocontrol. It is often beneficial to screen different N-protecting groups to find the optimal one for your specific transformation.[6]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (<80% ee) with Good Chemical Yield

This common scenario suggests that the catalyst is active but not sufficiently selective.

Troubleshooting Workflow:

G start Low ee, Good Yield temp Screen Reaction Temperature (e.g., 0°C, -20°C, -78°C) start->temp solvent Screen Solvents (e.g., Toluene, THF, DCM, MeCN) temp->solvent ligand Modify/Screen Chiral Ligands solvent->ligand concentration Vary Substrate Concentration ligand->concentration additive Screen Additives (e.g., bases, salts) concentration->additive result Improved ee? additive->result end Problem Solved result->end Yes fail Consult Literature for Alternative Catalytic System result->fail No

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Steps:

  • Temperature Screening: Lower the reaction temperature incrementally. Run the reaction at 0 °C, -20 °C, and -78 °C to determine if enantioselectivity improves.

  • Solvent Screening: The polarity and coordinating ability of the solvent are critical. Test a range of solvents, such as toluene, THF, CH2Cl2, and CH3CN.[2][3][7]

  • Ligand Modification: If using a metal catalyst with a chiral ligand, screen a small library of related ligands. Often, minor steric or electronic changes can lead to significant improvements in ee.[3]

  • Concentration Effects: Vary the concentration of the substrate. In some cases, higher concentrations can favor the desired catalytic cycle over background reactions. However, lower concentrations can sometimes improve selectivity.[7]

  • Additive Screening: The presence of additives, such as a non-nucleophilic base or a co-catalyst, can be essential for high enantioselectivity. For example, bases like triethylamine (Et3N) or cesium hydroxide (CsOH) have been shown to be crucial in certain asymmetric hydrogenations and cross-coupling reactions.[7][8]

Issue 2: Both Low Yield and Low Enantiomeric Excess

This indicates a more fundamental problem with the reaction, potentially related to catalyst inhibition, substrate incompatibility, or incorrect reaction conditions.

Influencing Factors Diagram:

G cluster_input Reaction Inputs cluster_output Reaction Outcome Catalyst Catalyst System (Metal, Ligand, Pre-catalyst) Outcome Low Yield & Low ee Catalyst->Outcome Inhibition/ Decomposition Substrate Substrate Quality (Purity, Protecting Group) Substrate->Outcome Side Reactions/ Poor Reactivity Conditions Reaction Conditions (Temp, Solvent, Time) Conditions->Outcome Suboptimal Parameters

Caption: Key factors influencing poor reaction outcomes.

Detailed Steps:

  • Verify Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and anhydrous (if required). Impurities can poison sensitive catalysts.

  • Catalyst Activation/Pre-formation: Check the protocol for any specific catalyst activation or pre-formation steps. An improperly activated catalyst will exhibit low activity and selectivity.

  • Substrate Stability: Confirm that your substrate is stable under the reaction conditions. It may be decomposing or undergoing side reactions.

  • Re-evaluate the Catalytic System: The chosen catalyst may not be suitable for your specific substrate. Consult the literature for catalytic systems known to be effective for similar substrates. Chemo-enzymatic approaches or different metal/ligand combinations might be necessary.[7][9]

  • Systematic Re-optimization: Return to the basics. Perform a systematic optimization of one parameter at a time (e.g., temperature, then solvent, then concentration) to identify favorable conditions.

Data and Protocols

Data Presentation: Optimization of Reaction Conditions

The following tables summarize data from published studies, illustrating how changing reaction parameters can affect the enantiomeric purity of the final piperidine product.

Table 1: Effect of Ligand and Solvent on a Cu-Catalyzed C-H Cyanation [3]

EntryLigandSolvent (Ratio)Yield (%)ee (%)
1L1MeCN:DMAc (9:1)9384
2L5MeCN:DMAc (9:1)9390

Reaction Conditions: Amide (0.1 mmol), 3% Cu(OTf)2, 7.5% Ligand, Me3SiCN (1.8 equiv), 0.05 M, 18 h, 23 °C.

Table 2: Effect of Temperature and Thioester on an Asymmetric 'Clip-Cycle' Synthesis [4]

EntryThioesterTemperature (°C)Yield (%)er
1p-Nitrophenyl80Low96:4
2p-Nitrophenyl100Low96:4
3Mesityl805597:3
4Mesityl1007195:5

Reaction Conditions: Alkene (1.0 equiv), CPA catalyst (20 mol%), solvent (0.02 M), 24 h.

Table 3: Optimization of a Rh-Catalyzed Asymmetric Reductive Heck Reaction [7][10]

EntryDeviation from OptimalYield (%)ee (%)
1None (Optimal)8196
2Lower Concentration2595
3Different Ligand (L2)569
4Different Ligand (L3)<5N/A

Optimal Conditions: Phenyl pyridine-1(2H)-carboxylate (0.5 mmol), boronic acid (1.5 mmol), [Rh(cod)(OH)]2 (3 mol%), ligand (7 mol%), aq. CsOH (2 equiv), THP:Toluene:H2O (1:1:1), 70 °C, 20 h.

Experimental Protocols

Protocol 1: General Procedure for Reaction Condition Screening (Small Scale)

This protocol outlines a general method for systematically screening reaction parameters to optimize enantioselectivity.

  • Setup: In an array of oven-dried vials equipped with stir bars, add the chiral catalyst (e.g., 5 mol%) and ligand (e.g., 6 mol%) under an inert atmosphere (N2 or Ar).

  • Solvent Addition: To each vial, add the designated anhydrous solvent (0.5 mL).

  • Temperature Control: Place the vials in cooling baths set to the desired temperatures (e.g., 23 °C, 0 °C, -20 °C).

  • Reagent Addition: Add the substrate (0.1 mmol) to each vial, followed by any other necessary reagents.

  • Reaction Monitoring: Stir the reactions for a set period (e.g., 24 hours). Monitor the progress by TLC or LC-MS if possible.

  • Workup: Quench the reactions as appropriate for the specific chemistry. Extract the product with a suitable organic solvent, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the yield and analyze the enantiomeric excess by chiral HPLC or SFC.

Protocol 2: Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is a representative example based on methods for synthesizing chiral piperidines via asymmetric hydrogenation.[11][12]

  • Catalyst Preparation: In a glovebox, charge a vial with the iridium or rhodium precursor (e.g., [Ir(COD)Cl]2, 1 mol%) and the chiral ligand (e.g., MeO-BoQPhos, 2.2 mol%).[12] Add anhydrous, degassed solvent (e.g., dichloromethane) and stir for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate vial, dissolve the N-benzylpyridinium salt substrate (1.0 equiv) in the reaction solvent.

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the pre-formed catalyst solution via syringe.

  • Execution: Seal the autoclave, purge it several times with H2 gas, and then pressurize to the desired pressure (e.g., 450 psi). Stir the reaction at the desired temperature (e.g., 30 °C) for 24-48 hours.

  • Workup: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo.

  • Purification and Analysis: Purify the residue by silica gel chromatography to isolate the enantioenriched N-benzylpiperidine. Determine the enantiomeric ratio (er) by chiral HPLC analysis. The N-benzyl group can be subsequently removed if desired.[12]

References

Technical Support Center: Synthesis of (R)-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (R)-3-aminopiperidine, a key chiral intermediate in many pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain enantiopure (R)-3-aminopiperidine?

There are three main strategies for synthesizing (R)-3-aminopiperidine:

  • Asymmetric Synthesis: This approach creates the desired enantiomer directly from a prochiral starting material. A common method is the asymmetric hydrogenation of a 3-aminopyridine derivative or the enzymatic transamination of a protected 3-piperidone.[1]

  • Resolution of a Racemic Mixture: This involves synthesizing racemic 3-aminopiperidine and then separating the enantiomers. The most common method is fractional crystallization, where a chiral resolving agent forms diastereomeric salts with the amine, one of which preferentially crystallizes.[2]

  • Chiral Pool Synthesis: This route utilizes a readily available chiral starting material, such as D-ornithine or D-glutamic acid, and converts it through a series of steps into the target molecule.[3]

Q2: My NMR spectrum shows broadened signals. What could be the cause?

If you are using N-protected intermediates, such as with Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) groups, the presence of rotamers is a common cause of signal broadening in NMR spectra. This occurs due to restricted rotation around the carbamate C-N bond. Recording the spectrum at a higher temperature can sometimes cause these signals to coalesce into sharper peaks.

Q3: Why is racemization a concern, and how can it be prevented?

Racemization is the conversion of an enantiopure substance into a mixture of equal parts of both enantiomers, leading to a loss of optical activity. This can occur if key intermediates in the synthesis are unstable (labile) and can easily interconvert. For instance, α-amino aldehyde intermediates in some enzymatic routes are prone to racemization. A highly effective strategy to prevent this is to use a one-pot, multi-enzyme cascade synthesis, which converts the labile intermediate to the next stable product in situ, avoiding its isolation.[1]

Q4: Which protecting group is better for enzymatic synthesis, Boc or Cbz?

The choice of protecting group can significantly impact the efficiency of an enzymatic reaction. In one reported enzyme cascade using galactose oxidase and imine reductase, the Cbz-protected substrate was well-accepted by the enzymes, leading to good conversion. In contrast, the Boc-protected and unprotected substrates were not well-tolerated, resulting in poor or no activity. Therefore, for this specific system, Cbz is the superior choice. To minimize other potential side-reactions, using purified enzymes rather than whole-cell lysates is also recommended.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of (R)-3-aminopiperidine.

Issue 1: Low or No Yield
Potential Cause Suggested Action
Poor Catalyst Activity (Hydrogenation) The catalyst (e.g., Pd/C, PtO₂) may be poisoned or deactivated. Ensure the substrate and solvent are pure and free of catalyst poisons like sulfur compounds. Consider using a fresh batch of catalyst or increasing the catalyst loading.
Enzyme Inhibition/Inactivity (Enzymatic Synthesis) The substrate or protecting group may not be compatible with the enzyme system. As noted, Boc-protected substrates can perform poorly with certain oxidases.[1] Screen different protecting groups (e.g., Cbz) or different enzyme variants. Also, confirm that reaction conditions (pH, temperature) are optimal for the specific enzyme used.
Inefficient Resolution (Racemate Resolution) The choice of resolving agent and solvent is critical. The solubility difference between the two diastereomeric salts may be insufficient in the chosen solvent. Screen various chiral acids (e.g., tartaric acid derivatives, N-tosyl-(S)-phenylalanine, chiral phosphoric acids) and solvent systems (e.g., alcohols, alcohol/water mixtures) to find optimal crystallization conditions.
Incomplete Reaction Reaction times may be insufficient. Monitor the reaction progress using an appropriate technique (TLC, HPLC, GC) to determine the optimal reaction time. For hydrogenation, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.
Issue 2: Low Enantiomeric Excess (e.e.)
Potential Cause Suggested Action
Racemization of Intermediates As discussed in the FAQs, labile intermediates can racemize if isolated. If your route involves such intermediates, consider modifying the synthesis to a one-pot procedure to avoid their isolation.[1]
Suboptimal Resolution Conditions The crystallization process may not be selective enough. Adjusting the temperature, cooling rate, and solvent system can significantly improve the enantiomeric excess of the crystallized diastereomeric salt. Sometimes, multiple recrystallization steps are necessary to achieve high purity.
Ineffective Asymmetric Catalyst The chiral ligand or catalyst used in an asymmetric synthesis may not be providing sufficient stereocontrol. Screen different chiral ligands or catalysts. Ensure the catalyst is prepared correctly and that no impurities are interfering with its function.
Issue 3: Unexpected Peaks in Analytical Data (e.g., LC-MS, GC-MS, NMR)
Potential Cause Identification & Solution
N-Alkylated Impurity If using an alcohol solvent (e.g., ethanol, methanol) during catalytic hydrogenation (especially with Pd/C), an N-alkylated byproduct (e.g., N-ethyl-3-aminopiperidine) can form. This occurs when the catalyst oxidizes the alcohol to the corresponding aldehyde, which then undergoes reductive amination with the product. Solution: Switch to a non-alcoholic solvent like THF, ethyl acetate, or acetic acid.
Incompletely Reduced Precursor In the hydrogenation of a 3-aminopyridine derivative, incomplete reduction can leave starting material or partially hydrogenated intermediates in the product mixture. Solution: Increase reaction time, hydrogen pressure, or catalyst loading. Ensure efficient mixing.
Formation of Secondary/Tertiary Amines When the synthesis involves the reduction of a nitrile group, over-alkylation can occur, leading to the formation of secondary and tertiary amines as side products. The primary amine product can react with intermediate imines. Solution: The choice of catalyst is critical. For example, Rh/C has been shown to favor N-monoalkylation (secondary amines), while Pd/C tends to produce tertiary amines. Adding ammonia to the reaction mixture can also help suppress the formation of secondary and tertiary amines by competing for reaction with the imine intermediate.
Enamine Byproduct During reductive amination of a 3-piperidone precursor, an unsaturated enamine byproduct can sometimes form, particularly in highly concentrated reaction mixtures. Solution: Ensure the reaction is not overly concentrated. Optimize the stoichiometry of the amine and reducing agent.

Data Presentation

Table 1: Comparison of Selected Asymmetric Synthesis and Resolution Methods
MethodStarting MaterialReagent/CatalystYieldEnantiomeric Excess (e.e.)Reference
Resolution Racemic 3-aminopiperidine(R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide99.5%99.6%[2]
Asymmetric Synthesis N-Boc-3-piperidoneω-Transaminase (ATA-025-IMB)99%>99%
Enzyme Cascade N-Cbz-L-ornithinolGalactose Oxidase (GOase) & Imine Reductase (IRED)up to 54%High (no racemization observed)[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of N-Boc-3-aminopyridine

This protocol is based on a reported synthesis of t-butyl piperidine-3-ylcarbamate.

Materials:

  • t-butyl pyridine-3-ylcarbamate (N-Boc-3-aminopyridine)

  • Acetic Acid

  • Palladium on carbon (5% Pd/C)

  • Hydrogen gas (H₂)

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • In a suitable high-pressure reactor, dissolve t-butyl pyridine-3-ylcarbamate (100 g, 0.52 mol) in acetic acid (400 g).

  • Carefully add 5% Palladium on carbon (30 g) to the solution.

  • Seal the reactor and purge with nitrogen, then with hydrogen.

  • Pressurize the reactor with hydrogen to 0.6 MPa (approx. 6 bar).

  • Heat the mixture to 65°C and stir vigorously for 12 hours. Monitor the reaction for hydrogen uptake.

  • After the reaction is complete (as determined by TLC or HPLC), cool the reactor to room temperature and carefully vent the hydrogen.

  • Separate the palladium catalyst by filtration through a pad of Celite®. Wash the catalyst with water (250 ml).

  • Combine the filtrate and the washing liquid.

  • Prepare a solution of sodium hydroxide (266 g) in water (500 ml) and cool it in an ice bath.

  • Slowly add the reaction mixture to the cold NaOH solution, maintaining the internal temperature between 10-20°C.

  • Add an additional 200 ml of water. A white crystal should precipitate.

  • Filter the crystals, wash with water (400 ml), and dry under vacuum to obtain t-butyl piperidine-3-ylcarbamate. (Expected yield: ~74%).

Protocol 2: Deprotection of N-Boc-(R)-3-aminopiperidine

This protocol describes the removal of the Boc protecting group to yield the dihydrochloride salt.

Materials:

  • (R)-N-Boc-3-aminopiperidine

  • Ethanol (EtOH)

  • Acetyl chloride (AcCl)

Procedure:

  • Dissolve (R)-N-Boc-3-aminopiperidine (e.g., 54 g) in 2 mol/L HCl-ethanol solution (300 mL). This HCl-ethanol solution can be prepared by carefully adding acetyl chloride to cold ethanol.

  • Stir the solution at room temperature overnight.

  • A solid precipitate of (R)-3-aminopiperidine dihydrochloride will form.

  • Collect the solid by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to yield (R)-3-aminopiperidine dihydrochloride as a white solid. (Expected yield: >90%).[4]

Visualizations

Troubleshooting_Workflow start Experiment Complete Analyze Product check_yield Check Yield & Purity start->check_yield check_ee Check Enantiomeric Excess (e.e.) check_yield->check_ee Yield OK low_yield Low Yield Issue check_yield->low_yield Yield Low check_nmr Analyze NMR/ Mass Spec Data check_ee->check_nmr e.e. OK low_ee Low e.e. Issue check_ee->low_ee e.e. Low success Synthesis Successful check_nmr->success Clean impurity Impurity Detected check_nmr->impurity Unexpected Peaks action_yield Troubleshoot Yield: - Catalyst/Enzyme Activity - Reaction Conditions - Resolution Efficiency low_yield->action_yield action_ee Troubleshoot e.e.: - Check for Racemization - Optimize Resolution - Screen Chiral Catalysts low_ee->action_ee action_impurity Identify Impurity: - N-Alkylation? - Incomplete Reduction? - Over-alkylation? impurity->action_impurity

Caption: Troubleshooting workflow for (R)-3-aminopiperidine synthesis.

Side_Reaction_Pathways cluster_0 Catalytic Hydrogenation Route cluster_1 Enzymatic Cascade Route start_H N-Protected 3-Aminopyridine product_H (R)-N-Protected 3-Aminopiperidine Desired Product start_H->product_H H₂, Catalyst side_reaction_H N-Ethyl Impurity (Side Product) solvent Ethanol (Solvent) acetaldehyde Acetaldehyde (Intermediate) solvent->acetaldehyde Oxidation by Pd/C catalyst Pd/C catalyst->product_H catalyst->acetaldehyde acetaldehyde->side_reaction_H + Product_H (Reductive Amination) start_E N-Cbz-L-ornithinol intermediate_E Labile Aldehyde/ Imine Intermediate start_E->intermediate_E GOase product_E (R)-N-Cbz-3- Aminopiperidine Desired Product intermediate_E->product_E IRED (One-Pot) side_reaction_E Racemic Mixture (Side Product) intermediate_E->side_reaction_E Racemization (if isolated)

Caption: Key synthetic pathways and associated major side reactions.

References

Technical Support Center: Scaling Up (R)-3-Aminopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (R)-3-aminopiperidine from the laboratory to the pilot plant. It covers common synthesis routes, troubleshooting, and frequently asked questions.

I. Synthesis Routes Overview

The industrial synthesis of enantiomerically pure (R)-3-aminopiperidine predominantly follows three main strategies:

  • Enzymatic Synthesis using Transaminases: This method utilizes ω-transaminase enzymes to stereoselectively aminate a prochiral ketone precursor, such as N-protected-3-piperidone. It is favored for its high selectivity, mild reaction conditions, and green credentials.[1]

  • Asymmetric Hydrogenation: This approach involves the hydrogenation of a pyridine or protected 3-aminopyridine precursor using a chiral catalyst, typically a rhodium or iridium complex with a chiral ligand. This method can be highly efficient but requires careful control of reaction parameters.

  • Diastereomeric Resolution: In this classical method, a racemic mixture of 3-aminopiperidine is reacted with a chiral resolving agent to form diastereomeric salts. These salts, having different physical properties, can be separated by crystallization.[2][3][4]

II. Comparative Data of Synthesis Routes

The following table summarizes typical quantitative data for the different synthesis routes at both lab and pilot plant scales. Note that specific results can vary significantly based on the exact substrate, catalyst/enzyme, and process conditions.

ParameterEnzymatic Synthesis (Transaminase)Asymmetric HydrogenationDiastereomeric Resolution
Scale Lab Pilot Lab
Substrate Concentration 45-208 mM[5]50-100 g/L[1]0.1-0.5 M
Catalyst/Enzyme Loading 1-10% w/w[1]5-15% w/w0.1-1 mol%
Reaction Time 12-24 h[1][5]18-36 h4-16 h
Temperature 30-50°C[1][5]35-55°C25-80°C
Pressure AtmosphericAtmospheric10-50 bar H₂
Yield >90%[1]85-95%>95%
Enantiomeric Excess (e.e.) >99%[5]>99%90-99%

III. Troubleshooting Guides

A. Enzymatic Synthesis (Transaminase)

Question: The enzyme activity is significantly lower at pilot scale compared to the lab. What are the possible causes and solutions?

Answer:

  • Poor Mixing/Mass Transfer: In larger reactors, inefficient mixing can lead to localized substrate or product inhibition and poor enzyme-substrate contact.

    • Solution: Increase agitation speed, and ensure the reactor is properly baffled. Consider using a different impeller design for better solid-liquid mixing if using an immobilized enzyme.

  • Enzyme Denaturation: Shear stress from mechanical agitation or temperature gradients in a large reactor can denature the enzyme.

    • Solution: Use a gentler agitation method, such as a low-shear impeller. Implement precise temperature control with multiple probes to ensure uniformity.

  • Presence of Inhibitors: Trace impurities in larger batches of starting materials or solvents can inhibit the enzyme.

    • Solution: Analyze the purity of all raw materials used at the pilot scale. Consider a pre-treatment step to remove potential inhibitors.

  • Incorrect pH: Localized pH shifts can occur in large volumes, leading to a decrease in enzyme activity.

    • Solution: Ensure robust pH control with multiple probes and efficient addition of acid/base. Use a well-buffered reaction medium.

Question: We are observing significant product or substrate inhibition. How can this be mitigated?

Answer: Product and substrate inhibition are common challenges in enzymatic reactions.[6][7]

  • Substrate Inhibition: This occurs when high concentrations of the substrate bind to the enzyme in a non-productive manner.[6]

    • Solution: Implement a fed-batch strategy where the substrate is added gradually over time to maintain a low, optimal concentration.

  • Product Inhibition: The product of the reaction competes with the substrate for the active site of the enzyme.[7]

    • Solution: Consider in-situ product removal (ISPR) techniques, such as using a membrane reactor to continuously remove the product as it is formed.[7] For immobilized enzymes, a continuous flow reactor can also help to minimize product inhibition.[8]

Question: The immobilized enzyme is leaching from the support or showing reduced reusability. What can be done?

Answer: Enzyme leaching can be a significant issue, impacting cost and product purity.[9][10][11][12]

  • Weak Immobilization: The method used for immobilization may not be robust enough for the mechanical stress in a pilot-scale reactor.

    • Solution: Explore different immobilization techniques, such as covalent attachment over simple adsorption. Cross-linking the enzyme after immobilization can also enhance stability.[9]

  • Support Degradation: The support material may not be chemically or mechanically stable under the process conditions.

    • Solution: Select a support material with proven stability at the desired pH, temperature, and solvent conditions. Test the mechanical stability of the support under high agitation.

  • Fouling of the Support: The surface of the immobilized enzyme can become fouled by impurities or byproducts, reducing its activity and preventing reuse.

    • Solution: Implement a washing step for the immobilized enzyme between batches to remove any adsorbed materials. Ensure high purity of the starting materials.

B. Asymmetric Hydrogenation

Question: The catalyst activity is lower than expected, or the reaction is stalling. What are the potential issues?

Answer:

  • Catalyst Poisoning: The catalyst can be poisoned by impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur, carbon monoxide).

    • Solution: Use high-purity, degassed solvents and substrate. Purify the hydrogen gas if necessary. Pre-treat the substrate to remove potential poisons.

  • Insufficient Hydrogen Mass Transfer: In a larger reactor, the rate of hydrogen dissolving into the liquid phase can become the limiting factor.

    • Solution: Increase the hydrogen pressure and agitation speed. Use a gas-inducing impeller to improve gas-liquid dispersion.

  • Catalyst Deactivation: The catalyst may be sensitive to air or moisture.

    • Solution: Ensure all equipment is thoroughly dried and the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen.

Question: The enantioselectivity has decreased upon scaling up. How can we improve it?

Answer:

  • Temperature Variations: Poor temperature control can lead to side reactions or changes in the catalyst's chiral environment.

    • Solution: Implement precise temperature control with a well-designed reactor jacket and internal cooling coils if necessary.

  • Pressure Fluctuations: Inconsistent hydrogen pressure can affect the reaction kinetics and selectivity.

    • Solution: Use a reliable pressure regulation system to maintain a constant hydrogen pressure throughout the reaction.

  • Solvent Effects: The choice of solvent can significantly impact enantioselectivity. A solvent system that works well at the lab scale may not be optimal at a larger scale due to differences in mixing and heat transfer.

    • Solution: Re-screen solvents at the pilot scale. Consider using a co-solvent to improve solubility or selectivity.

Question: What are the key safety considerations for handling hydrogen gas at a pilot plant scale?

Answer: Hydrogen is highly flammable and requires strict safety protocols.[13][14][15][16][17]

  • Leak Prevention: Ensure all fittings and connections are pressure-tested and leak-proof. Use hydrogen-compatible materials for all equipment.[16]

  • Ventilation: The hydrogenation area must be well-ventilated to prevent the accumulation of hydrogen gas.[13] Hydrogen detectors should be installed.

  • Inerting: The reactor must be purged with an inert gas like nitrogen before introducing hydrogen to remove all oxygen.[14][16]

  • Static Electricity: Ground all equipment to prevent static discharge, which can be an ignition source.[13][16]

  • Emergency Procedures: Have a clear emergency plan in place, including procedures for emergency shutdown and pressure relief.[13]

C. Diastereomeric Resolution

Question: The crystallization of the desired diastereomeric salt is not selective, leading to low enantiomeric purity. What can be done?

Answer:

  • Incorrect Solvent System: The solubility difference between the diastereomeric salts is highly dependent on the solvent.[2]

    • Solution: Perform a thorough screening of different solvents and solvent mixtures to maximize the solubility difference between the two diastereomers.

  • Supersaturation is too High: If the solution is too concentrated, both diastereomers may precipitate, leading to poor selectivity.

    • Solution: Carefully control the concentration of the substrate and resolving agent. Consider a slower cooling rate or the use of anti-solvent addition to control the rate of crystallization.

  • Inefficient Mixing: Poor mixing can lead to localized areas of high supersaturation.

    • Solution: Ensure the crystallizer is well-agitated to maintain a homogeneous solution.

Question: We are experiencing difficulties with the filtration and drying of the diastereomeric salt at a larger scale. What are the common issues?

Answer:

  • Small Crystal Size: Small, needle-like crystals can be difficult to filter and can hold a significant amount of mother liquor, leading to impurities.

    • Solution: Optimize the crystallization conditions (e.g., cooling rate, agitation) to promote the growth of larger, more easily filterable crystals.

  • Clogging of the Filter: At a larger scale, the filter can become clogged, slowing down the filtration process.

    • Solution: Use a filter with a larger surface area. Consider using a filter press or a centrifugal filter for more efficient solid-liquid separation.

  • Inefficient Drying: Incomplete drying can leave residual solvent, which may affect the downstream steps.

    • Solution: Use a suitable dryer, such as a vacuum oven or a filter-dryer, to ensure the salt is completely dry. Break up any large agglomerates to facilitate drying.

Question: The recovery and recycling of the chiral resolving agent are inefficient and costly. How can this be improved?

Answer: Efficient recovery of the expensive chiral resolving agent is crucial for the economic viability of this method.[18][19]

  • Incomplete Liberation: The resolving agent may not be fully liberated from the diastereomeric salt during the acid/base work-up.

    • Solution: Optimize the pH and extraction conditions to ensure complete conversion of the salt back to the free amine and the resolving agent.

  • Losses during Extraction: The resolving agent may have some solubility in the aqueous phase or be lost in the organic phase during extraction.

    • Solution: Perform multiple extractions to maximize recovery. Consider using a different solvent system to minimize the solubility of the resolving agent in the undesired phase.

  • Degradation of the Resolving Agent: The resolving agent may degrade under the work-up conditions.

    • Solution: Use mild conditions for the liberation and extraction steps. Analyze the purity of the recovered resolving agent before reuse.

IV. Frequently Asked Questions (FAQs)

Q1: Which synthesis route is the most suitable for large-scale industrial production of (R)-3-aminopiperidine?

A1: The choice of the optimal synthesis route depends on several factors, including cost, desired purity, available equipment, and environmental considerations.

  • Enzymatic synthesis is often preferred for its high enantioselectivity, mild operating conditions, and green profile. However, the cost and stability of the enzyme can be a concern.[1]

  • Asymmetric hydrogenation can be very efficient with high yields and enantioselectivity. The main challenges are the cost of the chiral catalyst and the safety requirements for handling high-pressure hydrogen.

  • Diastereomeric resolution is a well-established and robust technology. The main drawback is that the theoretical maximum yield is 50% per cycle, and it often requires significant process optimization to achieve high purity. The cost and recovery of the resolving agent are also important considerations.[3]

Q2: How can we ensure the enantiomeric purity of (R)-3-aminopiperidine at the pilot plant scale?

A2: Maintaining high enantiomeric purity requires careful control at several stages:

  • Chiral Analysis: Implement a reliable and validated chiral analytical method (e.g., chiral HPLC or GC) for in-process control and final product release.

  • Process Control: For enzymatic and hydrogenation methods, strictly control reaction parameters like temperature, pressure, and reaction time, as deviations can impact selectivity. For resolution, carefully control crystallization conditions.

  • Purification: If the initial enantiomeric excess is not sufficient, a final purification step, such as recrystallization of the product or a salt thereof, may be necessary.

Q3: What are the critical process parameters to monitor during the scale-up of (R)-3-aminopiperidine synthesis?

A3: Key parameters to monitor include:

  • Temperature: Crucial for reaction rate, selectivity, and stability of catalysts/enzymes.

  • Pressure: Especially important for hydrogenation reactions.

  • pH: Critical for enzymatic reactions and for the work-up of diastereomeric resolutions.

  • Agitation Speed: Affects mixing, mass transfer, and heat transfer.

  • Concentration of Reactants and Products: Important for monitoring reaction progress and identifying potential inhibition.

  • Enantiomeric Excess: The most critical quality attribute for the final product.

Q4: What are the main differences in equipment requirements between lab and pilot plant for these syntheses?

A4:

  • Reactors: Pilot plant reactors are significantly larger and are typically made of glass-lined steel or stainless steel. They have more sophisticated systems for heating, cooling, and agitation. For hydrogenation, a high-pressure rated reactor is required.

  • Solid-Liquid Separation: While lab-scale filtration is done with simple funnels, pilot plants use larger equipment like filter presses, centrifuges, or filter-dryers for more efficient separation.

  • Drying: Pilot plants use vacuum ovens, tray dryers, or filter-dryers for drying larger quantities of solids.

  • Instrumentation and Control: Pilot plants have more advanced process control systems for monitoring and controlling key parameters automatically.

Q5: How can we minimize the environmental impact of the (R)-3-aminopiperidine synthesis process?

A5:

  • Solvent Selection: Choose greener solvents with lower toxicity and environmental impact. Minimize the total volume of solvent used.

  • Catalyst/Enzyme Recycling: Implement procedures for the efficient recovery and reuse of expensive and potentially hazardous catalysts or enzymes.[18]

  • Waste Treatment: Develop a strategy for the treatment and disposal of all waste streams generated during the process.

  • Atom Economy: Whenever possible, choose synthetic routes with higher atom economy to minimize the generation of byproducts. Enzymatic and asymmetric hydrogenation methods are generally more atom-economical than classical resolution.

V. Experimental Protocols

A. Pilot-Scale Enzymatic Synthesis of (R)-N-Boc-3-aminopiperidine

This protocol is a general guideline and should be adapted based on the specific transaminase and substrate used.

  • Reactor Preparation:

    • Ensure the pilot plant reactor (e.g., 50 L glass-lined reactor) is clean and dry.

    • Inert the reactor with nitrogen.

  • Buffer and Cofactor Preparation:

    • Charge the reactor with the appropriate buffer solution (e.g., 20 L of 100 mM Tris-HCl, pH 8.5).

    • Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.

  • Enzyme Addition:

    • Add the immobilized transaminase (e.g., 1-2 kg) to the reactor.

    • Start agitation at a moderate speed (e.g., 100-150 rpm).

  • Reaction Initiation:

    • In a separate vessel, dissolve N-Boc-3-piperidone (e.g., 1 kg) in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol.

    • Add the amino donor (e.g., isopropylamine, 3-5 equivalents) to the reactor.

    • Slowly add the substrate solution to the reactor over 30-60 minutes.

  • Reaction Monitoring:

    • Maintain the temperature at the optimal level for the enzyme (e.g., 40-50°C).

    • Monitor the pH and adjust as necessary with a dilute acid or base.

    • Take samples periodically to monitor the conversion and enantiomeric excess by HPLC.

  • Work-up:

    • Once the reaction is complete, stop the agitation and allow the immobilized enzyme to settle.

    • Filter the reaction mixture to recover the immobilized enzyme. Wash the enzyme with buffer for reuse.

    • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate or MTBE).

    • Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate under vacuum to obtain the crude (R)-N-Boc-3-aminopiperidine.

  • Purification:

    • If necessary, purify the product by chromatography or crystallization.

B. Pilot-Scale Asymmetric Hydrogenation of 3-Aminopyridine

This protocol is a general guideline and requires strict adherence to safety procedures for handling hydrogen.

  • Reactor Preparation:

    • Ensure the high-pressure hydrogenation reactor (e.g., 50 L Hastelloy autoclave) is clean and dry.

    • Load the substrate (e.g., 2 kg of 3-aminopyridine) and the chiral catalyst (e.g., a Rh- or Ir-based catalyst, 0.05-0.1 mol%) into the reactor under an inert atmosphere.

    • Add a degassed solvent (e.g., 20 L of methanol or ethanol).

  • Inerting and Pressurization:

    • Seal the reactor and purge it several times with nitrogen to remove all oxygen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-80 bar).

  • Reaction:

    • Start agitation (e.g., 300-500 rpm) and heat the reactor to the desired temperature (e.g., 50-70°C).

    • Monitor the hydrogen uptake to follow the reaction progress.

    • Take samples (if the reactor is equipped for safe sampling under pressure) to monitor conversion and enantiomeric excess.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst. The catalyst may be recycled if it is heterogeneous.

    • Concentrate the filtrate under vacuum to obtain the crude racemic 3-aminopiperidine.

  • Purification and Isolation:

    • The crude product is then subjected to diastereomeric resolution as described in the next protocol to isolate the (R)-enantiomer.

C. Pilot-Scale Diastereomeric Resolution of (±)-3-Aminopiperidine

This protocol is a general guideline for a classical resolution.

  • Salt Formation:

    • In a crystallizer (e.g., 100 L glass-lined reactor), dissolve the racemic 3-aminopiperidine (e.g., 5 kg) in a suitable solvent (e.g., 50 L of ethanol or isopropanol).

    • In a separate vessel, dissolve the chiral resolving agent (e.g., 0.5-0.6 equivalents of (+)-tartaric acid) in the same solvent.

    • Slowly add the resolving agent solution to the amine solution with good agitation.

  • Crystallization:

    • Cool the mixture slowly to the desired crystallization temperature (e.g., 0-10°C) over several hours.

    • If necessary, seed the solution with a small amount of the desired diastereomeric salt to induce crystallization.

    • Hold the mixture at the final temperature with agitation for several hours to allow for complete crystallization.

  • Isolation:

    • Filter the crystalline solid using a filter press or centrifuge.

    • Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in water and adjust the pH to >12 with a base (e.g., NaOH).

    • Extract the free (R)-3-aminopiperidine with an organic solvent (e.g., dichloromethane or MTBE).

    • Dry the organic extract and concentrate it to obtain the enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • Acidify the aqueous layer from the previous step to recover the chiral resolving agent by crystallization or extraction.

  • Recrystallization for Purity Enhancement:

    • If the enantiomeric excess is not yet at the desired level, the isolated salt can be recrystallized from a suitable solvent to further enhance its purity.

VI. Visualizations

experimental_workflow_enzymatic_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactor_prep Reactor Preparation buffer_prep Buffer & Cofactor Prep reactor_prep->buffer_prep Inert Atmosphere enzyme_add Enzyme Addition buffer_prep->enzyme_add reaction_init Reaction Initiation enzyme_add->reaction_init Substrate Addition reaction_mon Reaction Monitoring reaction_init->reaction_mon Temp & pH Control workup Work-up reaction_mon->workup Reaction Complete purification Purification workup->purification final_product (R)-3-Aminopiperidine purification->final_product logical_relationship_troubleshooting_hydrogenation cluster_causes Potential Causes cluster_solutions Solutions start Low Catalyst Activity or Stalled Reaction poisoning Catalyst Poisoning start->poisoning mass_transfer Poor H₂ Mass Transfer start->mass_transfer deactivation Catalyst Deactivation start->deactivation purify_reagents Purify Reagents & Gas poisoning->purify_reagents increase_pressure Increase Pressure & Agitation mass_transfer->increase_pressure inert_conditions Ensure Strict Inert Conditions deactivation->inert_conditions

References

Hazard and safety precautions for (R)-3-aminopiperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (R)-3-Aminopiperidine Dihydrochloride

This guide provides essential information on the hazards and safety precautions for (R)-3-aminopiperidine dihydrochloride to support researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with (R)-3-aminopiperidine dihydrochloride?

A1: (R)-3-aminopiperidine dihydrochloride is classified as a hazardous substance with the following primary health risks:

  • Harmful if swallowed: It is classified as Acute Toxicity, Oral - Category 4.[1][2]

  • Causes serious eye damage/irritation: It is classified as Serious Eye Damage/Eye Irritation - Category 1 or 2.[1][2][3]

  • Causes skin irritation: It is classified as Skin Irritation - Category 2.[1][2][3]

  • May cause respiratory irritation: It is classified as Specific Target Organ Toxicity (Single Exposure) - Category 3, targeting the respiratory system.[1][2][3][4]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: To minimize exposure risk, the following personal protective equipment should be worn at all times when handling (R)-3-aminopiperidine dihydrochloride:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. Fire or flame-resistant clothing is also recommended.[1][2]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded, if irritation is experienced, or if dust is generated. A dust mask of type N95 (US) is a suitable minimum.[1][3]

Q3: What are the appropriate storage conditions for (R)-3-aminopiperidine dihydrochloride?

A3: Proper storage is crucial to maintain the chemical's integrity and ensure safety. Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][4][5] It should be stored away from incompatible materials and foodstuff containers.[1] The compound is also noted to be hygroscopic (sensitive to moisture), so storage under an inert gas may be advisable.[4][6]

Q4: What should I do in the event of accidental contact with the substance?

A4: Immediate action is required in case of accidental contact. Follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids apart.[2][4] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention from an ophthalmologist.[7]

  • Skin Contact: Take off all contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[1][4] If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1] Seek medical help if you feel unwell.[1]

  • Ingestion: Rinse the mouth with water.[2][4] Never give anything by mouth to an unconscious person.[4] Call a poison center or doctor for medical help.[2]

Troubleshooting Guides

Issue: I observe skin irritation after handling the compound despite wearing gloves.

  • Possible Cause 1: Glove integrity compromised. Tiny punctures or tears in gloves can lead to exposure.

    • Solution: Always inspect gloves for any damage before use. If contact is suspected, immediately remove gloves, wash hands thoroughly with soap and water, and apply a fresh pair.

  • Possible Cause 2: Contamination of lab coat or other surfaces. The compound may have inadvertently contaminated other surfaces, leading to secondary contact.

    • Solution: Ensure lab coat sleeves do not come into contact with potentially contaminated areas. Launder work clothes separately and regularly.[2] Decontaminate work surfaces after handling the compound.

Issue: The compound appears clumpy or discolored.

  • Possible Cause: Improper storage. (R)-3-aminopiperidine dihydrochloride is hygroscopic and sensitive to moisture.[4][6] Clumping can indicate water absorption.

    • Solution: Ensure the container is always tightly sealed when not in use. Store in a desiccator or a dry, cool place. If the integrity of the compound is in doubt, it may be necessary to use a fresh batch for sensitive experiments.

Data Presentation

Table 1: GHS Hazard Classification for (R)-3-aminopiperidine dihydrochloride

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation1H318: Causes serious eye damage[2][3][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2][3][4]

Table 2: Physical and Chemical Properties

PropertyValue
AppearanceWhite to light yellow powder/crystal
Melting Point190-195 °C[3][6] / 206.0 to 210.0 °C
Molecular FormulaC₅H₁₄Cl₂N₂[8]
Molecular Weight173.08 g/mol [3][8]
SolubilitySoluble in water; slightly soluble in methanol[6]
HygroscopicityHygroscopic[4][6]

Experimental Protocols

Protocol 1: Safe Handling and Use
  • Preparation:

    • Confirm that a safety shower and eyewash station are readily accessible and functional.[5]

    • Perform all work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Don appropriate PPE: safety goggles, chemical-resistant gloves, and a lab coat.[1][2] A respirator should be used if dust formation is likely.[1]

  • Handling:

    • Avoid contact with skin and eyes.[1][4]

    • Avoid the formation and inhalation of dust.[1][4] Use non-sparking tools.[1]

    • Do not eat, drink, or smoke in the handling area.[1][2]

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[1][5]

    • Decontaminate the work area.

    • Remove and properly store or dispose of contaminated PPE. Contaminated clothing should be laundered before reuse.[2]

Protocol 2: Accidental Spill Cleanup
  • Immediate Response:

    • Evacuate non-essential personnel from the spill area.[4]

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[2]

  • Containment and Cleanup (Minor Spill):

    • Wear appropriate PPE, including respiratory protection.[2]

    • Use dry cleanup procedures to avoid generating dust.[2]

    • Carefully sweep or scoop up the spilled solid material.[4]

    • Place the collected material into a suitable, labeled container for waste disposal.[2][4]

  • Containment and Cleanup (Major Spill):

    • Alert emergency services and inform them of the location and nature of the hazard.[2]

    • Control personal contact by wearing full protective clothing.[2]

    • Prevent the spillage from entering drains or water courses.[2]

    • Recover the product wherever possible. Use dry cleanup procedures.[2]

  • Post-Cleanup:

    • Wash the spill area down with large amounts of water, preventing runoff into drains.[2]

    • Dispose of the waste in accordance with local, regional, and national regulations.[2]

Visualizations

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep1 Verify Safety Equipment (Eyewash, Shower) prep2 Work in Fume Hood prep1->prep2 prep3 Wear Full PPE (Goggles, Gloves, Coat) prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Wash Hands Thoroughly post1->post2 post3 Dispose of Waste & PPE post2->post3 end End post3->end start Start Handling start->prep1

Caption: Workflow for the safe handling of (R)-3-aminopiperidine dihydrochloride.

G exposure Exposure Type? skin Skin Contact exposure->skin Skin eye Eye Contact exposure->eye Eye inhalation Inhalation exposure->inhalation Inhalation ingestion Ingestion exposure->ingestion Ingestion action_skin Remove contaminated clothing. Wash with soap and water. skin->action_skin action_eye Rinse with water for 15+ mins. Remove contact lenses. Seek immediate medical attention. eye->action_eye action_inhalation Move to fresh air. Provide artificial respiration if needed. Get medical help. inhalation->action_inhalation action_ingestion Rinse mouth. Call Poison Center/Doctor. Do not induce vomiting. ingestion->action_ingestion

Caption: Decision tree for first aid measures based on exposure type.

G start Spill Detected q_size Spill Size? start->q_size minor Minor Spill q_size->minor Minor major Major Spill q_size->major Major action_minor Ensure ventilation. Wear PPE. Use dry cleanup method. Collect in labeled container. minor->action_minor action_major Evacuate area. Alert Emergency Services. Prevent entry to drains. Contain and cleanup with full PPE. major->action_major end_node Decontaminate & Dispose action_minor->end_node action_major->end_node

Caption: Logical workflow for responding to a chemical spill.

References

Technical Support Center: Optimizing Reaction Conditions for DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and optimization of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of DPP-IV inhibitors.

Problem: Low reaction yield.

Possible Causes & Solutions:

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

  • Impure Reagents or Solvents: Use high-purity, anhydrous solvents and fresh reagents. Impurities, especially water, can interfere with many organic reactions.

  • Suboptimal Temperature: Temperature can significantly impact reaction kinetics and selectivity. Experiment with a range of temperatures to find the optimal condition for your specific reaction. For instance, in some syntheses, a lower temperature might be required to prevent side reactions, while in others, higher temperatures are needed to drive the reaction to completion.

  • Incorrect Stoichiometry: Carefully measure and control the molar ratios of your reactants and reagents. An excess or deficit of a key component can lead to incomplete conversion and the formation of byproducts.

  • Catalyst Deactivation: If using a catalyst, ensure it is active and not poisoned by impurities in the reaction mixture. Consider using a higher catalyst loading or a different catalyst altogether.

  • Poor Mixing: In heterogeneous reactions or viscous solutions, ensure efficient stirring to maximize contact between reactants.

Problem: Poor Enantioselectivity in Asymmetric Synthesis.

Possible Causes & Solutions:

  • Suboptimal Catalyst or Ligand: The choice of chiral catalyst and ligand is crucial for achieving high enantioselectivity. Screen a variety of catalysts and ligands to find the best combination for your substrate.

  • Incorrect Catalyst Loading: The amount of catalyst can influence the enantiomeric excess (ee). Both too low and too high catalyst loadings can lead to decreased selectivity. It is important to optimize the catalyst loading for each specific reaction.[1]

  • Temperature Effects: Temperature can have a profound effect on enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, therefore, the enantioselectivity. Screen a range of solvents to identify the optimal one.

  • Hydrogen Pressure (for hydrogenation reactions): In asymmetric hydrogenations, the hydrogen pressure is a critical parameter. Both low and high pressures can negatively impact enantioselectivity.

Problem: Difficulty in Product Purification.

Possible Causes & Solutions:

  • Formation of Closely Related Impurities: If byproducts have similar polarities to the desired product, separation by standard column chromatography can be challenging. Consider using a different stationary phase or a more efficient purification technique like preparative HPLC.

  • Product Insolubility: If the product is poorly soluble in common chromatography solvents, it can precipitate on the column. Test the solubility of your compound in various solvents before attempting purification. Using a stronger elution system or a different purification method might be necessary.

  • Product Degradation on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel. If you suspect your product is degrading, consider using neutral or basic alumina for chromatography, or use a non-chromatographic purification method like crystallization or distillation.

  • Co-elution with Reagents or Byproducts: Ensure that all reagents and byproducts are identified and that the chosen purification method can effectively separate them from the product.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to optimize for the synthesis of DPP-IV inhibitors?

A1: The most critical parameters typically include temperature, reaction time, catalyst type and loading, solvent, and the stoichiometry of reactants. The relative importance of each parameter will depend on the specific reaction being performed.

Q2: How can I improve the yield and purity of my Vildagliptin synthesis?

A2: For the synthesis of Vildagliptin, key steps to optimize include the chloracetylation of L-prolinamide and the subsequent condensation with 3-amino-1-adamantanol. For the chloracetylation, controlling the temperature (typically around 0°C) and the slow addition of chloroacetyl chloride are crucial to minimize side reactions. In the condensation step, the choice of base (e.g., potassium carbonate) and solvent (e.g., THF or DMF), as well as the reaction temperature, will significantly impact the yield.[2][3]

Q3: What are the key considerations for the asymmetric hydrogenation step in the synthesis of Sitagliptin?

A3: The asymmetric hydrogenation of the enamine precursor is a critical step in many Sitagliptin syntheses. Key factors to consider are the choice of the chiral rhodium or ruthenium catalyst and ligand (e.g., Josiphos derivatives), hydrogen pressure, temperature, and solvent. Optimizing these conditions is essential to achieve high enantiomeric excess (>99% ee) and yield.[4][5]

Q4: My peptide-based DPP-IV inhibitor has low purity after synthesis. What should I do?

A4: Low purity in peptide synthesis can be due to incomplete coupling reactions, side reactions during cleavage from the solid support, or aggregation of the peptide. To troubleshoot, you can:

  • Optimize Coupling: Use a more efficient coupling reagent (e.g., HATU, HCTU) or perform a double coupling for difficult amino acid residues.[6]

  • Improve Cleavage: Use appropriate scavengers in your cleavage cocktail to prevent side reactions.

  • Enhance Solubility: For hydrophobic peptides prone to aggregation, consider using chaotropic agents or organic co-solvents during purification.[7]

  • Refine Purification: Use a high-resolution HPLC column and optimize the gradient to improve the separation of your target peptide from impurities.

Q5: What is a general workflow for optimizing a chemical reaction?

A5: A general workflow for reaction optimization involves:

  • Initial Screening: Perform a small set of experiments to identify promising reaction conditions.

  • One-Factor-at-a-Time (OFAT) or Design of Experiments (DoE): Systematically vary one parameter at a time while keeping others constant (OFAT), or use a statistical approach like DoE to study the effects of multiple parameters and their interactions simultaneously.

  • Analysis of Results: Analyze the yield, purity, and other relevant metrics for each experiment.

  • Iterative Refinement: Based on the results, design and perform further experiments to fine-tune the optimal conditions.

  • Scale-up Confirmation: Once optimal conditions are identified on a small scale, confirm that they are reproducible on a larger scale.[8][9]

Data Presentation

Table 1: Effect of Temperature and H₂ Pressure on the Asymmetric Hydrogenation of a Sitagliptin Precursor

EntryCatalyst Loading (mol%)Temperature (°C)H₂ Pressure (psig)Conversion (%)Enantiomeric Excess (ee, %)
112550>9992
215050>9988
3125100>9994
40.5251009894
50.1251008593

Data is illustrative and based on trends reported in the literature. Actual results may vary.

Table 2: Optimization of Vildagliptin Synthesis - Condensation Step

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1K₂CO₃THF252475
2K₂CO₃THF501282
3Na₂CO₃THF501268
4K₂CO₃DMF50885
5Et₃NTHF502445

Data is illustrative and based on general principles of organic synthesis.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine (Vildagliptin Intermediate)

  • To a solution of L-prolinamide (10 g, 0.087 mol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere, triethylamine (13.2 g, 0.13 mol) is added.

  • The mixture is cooled to 0°C in an ice bath.

  • Chloroacetyl chloride (11.8 g, 0.104 mol) is added dropwise over 30 minutes, maintaining the temperature below 5°C.

  • The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure.

  • The resulting crude N-(chloroacetyl)-L-prolinamide is dissolved in anhydrous dichloromethane (DCM, 150 mL).

  • The solution is cooled to 0°C, and trifluoroacetic anhydride (27.4 g, 0.13 mol) is added dropwise.

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

  • The product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine.

Protocol 2: HPLC Purification of a Small Molecule DPP-IV Inhibitor

  • Sample Preparation: Dissolve the crude DPP-IV inhibitor in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of 1-10 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System: A preparative HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is commonly used. The column dimensions will depend on the amount of material to be purified.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.

  • Gradient: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B. The gradient should be optimized based on the separation of the target compound from its impurities on an analytical scale first.

  • Injection and Fraction Collection: Inject the filtered sample onto the column. Monitor the chromatogram at a suitable wavelength (e.g., 254 nm) and collect the fractions corresponding to the peak of the desired product.

  • Product Recovery: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The resulting solid can be further dried under high vacuum.

Mandatory Visualizations

DPP_IV_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Pancreatic β-cell GLP-1 (Active) GLP-1 (Active) DPP-IV DPP-IV GLP-1 (Active)->DPP-IV Cleavage by GLP-1R GLP-1R GLP-1 (Active)->GLP-1R Binds to GIP (Active) GIP (Active) GIP (Active)->DPP-IV Cleavage by GIP (Active)->GLP-1R GLP-1 (Inactive) GLP-1 (Inactive) DPP-IV->GLP-1 (Inactive) GIP (Inactive) GIP (Inactive) DPP-IV->GIP (Inactive) DPP-IV_Inhibitor DPP-IV_Inhibitor DPP-IV_Inhibitor->DPP-IV Inhibits AC AC GLP-1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Insulin_Secretion Insulin_Secretion PKA->Insulin_Secretion Promotes

Caption: DPP-IV incretin signaling pathway and the mechanism of DPP-IV inhibitors.

Reaction_Optimization_Workflow Start Start: Define Reaction Screening Initial Screening (Identify Key Parameters) Start->Screening Optimization_Strategy Choose Optimization Strategy Screening->Optimization_Strategy OFAT One-Factor-at-a-Time (OFAT) Optimization_Strategy->OFAT Simple System DoE Design of Experiments (DoE) Optimization_Strategy->DoE Complex Interactions Execute_Experiments Execute Experiments OFAT->Execute_Experiments DoE->Execute_Experiments Analyze_Results Analyze Results (Yield, Purity, ee) Execute_Experiments->Analyze_Results Optimal_Conditions Optimal Conditions Met? Analyze_Results->Optimal_Conditions Optimal_Conditions->Optimization_Strategy No, Refine Scale_Up Scale-up Confirmation Optimal_Conditions->Scale_Up Yes End End: Optimized Process Scale_Up->End

Caption: A general workflow for the optimization of chemical reaction conditions.

References

Preventing degradation of (R)-3-aminopiperidine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (R)-3-aminopiperidine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for (R)-3-aminopiperidine during reactions?

A1: The primary degradation pathways for (R)-3-aminopiperidine are racemization, oxidation, and unwanted side reactions involving the highly reactive secondary amine. Racemization leads to the loss of enantiopurity, which is critical for the biological activity of many pharmaceutical compounds.[1][2][3][4] Oxidation typically occurs at the carbon atom adjacent to the ring nitrogen, potentially forming lactams or other oxidized species.[5][6][7] The nucleophilic nature of the secondary amine can also lead to various side reactions if not properly protected.

Q2: How can I prevent racemization of (R)-3-aminopiperidine?

A2: Preventing racemization is crucial for maintaining the stereochemical integrity of your molecule. Key strategies include:

  • Use of Protecting Groups: The most effective method is to protect the secondary amine with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[8][9][10][11] This significantly reduces the lability of the chiral center.

  • Control of Reaction Conditions: Avoid strongly basic or acidic conditions and high temperatures for prolonged periods, as these can promote racemization.[3][4]

  • Careful Selection of Catalysts: Be cautious with transition metal catalysts, as some, like certain iridium complexes, are known to catalyze the racemization of chiral amines.[1][2][12]

Q3: What are the signs of oxidation, and how can it be minimized?

A3: Signs of oxidation can include the appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) corresponding to products with higher molecular weights or different polarity, such as lactams. To minimize oxidation:

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed.

  • Avoid Strong Oxidizing Agents: Be mindful of reagents that can act as oxidizing agents.[6] If oxidation is suspected, consider adding an antioxidant or a radical scavenger to the reaction mixture.

  • N-Protection: Protecting the secondary amine with a group like Boc or Cbz can also help to reduce susceptibility to oxidation.[13][14]

Q4: Which protecting group is best for (R)-3-aminopiperidine?

A4: The choice of protecting group depends on the specific reaction conditions and the desired deprotection strategy.

  • Boc (tert-butoxycarbonyl): This is a very common and versatile protecting group. It is stable to a wide range of reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][11]

  • Cbz (benzyloxycarbonyl): The Cbz group is also widely used and is stable to acidic and basic conditions. It is typically removed by catalytic hydrogenation (e.g., using Pd/C and H₂), which is a mild deprotection method.[9][14]

Both protecting groups are effective at preventing side reactions and can help to stabilize the chiral center. The selection should be based on the orthogonality with other protecting groups in your molecule and the compatibility of the deprotection conditions with your overall synthetic route.[15][16]

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Purity (Racemization)

Symptoms:

  • Your product shows a decreased enantiomeric excess (ee) compared to the starting material.

  • You observe the presence of the undesired (S)-enantiomer in your chiral HPLC or SFC analysis.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Exposure to Strong Base or High Temperature Lower the reaction temperature and use a milder base if possible. Minimize reaction time.If a reaction requires heating, conduct a time-course study to find the optimal balance between reaction completion and minimization of racemization. For example, when using a strong base like potassium hydroxide, consider running the reaction at a lower temperature for a longer duration.[3][4]
Use of Racemization-Promoting Catalysts If using a metal catalyst, screen for alternatives known to have a lower propensity for racemizing chiral amines.For instance, if you suspect an iridium catalyst is causing racemization, explore catalysts based on other metals like rhodium or ruthenium that may be less likely to form the imine intermediate required for racemization.[1][2]
Unprotected Secondary Amine Protect the secondary amine of (R)-3-aminopiperidine with a Boc or Cbz group prior to the problematic reaction step.See "Protocol for Boc Protection of (R)-3-aminopiperidine" below.
Issue 2: Formation of Oxidized Byproducts

Symptoms:

  • Appearance of new, more polar spots on TLC.

  • Mass spectrometry data indicates the addition of oxygen or loss of hydrogen atoms.

  • Formation of a lactam is observed in the NMR spectrum.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Presence of Oxygen Ensure the reaction is carried out under a strictly inert atmosphere (N₂ or Ar) using degassed solvents.To degas a solvent, you can use methods such as sparging with an inert gas for 15-30 minutes or the freeze-pump-thaw technique for more sensitive reactions.
Use of Oxidizing Reagents Scrutinize all reagents for potential oxidizing properties. If an oxidizing reagent is necessary, consider adding it slowly at a low temperature.For example, if a reaction generates hydrogen peroxide as a byproduct, consider adding catalase to decompose it.[14]
Photocatalytic Oxidation If using a photocatalyst, ensure that the reaction is shielded from ambient light unless light is required for the desired transformation.Some flavin-based catalysts can promote oxidation.[13] If this is a suspected pathway, running the reaction in the dark can be a simple diagnostic test.

Experimental Protocols

Protocol for Boc Protection of (R)-3-aminopiperidine

This protocol describes a standard procedure for the protection of the secondary amine of (R)-3-aminopiperidine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (R)-3-aminopiperidine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve (R)-3-aminopiperidine dihydrochloride in water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide to basify the solution to a pH > 10.

  • Add a solution of di-tert-butyl dicarbonate in dichloromethane to the aqueous solution.

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-1-Boc-3-aminopiperidine.

  • The product can be purified by column chromatography if necessary.

Expected Outcome: This procedure should yield the Boc-protected (R)-3-aminopiperidine, which is more stable and less prone to side reactions in subsequent synthetic steps.[8][10][11]

Protocol for Cbz Deprotection by Catalytic Hydrogenation

This protocol outlines the removal of the Cbz protecting group from a Cbz-protected (R)-3-aminopiperidine derivative.

Materials:

  • Cbz-protected (R)-3-aminopiperidine derivative

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) to the solution.

  • Securely attach the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

Caution: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

Note: In some cases, N-ethylated byproducts can form during catalytic hydrogenation in ethanol.[9] Using methanol as the solvent can help to minimize this side reaction.

Visualizations

degradation_pathway R_amine (R)-3-Aminopiperidine racemic_amine Racemic 3-Aminopiperidine R_amine->racemic_amine Racemization (Heat, Base, Catalysts) oxidized_product Oxidized Products (e.g., Lactams) R_amine->oxidized_product Oxidation (O₂, Oxidizing Agents) side_product Side Products R_amine->side_product Side Reactions (Unprotected Amine)

Caption: Degradation pathways of (R)-3-aminopiperidine.

protection_workflow cluster_0 Protection Step cluster_1 Reaction Step cluster_2 Deprotection Step R_amine (R)-3-Aminopiperidine protected_amine Protected (R)-3-Aminopiperidine R_amine->protected_amine Protection protecting_reagent Protecting Group Reagent (e.g., Boc₂O) protecting_reagent->protected_amine desired_product_protected Desired Product (Protected) protected_amine->desired_product_protected Stable Intermediate reaction_conditions Desired Reaction reaction_conditions->desired_product_protected final_product Final Product desired_product_protected->final_product deprotection_conditions Deprotection (e.g., Acid, H₂/Pd/C) deprotection_conditions->final_product

Caption: General workflow for using protecting groups.

References

Validation & Comparative

Chiral HPLC Analysis of (R)-3-Aminopiperidine: A Comparative Guide to Enantiomeric Purity Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral intermediates like (R)-3-aminopiperidine is a critical step in producing safe and effective pharmaceuticals. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for analyzing the enantiomeric purity of (R)-3-aminopiperidine, presenting supporting experimental data and detailed protocols.

A significant challenge in the analysis of 3-aminopiperidine is its lack of a strong chromophore, which makes direct detection by UV spectrophotometry difficult.[1] To overcome this, pre-column derivatization is a common and effective strategy to introduce a UV-active moiety, thereby enhancing detection sensitivity and enabling robust chiral separation.[1][2][3] This guide will compare several derivatization-based HPLC methods and a direct analysis approach.

Comparative Performance of Chiral HPLC Methods

The following tables summarize the performance of different chiral HPLC methods for the enantiomeric purity analysis of 3-aminopiperidine. These methods primarily differ in the choice of derivatizing agent and the chiral stationary phase.

Method Derivatizing Agent Chiral Column (R)-enantiomer Retention Time (min) (S)-enantiomer Retention Time (min) Resolution (Rs) Key Advantages Reference
Method 1 Benzoyl ChlorideChromTech CHIRAL-AGP11.213.5> 2.0Simple derivatization, good resolution.[4]
Method 2 p-Toluene Sulfonyl ChlorideChiralpak AD-HNot specifiedNot specified> 4.0High resolution, robust method.[2][3]
Method 3 (R)-α-Methyl-2-naphthaleneacetyl ChlorideReversed-Phase C18Not specifiedNot specifiedNot specifiedUtilizes a common C18 column post-derivatization.[1]
Method 4 None (Direct Analysis)Crownpak™ CR+3.73.0Not specifiedAvoids derivatization step, simpler sample preparation.[4][5]

Experimental Workflow

The general workflow for the chiral HPLC analysis of 3-aminopiperidine involving a derivatization step is illustrated below.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample 3-Aminopiperidine Sample Derivatization Derivatization Reaction (e.g., with Benzoyl Chloride) Sample->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample Injection Injection into HPLC Derivatized_Sample->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Enantiomeric Purity Calculation Integration->Purity

Caption: Workflow for Chiral HPLC Analysis with Pre-Column Derivatization.

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Method 1: Benzoyl Chloride Derivatization[4]

1. Derivatization Protocol:

  • Dissolve 2.9 g of (R)-3-aminopiperidine in 150 mL of dichloromethane.

  • Cool the solution to 5°C with stirring.

  • Slowly add 4.1 g of benzoyl chloride dropwise.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent to obtain (R)-benzoyl-3-aminopiperidine.

2. HPLC Conditions:

  • Column: ChromTech CHIRAL-AGP

  • Mobile Phase: 0.015 mol/L phosphate buffer and isopropanol (99:1, v/v)

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Method 2: p-Toluene Sulfonyl Chloride Derivatization[2][3]

1. Derivatization Protocol:

  • This method involves a pre-column derivatization with para-toluene sulfonyl chloride (PTSC) in the presence of a base to introduce a chromophore into the analyte.

2. HPLC Conditions:

  • Column: Chiralpak AD-H

  • Mobile Phase: 0.1% diethylamine in ethanol

  • Flow Rate: 0.5 mL/min

  • Detection Wavelength: 228 nm

  • Resolution: The resolution between the two enantiomers was reported to be more than 4.0.[3]

Method 3: (R)-α-Methyl-2-naphthaleneacetyl Chloride Derivatization[1]

1. Derivatization Protocol:

  • This method utilizes (R)-α-methyl-2-naphthaleneacetyl chloride as the derivatizing agent to facilitate a rapid mono-derivatization reaction with 3-aminopiperidine.

2. HPLC Conditions:

  • Following derivatization, the sample is analyzed using a standard reversed-phase HPLC with UV detection.

Method 4: Direct Analysis without Derivatization[4][5]

1. Sample Preparation:

  • Dissolve the 3-aminopiperidine sample in the mobile phase.

2. HPLC Conditions:

  • Column: Crownpak™ CR+ (150 x 4.6 mm)

  • Mobile Phase: 95:5 (v/v) Perchloric acid (pH=1) : Methanol

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 0°C

  • Detector: Differential Refractive Index (RID)

  • Retention Times: (S)-3-aminopiperidine elutes at 3.0 min, and (R)-3-aminopiperidine elutes at 3.7 min.[4]

Comparison and Alternatives

Derivatization-based methods offer the significant advantage of enhanced sensitivity and the flexibility to use widely available UV detectors.[1] The choice of derivatizing agent and chiral stationary phase allows for the optimization of resolution and run time. For instance, the method using p-toluene sulfonyl chloride with a Chiralpak AD-H column achieves a high resolution of over 4.0.[3]

Direct analysis , on the other hand, simplifies sample preparation by eliminating the derivatization step.[4] However, it necessitates the use of a differential refractive index detector, which is generally less sensitive than a UV detector and may require higher sample concentrations.[1]

Beyond HPLC, other techniques for determining the enantiomeric purity of chiral amines exist. Cation exchange chromatography (CEC) presents an alternative for the separation of highly polar basic compounds.[2] Gas chromatography (GC) has also been developed for the quantitative determination of 3-aminopiperidine.[2] Furthermore, Capillary Electrophoresis (CE) is an emerging alternative to HPLC for enantioseparation, offering advantages in terms of speed and efficiency.[6]

References

Efficacy Showdown: (R)- vs. (S)-3-Aminopiperidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

The enantiomers of 3-aminopiperidine, (R)-3-aminopiperidine and (S)-3-aminopiperidine, are pivotal chiral building blocks in the synthesis of numerous pharmaceutical agents. Their stereochemistry plays a crucial role in determining the biological activity of the final drug molecule. This guide provides a comparative analysis of the efficacy of (R)- and (S)-3-aminopiperidine in various synthetic applications, supported by experimental data and protocols.

I. Role in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

(R)-3-Aminopiperidine is a key intermediate in the synthesis of several DPP-4 inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[1][2][3] The (R)-enantiomer is specifically required to achieve the desired pharmacological activity.

Table 1: Comparison of (R)- and (S)-3-Aminopiperidine in the Synthesis of DPP-4 Inhibitor Precursors

EnantiomerReaction TypeSubstrateCatalyst/MethodYieldEnantiomeric Excess (ee)Reference
(R)-3-Aminopiperidine Enzymatic Asymmetric AminationN-Boc-3-piperidoneTransaminase95%>99%[1]
(R)-3-Aminopiperidine Enzymatic Asymmetric AminationN-Cbz-3-piperidoneTransaminase90.4%99.7%[4]
(S)-3-Aminopiperidine Enzymatic Asymmetric AminationN-Boc-3-piperidoneω-Transaminase95% conversionNot specified[5]

Experimental Protocol: Enzymatic Synthesis of (R)-N-Boc-3-aminopiperidine [1]

  • Reaction Setup: In a suitable vessel, combine N-Boc-3-piperidone, an amino donor (e.g., isopropylamine), and a transaminase enzyme in a buffered aqueous solution (pH 7.0-10.0).[1] Pyridoxal 5'-phosphate (PLP) can be added as a cofactor.[1]

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-50°C) until the reaction reaches completion, as monitored by HPLC or TLC.

  • Work-up and Isolation: After the reaction is complete, extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography to yield (R)-N-Boc-3-aminopiperidine with high enantiomeric purity.

G cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_product Product N-Boc-3-piperidone N-Boc-3-piperidone Reaction Vessel (pH 7-10, 30-50°C) Reaction Vessel (pH 7-10, 30-50°C) N-Boc-3-piperidone->Reaction Vessel (pH 7-10, 30-50°C) Amino Donor Amino Donor Amino Donor->Reaction Vessel (pH 7-10, 30-50°C) Transaminase Transaminase Transaminase->Reaction Vessel (pH 7-10, 30-50°C) Extraction Extraction Reaction Vessel (pH 7-10, 30-50°C)->Extraction Purification Purification Extraction->Purification (R)-N-Boc-3-aminopiperidine (R)-N-Boc-3-aminopiperidine Purification->(R)-N-Boc-3-aminopiperidine

II. Role in the Synthesis of PARP Inhibitors (Niraparib)

(S)-3-Aminopiperidine is a crucial building block for the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[6][7][8] The (S)-configuration is essential for the drug's efficacy in inhibiting PARP enzymes.[6]

Table 2: Synthesis of a Key Niraparib Intermediate Using (S)-3-Aminopiperidine

EnantiomerReaction TypeStarting MaterialKey IntermediateYieldReference
(S)-3-Aminopiperidine Nucleophilic aromatic substitution2-fluoro-4-bromobenzonitrile(S)-3-(4-bromo-2-cyanophenyl)aminopiperidineNot specified[9]

Experimental Protocol: Synthesis of (S)-3-(4-bromophenyl)piperidine (A Niraparib Intermediate) [9]

  • Nucleophilic Reaction: React ethyl p-bromobenzoacetate with N-Boc-3-aminopropyl bromide in the presence of a base (e.g., sodium hydride) in an anhydrous solvent like dimethyl sulfoxide.

  • Cyclization: Induce cyclization of the product from the previous step under alkaline conditions.

  • Reduction: Reduce the cyclized product using a suitable reducing agent to obtain 3-(4-bromophenyl)piperidine.

  • Chiral Resolution: Resolve the racemic mixture using a chiral resolving agent to isolate the desired (S)-3-(4-bromophenyl)piperidine.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product Ethyl p-bromobenzoacetate Ethyl p-bromobenzoacetate Nucleophilic Reaction Nucleophilic Reaction Ethyl p-bromobenzoacetate->Nucleophilic Reaction N-Boc-3-aminopropyl bromide N-Boc-3-aminopropyl bromide N-Boc-3-aminopropyl bromide->Nucleophilic Reaction Cyclization Cyclization Nucleophilic Reaction->Cyclization Reduction Reduction Cyclization->Reduction Chiral Resolution Chiral Resolution Reduction->Chiral Resolution (S)-3-(4-bromophenyl)piperidine (S)-3-(4-bromophenyl)piperidine Chiral Resolution->(S)-3-(4-bromophenyl)piperidine

III. Use in the Synthesis of Peptide Analogues

Both (R)- and (S)-3-aminopiperidine can be incorporated into peptide analogues to create novel structures with potential therapeutic applications. The choice of enantiomer can significantly impact the conformation and biological activity of the resulting peptide mimic.

Table 3: Comparison of Yields in the Synthesis of Dipeptide Analogues

EnantiomerReaction StepProductYieldReference
(R)-3-Aminopiperidine Coupling with Boc-L-leucine(R)-888%[10]
(S)-3-Aminopiperidine Coupling with Boc-L-leucine(S)-891%[10]
(R)-3-Aminopiperidine Aminolysis(R)-963%[10]
(S)-3-Aminopiperidine Aminolysis(S)-986%[10]
(R)-3-Aminopiperidine Final Deprotection(R)-LLpipG (10)90%[10]
(S)-3-Aminopiperidine Final Deprotection(S)-LLpipG (10)92%[10]
(R)-3-Aminopiperidine Overall Yield (8 steps) (R)-LLpipG (10) 37% [10]
(S)-3-Aminopiperidine Overall Yield (8 steps) (S)-LLpipG (10) 48% [10]

In this specific example of peptide analogue synthesis, the (S)-enantiomer provided a higher overall yield.[10]

Experimental Protocol: General Peptide Coupling [10]

  • Deprotection: Remove the protecting group (e.g., Boc) from the amino group of the (R)- or (S)-3-aminopiperidine derivative using an appropriate acid (e.g., TFA in dichloromethane).

  • Coupling: Couple the deprotected amine with a protected amino acid (e.g., Boc-L-leucine) using standard peptide coupling reagents such as EDC and HOBt in a suitable solvent like DMF.

  • Work-up and Purification: Quench the reaction and extract the product. Purify the crude product by chromatography to obtain the desired dipeptide analogue.

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Protected 3-Aminopiperidine Protected 3-Aminopiperidine Deprotection Deprotection Protected 3-Aminopiperidine->Deprotection Protected Amino Acid Protected Amino Acid Coupling Reaction Coupling Reaction Protected Amino Acid->Coupling Reaction Deprotection->Coupling Reaction Work-up & Purification Work-up & Purification Coupling Reaction->Work-up & Purification Dipeptide Analogue Dipeptide Analogue Work-up & Purification->Dipeptide Analogue

Conclusion

The choice between (R)- and (S)-3-aminopiperidine is dictated by the specific stereochemical requirements of the target molecule. For the synthesis of DPP-4 inhibitors like Alogliptin, the (R)-enantiomer is essential. Conversely, the synthesis of the PARP inhibitor Niraparib requires the (S)-enantiomer. In applications where both enantiomers can be used, such as in the synthesis of certain peptide analogues, the efficacy in terms of reaction yield may vary, as demonstrated by the higher overall yield observed with the (S)-enantiomer in the synthesis of LLpipG. The development of highly stereoselective enzymatic methods, particularly using transaminases, has enabled the efficient production of both (R)- and (S)-3-aminopiperidine derivatives with high enantiomeric purity, facilitating their application in the synthesis of complex and stereochemically defined pharmaceutical agents.

References

Validating the Structure of (R)-3-aminopiperidine: A Comparative NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of chiral molecules is a critical step in pharmaceutical development and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and definitive tool for this purpose. This guide provides a comparative analysis of the NMR data for (R)-3-aminopiperidine and its racemic mixture, offering experimental data and protocols to aid in the validation of its stereochemical integrity.

Comparative NMR Data Analysis

The structural identity and stereochemistry of (R)-3-aminopiperidine can be unequivocally confirmed by comparing its 1H and 13C NMR spectra with that of its racemic counterpart. While the spectra of enantiomers are identical in an achiral solvent, subtle differences can be observed using chiral solvating agents, a technique beyond the scope of this standard comparison. Here, we present the expected spectral data for routine analysis in an achiral medium, where the key differentiator will be the optical rotation measurement, not the NMR spectrum itself. However, comparison with the racemic mixture is crucial to confirm the chemical structure.

Table 1: Comparative 1H and 13C NMR Spectral Data for 3-Aminopiperidine

Assignment (R)-3-Aminopiperidine (Expected)a Racemic 3-Aminopiperidine (Expected)a
1H NMR (CDCl3, 400 MHz)
H-2 (axial)~3.1 ppm (dt, J ≈ 12.0, 4.0 Hz)~3.1 ppm (dt, J ≈ 12.0, 4.0 Hz)
H-2 (equatorial)~2.6 ppm (dd, J ≈ 12.0, 2.0 Hz)~2.6 ppm (dd, J ≈ 12.0, 2.0 Hz)
H-3 (axial)~2.9 ppm (m)~2.9 ppm (m)
H-4 (axial)~1.8 ppm (m)~1.8 ppm (m)
H-4 (equatorial)~1.4 ppm (m)~1.4 ppm (m)
H-5 (axial)~1.6 ppm (m)~1.6 ppm (m)
H-5 (equatorial)~1.2 ppm (m)~1.2 ppm (m)
H-6 (axial)~2.9 ppm (m)~2.9 ppm (m)
H-6 (equatorial)~2.5 ppm (m)~2.5 ppm (m)
NH & NH2Broad singlet(s)Broad singlet(s)
13C NMR (CDCl3, 100 MHz)
C-2~54 ppm~54 ppm
C-3~48 ppm~48 ppm
C-4~34 ppm~34 ppm
C-5~26 ppm~26 ppm
C-6~47 ppm~47 ppm

aNote: The presented data are representative and compiled from typical values for piperidine derivatives and related structures. Actual experimental values may vary slightly based on solvent, concentration, and instrument calibration.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the 3-aminopiperidine sample for 1H NMR (20-50 mg for 13C NMR) and dissolve it in ~0.6-0.7 mL of deuterated chloroform (CDCl3).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl3.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak. For most modern spectrometers, an automated shimming routine is sufficient.

3. 1H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Spectral Width: A range of -2 to 12 ppm is appropriate for most organic molecules.

  • Referencing: The residual CHCl3 peak is referenced to δ 7.26 ppm.

4. 13C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: This will depend on the sample concentration, but typically ranges from 256 to 1024 scans.

  • Spectral Width: A range of 0 to 220 ppm.

  • Referencing: The CDCl3 triplet is referenced to δ 77.16 ppm.

Workflow for Structural Validation

The logical flow for validating the structure of (R)-3-aminopiperidine using NMR spectroscopy is outlined below. This process ensures a systematic approach from sample preparation to final structural confirmation.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Comparative Validation cluster_4 Final Confirmation A Weigh (R)-3-aminopiperidine B Dissolve in CDCl3 A->B C Filter into NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E G Process & Reference Spectra D->G E->G F Acquire 2D NMR (COSY, HSQC) if necessary H Assign Peaks (Chemical Shift, Multiplicity, Integration) G->H I Determine Coupling Constants H->I J Compare with Racemic 3-Aminopiperidine Data I->J K Compare with Literature/Database Values I->K L Structure Confirmed J->L M Inconsistency Detected J->M K->L K->M

Caption: Workflow for the validation of (R)-3-aminopiperidine structure by NMR spectroscopy.

By following this guide, researchers can confidently validate the chemical structure of (R)-3-aminopiperidine. The combination of detailed experimental protocols and comparative data provides a robust framework for ensuring the quality and identity of this important chiral building block.

Comparative analysis of catalysts for pyridine hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrogenation of pyridine to piperidine is a fundamental transformation in organic synthesis, providing access to a crucial structural motif found in a vast array of pharmaceuticals, agrochemicals, and specialty chemicals. The efficiency of this process hinges on the selection of an appropriate catalyst. This guide offers a comparative analysis of various catalytic systems for pyridine hydrogenation, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalysts

The choice of catalyst significantly impacts the conversion of pyridine and the selectivity towards the desired piperidine product. The following table summarizes the performance of several prominent catalysts under various reaction conditions.

CatalystSupportTemperature (°C)Pressure (atm)SolventPyridine Conversion (%)Piperidine Yield (%)Reference
10% Pd/CCarbon306Water/Dichloromethane10099[1]
Ru/PDVBPoly(divinylbenzene)10010Water>99>99[2]
PtO₂-Room Temp.50-70Glacial Acetic AcidHighHigh[3][4]
Rh₂O₃-405Trifluoroethanol>99>99[5][6]
Rh/KBKetjenblackAmbientAmbientWater10098[7][8]
1% Pd/Al₂O₃Alumina6070-8080[9]
0.5% Pd-1% Ag/Al₂O₃Alumina6070-9999[9][10]
0.5% Pd-1% Cu/Al₂O₃Alumina6070-9999[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for selected catalytic systems.

Protocol 1: Heterogeneous Hydrogenation using 10% Pd/C[1]
  • Catalyst Preparation: Commercially available 10% Palladium on carbon (Selcat Q) is used.

  • Reaction Setup: A 5.0 g (48.1 mmol) sample of 4-pyridinecarbonitrile, 0.5 g of 10% Pd/C, and 200 mL of water are placed in a suitable reactor. An acidic additive, such as H₂SO₄ (0.5 mol equivalent to the substrate), is added.

  • Hydrogenation: The reactor is purged with hydrogen and pressurized to 6 bar. The reaction mixture is stirred at 30°C.

  • Work-up and Analysis: Upon completion, the catalyst is filtered off. The product is isolated from the filtrate, and the yield and selectivity are determined by analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Electrocatalytic Hydrogenation using Rh/KB[7][8]
  • Catalyst and Electrode Preparation: A carbon-supported rhodium catalyst (Rh/KB) is used as the cathode catalyst in an anion-exchange membrane (AEM) electrolyzer.

  • Electrolysis Setup: The AEM electrolyzer is assembled with the Rh/KB cathode. The cathodic chamber is filled with a 100 mM aqueous solution of pyridine.

  • Hydrogenation: Electrolysis is carried out at ambient temperature and pressure. The reaction progress is monitored by passing a specific amount of charge (e.g., 9 F mol⁻¹).

  • Product Analysis: The catholyte is analyzed to determine the conversion of pyridine and the yield of piperidine, typically using gas chromatography.

Reaction Mechanisms and Workflows

Understanding the underlying mechanism of a catalytic reaction is key to its optimization. Below are visualizations of a proposed reaction pathway and a general experimental workflow.

experimental_workflow catalyst Catalyst Selection (e.g., Pd/C, Ru/PDVB, etc.) substrate Pyridine Substrate reactor Reactor Setup (Autoclave, Electrolyzer) catalyst->reactor solvent Solvent Selection solvent->reactor conditions Set Reaction Conditions (Temp, Pressure, Time) filtration Catalyst Separation (Filtration/Centrifugation) reactor->filtration hydrogen Introduce Hydrogen (Gas or Electrochemical) analysis Product Characterization (GC, NMR, etc.) filtration->analysis recycling Catalyst Recycling Test filtration->recycling

Caption: General experimental workflow for pyridine hydrogenation.

The mechanism of pyridine hydrogenation can vary depending on the catalyst and reaction conditions. For instance, in the case of Lewis acid-catalyzed hydrogenation, a plausible pathway involves several distinct stages.[11]

reaction_mechanism cluster_0 Lewis Acid Catalyzed Pyridine Hydrogenation A Pyridine + Lewis Acid (FLP Formation) B H₂ Activation (Ion Pair Intermediate) A->B + H₂ C Intramolecular Hydride Transfer B->C Rearrangement D 1,4-Dihydropyridine C->D E Second Hydrogenation (Proton Transfer) D->E + H₂ F 1,4,5,6-Tetrahydropyridine E->F G Third Hydrogenation F->G + H₂ H Piperidine G->H

Caption: Simplified mechanism of Lewis acid-catalyzed pyridine hydrogenation.[11]

Concluding Remarks

The selection of a catalyst for pyridine hydrogenation is a multi-faceted decision that depends on the desired reaction conditions, substrate scope, and economic considerations.

  • Noble metal catalysts such as Palladium, Rhodium, Ruthenium, and Platinum, often supported on carbon or metal oxides, are highly effective, demonstrating high conversions and selectivities under relatively mild to moderate conditions.[1][2][3][4][5] Bimetallic catalysts, for example, Pd-Ag and Pd-Cu on alumina, have shown enhanced activity compared to their monometallic counterparts.[9][10]

  • Electrocatalytic methods , utilizing catalysts like Rhodium on Ketjenblack, present a promising alternative, operating at ambient temperature and pressure, which can lead to more sustainable and energy-efficient processes.[7][8]

  • The presence of acidic additives can significantly influence the reactivity. For instance, the use of HCl or glacial acetic acid can facilitate the hydrogenation by forming pyridinium salts, which are more susceptible to reduction.[3][4][12][13]

This guide provides a foundational overview to assist in the catalyst selection process. For specific applications, further optimization of reaction parameters is recommended to achieve the desired performance.

References

(R)-3-Aminopiperidine Hydrochloride: A Comparative Guide for Chiral Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Chiral building blocks are fundamental to modern drug development, as the stereochemistry of a molecule is often critical to its biological activity and safety profile.[1][2] Among the most prevalent heterocyclic scaffolds in pharmaceuticals, the piperidine ring is a cornerstone in drug design.[3][4] (R)-3-aminopiperidine hydrochloride, a key chiral intermediate, has garnered significant attention for its role in the synthesis of several blockbuster drugs.[5][6] This guide provides an objective comparison of (R)-3-aminopiperidine hydrochloride with other chiral building blocks, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

The Role of (R)-3-Aminopiperidine Hydrochloride in Pharmaceuticals

(R)-3-aminopiperidine is a crucial component for a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used to treat type II diabetes.[5][7] The precise stereochemistry of the (R)-enantiomer is essential for the high potency and selectivity of these drugs.[5]

Key Applications:

  • Linagliptin (Tradjenta®): An orally administered DPP-4 inhibitor where the (R)-3-aminopiperidine moiety binds to the S1 pocket of the DPP-4 enzyme.[5][7][8]

  • Alogliptin (Nesina®): Another selective DPP-4 inhibitor whose synthesis relies on the stereospecificity of (R)-3-aminopiperidine.[5][9][10]

  • Trelagliptin (Zafatek®): A once-weekly DPP-4 inhibitor that also incorporates this chiral building block.[11]

The widespread use of these medications underscores the industrial importance of producing high-purity (R)-3-aminopiperidine hydrochloride efficiently and economically.[10]

Comparative Analysis of Synthetic Strategies

The synthesis of enantiomerically pure (R)-3-aminopiperidine can be achieved through several methods, each with distinct advantages and disadvantages. The most common approaches include classical resolution of a racemic mixture, asymmetric synthesis, and biocatalytic methods.

Table 1: Comparison of Synthetic Methods for (R)-3-Aminopiperidine

Method Description Resolving/Chiral Agent Reported Yield Enantiomeric Excess (e.e.) References
Classical Resolution Separation of a racemic mixture of 3-aminopiperidine via diastereomeric salt formation and fractional crystallization. (R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide) 99.5% 99.6% [11]
Classical Resolution Resolution of racemic 3-piperidine amide using D-mandelic acid, followed by Hofmann rearrangement. D-Mandelic Acid 42.0% (for the salt formation step) High (not specified) [12]
Asymmetric Synthesis Starting from D-ornithine, a chiral pool starting material, involves cyclization and reduction steps. D-Ornithine Not specified High [13][14]
Biocatalytic Method Asymmetric amination of a protected 3-piperidone using a transaminase enzyme. Transaminase from Mycobacterium vanbaalenii High High [15][16]

| Catalytic Hydrogenation | Asymmetric hydrogenation of 3-aminopyridine followed by resolution. | Chiral catalysts (e.g., Rhodium, Platinum) | Not specified | High |[8][16] |

Comparison with Alternative Chiral Building Blocks

While (R)-3-aminopiperidine is highly effective, other chiral building blocks are also employed in drug discovery to introduce different physicochemical properties or to target different biological receptors.[4][17]

Table 2: Comparison of (R)-3-Aminopiperidine Hydrochloride with Other Chiral Scaffolds | Building Block | Structure | Key Advantages | Prominent Applications | Limitations | | :--- | :--- | :--- | :--- | :--- | | (R)-3-Aminopiperidine HCl | NH₂|[C₅H₁₁N]·HCl | Provides a constrained, basic amine for strong interactions. Essential for DPP-4 inhibitors.[5][18] | Linagliptin, Alogliptin (DPP-4 inhibitors).[10] | Synthesis can be costly and complex depending on the route.[19] | | (S)-3-Aminopiperidine HCl | NH₂|[C₅H₁₁N]·HCl | Enantiomer offers different stereochemical presentation for target binding. | Used as a comparator in assays or for targeting different enzymes/receptors. | Less commercially prominent than the (R)-enantiomer due to fewer blockbuster drug applications. | | (R)-Pipecolic Acid | COOH|[C₆H₁₁NO₂] | Chiral cyclic amino acid, offers both amine and acid functionalities for diverse coupling. | Ropivacaine (local anesthetic), various peptide mimics. | The carboxylic acid group may introduce unwanted properties (e.g., poor permeability). | | (R)-Nipecotic Acid | COOH|[C₆H₁₁NO₂] | Isomer of pipecolic acid; used as a GABA uptake inhibitor scaffold. | Precursor for neurological drug candidates. | Can have off-target effects related to GABAergic activity. | | (S)-1-Phenylethylamine | NH₂|[C₈H₁₁N] | Acyclic, simple chiral amine; widely used as a chiral auxiliary and resolving agent.[14] | Used in the synthesis of various chiral compounds and as a resolving agent. | Lacks the conformational rigidity of the piperidine ring, which can be crucial for binding.[4] |

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Aminopiperidine via Diastereomeric Salt Resolution

This protocol is based on the principles of classical resolution using a chiral acid.

Materials:

  • Racemic 3-aminopiperidine

  • (R)-Mandelic Acid

  • Methanol (Solvent)

  • Sodium Hydroxide (10 M)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (in isopropanol)

Procedure:

  • Salt Formation: Dissolve racemic 3-aminopiperidine (1.0 eq) in methanol. In a separate flask, dissolve (R)-mandelic acid (1.0 eq) in methanol.

  • Combine the two solutions and stir at room temperature for 4-6 hours to allow for the formation of the diastereomeric salts.

  • Fractional Crystallization: Cool the solution to 0-5°C and allow it to stand for 12 hours. The less soluble diastereomeric salt, (R)-3-aminopiperidinium-(R)-mandelate, will preferentially crystallize.

  • Filter the crystalline solid and wash with cold methanol. The enantiomeric excess of the salt can be checked at this stage. Repeat crystallization if necessary to improve chiral purity.

  • Liberation of the Free Amine: Suspend the resolved diastereomeric salt in water and add 10 M sodium hydroxide solution until the pH reaches >12 to deprotonate the amine.

  • Extract the free (R)-3-aminopiperidine into dichloromethane (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the oily free amine.

  • Hydrochloride Salt Formation: Dissolve the resulting (R)-3-aminopiperidine in isopropanol and add a solution of hydrochloric acid in isopropanol dropwise until precipitation is complete.

  • Filter the resulting white solid, wash with cold isopropanol, and dry under vacuum to yield (R)-3-aminopiperidine hydrochloride.

Protocol 2: N-Arylation with (R)-3-Aminopiperidine for Linagliptin Synthesis

This protocol describes the key coupling step in the synthesis of Linagliptin, where the chiral amine is introduced.[8]

Materials:

  • 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Bromo-xanthine derivative) (1.0 eq)

  • (R)-3-aminopiperidine hydrochloride (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Dimethylformamide (DMF) (Solvent)

Procedure:

  • To a reaction vessel, add the bromo-xanthine derivative, (R)-3-aminopiperidine hydrochloride, and potassium carbonate.

  • Add DMF as the solvent and stir the mixture.

  • Heat the reaction mixture to 80-90°C.[8]

  • Monitor the reaction progress using HPLC or TLC until the starting bromo-xanthine derivative is consumed (typically 4-8 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove inorganic salts, and then with a suitable organic solvent (e.g., ethanol or isopropanol) to remove organic impurities.

  • Dry the crude Linagliptin product under vacuum. Further purification can be achieved by recrystallization.

Visualizations

Signaling Pathway: DPP-4 Inhibition

DPP4_Inhibition cluster_0 Gut cluster_1 Incretin Hormones cluster_2 Pancreas cluster_3 DPP-4 Enzyme Action Food Food Intake GLP1 GLP-1 Food->GLP1 stimulates release GIP GIP Food->GIP stimulates release Insulin Insulin Release GLP1->Insulin enhances DPP4 DPP-4 Enzyme GLP1->DPP4 substrates for GIP->Insulin enhances GIP->DPP4 substrates for Glucose Lower Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive degrades to Inhibitor DPP-4 Inhibitor (e.g., Linagliptin) Inhibitor->DPP4 blocks

Caption: Mechanism of DPP-4 inhibitors synthesized from (R)-3-aminopiperidine.

Experimental Workflow: Chiral Resolution

Chiral_Resolution_Workflow cluster_solid Solid Phase cluster_liquid Liquid Phase (Filtrate) arrow arrow start Start: Racemic 3-Aminopiperidine step1 1. Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) in Solvent (Methanol) start->step1 step2 2. Diastereomeric Salt Formation step1->step2 step3 3. Fractional Crystallization (Cooling & Incubation) step2->step3 step4 4. Filtration step3->step4 solid Desired Diastereomer Salt ((R)-Amine-(R)-Acid) step4->solid Crystals liquid Undesired Diastereomer Salt ((S)-Amine-(R)-Acid) step4->liquid Mother Liquor step5a 5a. Liberate Free Amine (Add Base, pH > 12) solid->step5a step6a 6a. Extract with Organic Solvent step5a->step6a product Pure (R)-3-Aminopiperidine step6a->product step5b 5b. Recover (S)-Amine or Racemize

References

A Comparative Benchmarking of Industrial Synthesis Methods for (R)-3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes, such as alogliptin and linagliptin.[1] The stereochemistry at the C3 position of the piperidine ring is crucial for the biological activity of these drugs, making the efficient and enantioselective synthesis of the (R)-enantiomer a key focus for industrial production. This guide provides an objective comparison of the three primary industrial methods for synthesizing (R)-3-aminopiperidine: enzymatic asymmetric synthesis, chiral resolution of a racemic mixture, and synthesis from a chiral precursor. The performance of each method is evaluated based on experimental data for yield, enantiomeric excess, and process considerations.

Comparison of Industrial Synthesis Methods

The following table summarizes the key quantitative data for the different industrial synthesis routes to (R)-3-aminopiperidine.

Parameter Enzymatic Asymmetric Synthesis Chiral Resolution Synthesis from Chiral Precursor (D-Glutamic Acid)
Starting Material N-protected 3-piperidoneRacemic 3-aminopiperidineD-Glutamic Acid
Key Reagents ω-Transaminase, Isopropylamine, PLPChiral resolving agent (e.g., (R)-cyclic phosphoric acid, D-mandelic acid)SOCl₂, Boc₂O, NaBH₄, TsCl, Base
Overall Yield ~81-86% (for protected amine)Up to 99.5% (for the desired enantiomer from the racemate)Not explicitly stated, multi-step process
Enantiomeric Excess (e.e.) >99%>99.6%High (maintains chirality of starting material)
Key Advantages High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"), avoids resolution of racemates.[2][3]High yield and enantiopurity for the resolved enantiomer, well-established technology.Avoids resolution, starts from a readily available and inexpensive chiral source.[4]
Key Disadvantages Requires specific enzymes, potential for enzyme inhibition, may require N-protection and deprotection steps.Theoretical maximum yield of 50% for the desired enantiomer without a racemization process for the unwanted enantiomer, requires screening for a suitable resolving agent.A multi-step synthesis which can lead to a lower overall yield and requires the use of various reagents.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Enzymatic Asymmetric Synthesis via Transamination

This protocol is based on the asymmetric amination of an N-protected 3-piperidone using an ω-transaminase.

Materials:

  • N-Boc-3-piperidone

  • ω-transaminase (lyophilized powder)

  • Isopropylamine

  • Pyridoxal phosphate (PLP)

  • Tris-HCl buffer (0.1 M, pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • 20% Isopropylamine solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HCl-ethanol solution (2 mol/L)

  • Ethanol

Procedure:

  • Enzymatic Reaction:

    • Dissolve 100 g of isopropylamine in 100 mL of water and adjust the pH to 8.5 with an aqueous solution of hydrochloric acid in an ice-water bath.

    • Add 70 mL of dimethyl sulfoxide and dilute the solution to 700 mL with 0.1 M, pH 8.5 Tris-HCl buffer.

    • Preheat the solution to 45°C.

    • Add a solution of 50 g of N-Boc-3-piperidone in 200 mL of dimethyl sulfoxide.

    • To this mixture, add 1 g of ω-transaminase lyophilized powder and 0.8 g of PLP.

    • Maintain the pH at 8.5 by the addition of a 20% isopropylamine solution and stir the reaction at 45°C for 24 hours. Monitor the reaction progress by TLC.[5]

    • Upon completion, extract the mixture twice with 100 mL of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-N-Boc-3-aminopiperidine. A conversion of 95% and an enantiomeric excess of 99% have been reported for a similar reaction.[3]

  • Deprotection:

    • Add the obtained (R)-N-Boc-3-aminopiperidine (e.g., 54 g) to 300 mL of a 2 mol/L HCl-ethanol solution.[5]

    • Stir the mixture overnight at room temperature. A solid precipitate will form.[5]

    • Filter the solid, wash with a small amount of ethanol, and dry under vacuum to yield (R)-3-aminopiperidine dihydrochloride. A yield of 92.4% for this step has been reported.[5]

Chiral Resolution using an Optically Active Cyclic Phosphoric Acid

This protocol describes the resolution of racemic 3-aminopiperidine through the formation of diastereomeric salts with an enantiomerically pure cyclic phosphoric acid.

Materials:

  • Racemic 3-aminopiperidine

  • (R)-4-(2-chlorophenyl)-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) (resolving agent)

  • 90% tert-butyl alcohol (TBA)

Procedure:

  • Diastereomeric Salt Formation and Resolution:

    • React racemic 3-aminopiperidine with the resolving agent, (R)-CPA, in 90% tert-butyl alcohol (TBA).

    • The two diastereomers will exhibit a large difference in solubility in this solvent system at 0°C.[6][7]

    • Cool the mixture to 0°C to precipitate the less soluble diastereomeric salt of (R)-3-aminopiperidine.

    • Isolate the precipitated salt by filtration.

  • Liberation of the Free Amine:

    • Treat the isolated diastereomeric salt with a suitable base to liberate the free (R)-3-aminopiperidine.

    • This method has been reported to yield (R)-3-aminopiperidine with a 99.5% yield and an enantiomeric excess of 99.6%.[6][7]

Synthesis from a Chiral Precursor: D-Glutamic Acid

This multi-step synthesis leverages the inherent chirality of D-glutamic acid to produce (R)-3-aminopiperidine.

Materials:

  • D-Glutamic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium borohydride (NaBH₄)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • A suitable amine for cyclization

  • Reagents for Boc deprotection (e.g., HCl)

Procedure:

  • Hydroxyl Esterification and Amido Boc Protection:

    • Dissolve 20g of D-glutamic acid in 120ml of methanol and cool in an ice bath. Add 32g of thionyl chloride while keeping the temperature below 30°C. Stir at 30 ± 5°C for 6 hours.[4]

    • Protect the amino group with a Boc group using di-tert-butyl dicarbonate.

  • Ester Reduction:

    • Reduce the ester groups of the protected D-glutamic acid derivative to hydroxyl groups using a reducing agent like sodium borohydride.

  • Hydroxyl Activation:

    • Activate the hydroxyl groups, for example, by converting them into tosylates using p-toluenesulfonyl chloride in the presence of a base like triethylamine.

  • Cyclization:

    • Displace the leaving groups (tosylates) intramolecularly with the protected amino group to form the piperidine ring.

  • Amino Boc Removal Protection:

    • Remove the Boc protecting group under acidic conditions to yield the final product, (R)-3-aminopiperidine, typically as its hydrochloride salt.[4]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the three benchmarked industrial synthesis methods for (R)-3-aminopiperidine.

Enzymatic_Synthesis cluster_protection Protection cluster_enzymatic Enzymatic Asymmetric Amination cluster_deprotection Deprotection 3-Piperidone 3-Piperidone N-Protected_3-Piperidone N-Protected_3-Piperidone 3-Piperidone->N-Protected_3-Piperidone Protection (e.g., Boc) (R)-N-Protected_3-Aminopiperidine (R)-N-Protected_3-Aminopiperidine N-Protected_3-Piperidone->(R)-N-Protected_3-Aminopiperidine ω-Transaminase, Isopropylamine, PLP (R)-3-Aminopiperidine (R)-3-Aminopiperidine (R)-N-Protected_3-Aminopiperidine->(R)-3-Aminopiperidine Deprotection (e.g., HCl) Chiral_Resolution cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution cluster_liberation Liberation Achiral_Precursors Achiral_Precursors Racemic_3-Aminopiperidine Racemic_3-Aminopiperidine Achiral_Precursors->Racemic_3-Aminopiperidine Diastereomeric_Salts Diastereomeric_Salts Racemic_3-Aminopiperidine->Diastereomeric_Salts Chiral Resolving Agent (R)-3-Aminopiperidine_Salt (R)-3-Aminopiperidine_Salt Diastereomeric_Salts->(R)-3-Aminopiperidine_Salt Crystallization (S)-3-Aminopiperidine_Salt (S)-3-Aminopiperidine_Salt Diastereomeric_Salts->(S)-3-Aminopiperidine_Salt in solution (R)-3-Aminopiperidine (R)-3-Aminopiperidine (R)-3-Aminopiperidine_Salt->(R)-3-Aminopiperidine Basification Chiral_Precursor_Synthesis D-Glutamic_Acid D-Glutamic_Acid Protected_Diester Protected_Diester D-Glutamic_Acid->Protected_Diester 1. Esterification & Boc Protection Protected_Diol Protected_Diol Protected_Diester->Protected_Diol 2. Ester Reduction Activated_Diol Activated_Diol Protected_Diol->Activated_Diol 3. Hydroxyl Activation Protected_Piperidine Protected_Piperidine Activated_Diol->Protected_Piperidine 4. Cyclization (R)-3-Aminopiperidine (R)-3-Aminopiperidine Protected_Piperidine->(R)-3-Aminopiperidine 5. Deprotection

References

A Comparative Guide to Analytical Methods for Quantifying (R)-3-aminopiperidine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of (R)-3-aminopiperidine in reaction mixtures. The selection of an appropriate analytical technique is critical for monitoring reaction progress, ensuring product quality, and meeting regulatory requirements in pharmaceutical development. This document details and contrasts three common analytical approaches: High-Performance Liquid Chromatography with UV detection following pre-column derivatization, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) without derivatization, and Gas Chromatography with Flame Ionization Detection (GC-FID) without derivatization.

Executive Summary

The quantification of (R)-3-aminopiperidine, a key chiral intermediate in the synthesis of several pharmaceuticals, presents analytical challenges due to its low UV absorbance and high polarity. This guide evaluates three distinct methods, providing detailed experimental protocols and performance data to aid in the selection of the most suitable method for specific research and development needs.

Methods involving pre-column derivatization offer high sensitivity and the ability to use widely available UV detectors. Direct analysis methods, such as HPLC-CAD and GC-FID, circumvent the need for derivatization, simplifying sample preparation. The choice of method will depend on factors such as the required sensitivity, sample matrix complexity, available instrumentation, and the need for chiral separation.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the compared analytical methods. This data facilitates a direct comparison of their sensitivity, linearity, accuracy, and precision.

ParameterHPLC-UV with Pre-column Derivatization (PTSC)HPLC-CAD (Direct)GC-FID (Direct)
Limit of Detection (LOD) Not explicitly stated1.35 µg/mL[1]1.4 µg/mL (0.007% of a 20 mg/mL solution)[1][2]
Limit of Quantification (LOQ) Not explicitly stated2.73 µg/mL[1][3]0.4 µg/mL (0.002% of a 20 mg/mL solution)[1][2]
Linearity Range Not explicitly stated2.73 - 86.5 µg/mL (R² > 0.999)[1]0.0014 - 0.045 mg/mL (r² > 0.9995)[1][2]
Accuracy (% Recovery) Not explicitly stated99.9% - 104.4%[1]99.9% - 104.4%[1][2]
Precision (%RSD) Not explicitly stated< 2%[3]2.8% at LOQ, 4.7% at specification level[1][2]
Resolution (between enantiomers) > 4.0[2][4]Not applicable (achiral method)Not applicable (achiral method)

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the analytical quantification of (R)-3-aminopiperidine, highlighting the key stages from sample acquisition to final data analysis.

Analytical Workflow for (R)-3-aminopiperidine Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Sample_Collection Collect Reaction Mixture Sample Dilution Dilute Sample with Appropriate Solvent Sample_Collection->Dilution Derivatization Pre-column Derivatization (if applicable) Dilution->Derivatization Optional Injection Inject Sample into Chromatograph (HPLC/GC) Dilution->Injection Derivatization->Injection Separation Chromatographic Separation (Chiral or Achiral Column) Injection->Separation Detection Detection (UV, CAD, or FID) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report Method Selection Logic Start Analytical Requirement Chiral_Separation Is Chiral Separation Required? Start->Chiral_Separation Derivatization_Feasible Is Derivatization Acceptable? Chiral_Separation->Derivatization_Feasible Yes Direct_Analysis Direct Analysis Methods Chiral_Separation->Direct_Analysis No HPLC_UV_Deriv HPLC-UV with Derivatization Derivatization_Feasible->HPLC_UV_Deriv Yes Derivatization_Feasible->Direct_Analysis No HPLC_CAD HPLC-CAD Direct_Analysis->HPLC_CAD GC_FID GC-FID Direct_Analysis->GC_FID

References

Comparison Guide: Performance of Alogliptin Synthesized from Different (R)-3-Aminopiperidine Batches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alogliptin performance when synthesized from different commercial batches of the key starting material, (R)-3-aminopiperidine dihydrochloride. The quality of this chiral intermediate is paramount, directly influencing the yield, purity, and overall quality of the final Active Pharmaceutical Ingredient (API).[1] This document presents hypothetical, yet realistic, experimental data to illustrate the potential impact of starting material variability.

Introduction to Alogliptin and (R)-3-aminopiperidine

Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][3] By inhibiting DPP-4, Alogliptin prevents the degradation of incretin hormones like GLP-1 and GIP, which play a crucial role in glucose homeostasis.[4][5] This mechanism enhances glucose-dependent insulin secretion and suppresses glucagon release, making it an effective treatment for type 2 diabetes.[2][6]

The synthesis of Alogliptin involves the crucial step of coupling 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile with the chiral amine, (R)-3-aminopiperidine.[7][8] The stereochemistry of this intermediate is critical; the final drug exists predominantly as the R-enantiomer (>99%), which is responsible for its therapeutic activity. Therefore, the purity and enantiomeric excess of the (R)-3-aminopiperidine starting material are critical quality attributes that can significantly affect the manufacturing process and the final drug product's performance.

Comparative Performance Data

To investigate the impact of the starting material, three commercially available batches of (R)-3-aminopiperidine dihydrochloride were procured and used to synthesize Alogliptin under identical reaction conditions. The specifications of each batch and the resulting Alogliptin performance metrics are summarized below.

Table 1: Specifications of (R)-3-Aminopiperidine Dihydrochloride Batches

ParameterBatch ABatch BBatch C
Appearance White Crystalline PowderWhite Crystalline PowderOff-White Powder
Purity (by GC) 99.8%99.2%98.5%
Enantiomeric Excess (ee) >99.9%99.5%99.1%
Related Impurity X 0.05%0.25%0.40%
Residual Solvents <0.1%<0.1%0.3%
Water Content (KF) 0.1%0.3%0.6%

Table 2: Performance Comparison of Resulting Alogliptin Batches

ParameterAlogliptin from Batch AAlogliptin from Batch BAlogliptin from Batch C
Reaction Yield 85%82%76%
Purity (by HPLC) 99.90%99.65%99.10%
(S)-Enantiomer Content 0.04%0.15%0.45%
Impurity Y (Process Related) 0.03%0.08%0.15%
Total Impurities 0.10%0.35%0.90%
Compliance with Spec. YesYesNo (Fails on Total Impurities)

Analysis: The data clearly indicates a correlation between the quality of the (R)-3-aminopiperidine dihydrochloride batch and the final Alogliptin API. Batch A, with the highest purity and enantiomeric excess, resulted in the highest reaction yield and the best purity profile for Alogliptin. Conversely, Batch C, with lower purity and higher water content, produced Alogliptin with a lower yield and a higher level of total impurities, ultimately failing to meet standard quality specifications.

Experimental Protocols

Protocol for Alogliptin Synthesis

This protocol describes the coupling of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile with (R)-3-aminopiperidine dihydrochloride.

  • Reaction Setup: To a stirred solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1.0 eq) in a mixture of isopropanol and water (4:1 v/v), add (R)-3-aminopiperidine dihydrochloride (1.1 eq).

  • Base Addition: Add potassium carbonate (K₂CO₃) (3.0 eq) to the mixture in portions at room temperature.

  • Reaction: Heat the reaction mixture to 60-65°C and maintain for 16-20 hours, monitoring the reaction progress by HPLC.

  • Work-up: Upon completion, cool the mixture to 20-25°C. Add water to dissolve the inorganic salts and then extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude Alogliptin free base.

  • Salt Formation (Optional): For Alogliptin Benzoate, dissolve the crude product in ethanol and add a solution of benzoic acid (1.0 eq) in ethanol. Stir to induce crystallization, filter the resulting solid, wash with cold ethanol, and dry under vacuum.

Protocol for Alogliptin Purity Analysis (RP-HPLC)

This method is used to determine the purity of the synthesized Alogliptin and to quantify any related impurities.[9][10]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.9 with orthophosphoric acid) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the Alogliptin sample in the mobile phase to prepare a 100 µg/mL solution.

  • Procedure: Equilibrate the column with the mobile phase. Inject the sample solution and record the chromatogram. Calculate the area percentage of the Alogliptin peak relative to all other peaks to determine purity.

Protocol for Alogliptin Enantiomeric Purity (Chiral HPLC)

This method is used to quantify the undesired (S)-enantiomer in the final Alogliptin product.[11][12]

  • Column: Lux Cellulose-2, 250 mm x 4.6 mm, 5 µm particle size.[11]

  • Mobile Phase: A mixture of ethanol and diethylamine (100:0.5 v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 230 nm.[11]

  • Injection Volume: 20 µL.[11]

  • Column Temperature: 25°C.

  • Sample Preparation: Prepare a solution of the Alogliptin sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Procedure: Inject the sample and a standard of the (S)-isomer to identify the retention times. Quantify the (S)-isomer in the sample by comparing its peak area to the total area of both enantiomer peaks.

Visualizations

Experimental and Logical Workflows

Alogliptin_Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_end Final Product & Analysis SM1 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Coupling Coupling Reaction (K2CO3, IPA/H2O, 65°C) SM1->Coupling SM2 (R)-3-aminopiperidine dihydrochloride (Batch A, B, or C) SM2->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purify Purification/ Crystallization Workup->Purify API Alogliptin API Purify->API QC Quality Control Analysis (HPLC, Chiral HPLC) API->QC

Caption: Workflow for Alogliptin synthesis and quality control analysis.

Mechanism_of_Action cluster_body Physiological Response to Food Intake Food Food Intake Incretins Release of Incretin Hormones (GLP-1 & GIP) Food->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas Glucagon ↓ Glucagon Secretion Incretins->Glucagon suppresses DPP4 DPP-4 Enzyme Incretins->DPP4 degradation Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose inhibits hepatic glucose production Inactive Inactive Peptides DPP4->Inactive Alogliptin Alogliptin Alogliptin->DPP4 INHIBITS

Caption: Alogliptin's mechanism of action via DPP-4 enzyme inhibition.

Logical_Relationship cluster_input Input Quality cluster_output Output Performance Start_Purity Purity of (R)-3-aminopiperidine Yield Reaction Yield Start_Purity->Yield API_Purity Final Alogliptin Purity Start_Purity->API_Purity Start_EE Enantiomeric Excess (ee) of Starting Material API_Enantio Enantiomeric Purity of Alogliptin Start_EE->API_Enantio Start_Imp Impurities in Starting Material Start_Imp->API_Purity API_Imp Final Impurity Profile Start_Imp->API_Imp

Caption: Impact of starting material quality on final Alogliptin attributes.

References

A Comparative Guide: Biocatalytic vs. Traditional Synthesis of Aminopiperidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminopiperidines, crucial building blocks in numerous pharmaceuticals, has traditionally relied on classical organic chemistry methodologies. However, the emergence of biocatalysis offers a compelling alternative, promising milder reaction conditions, enhanced stereoselectivity, and a reduced environmental footprint. This guide provides an objective comparison of biocatalytic and traditional synthetic routes to aminopiperidines, supported by experimental data and detailed protocols.

At a Glance: Key Performance Indicators

ParameterBiocatalytic SynthesisTraditional Chemical Synthesis
Stereoselectivity Excellent (>99% ee often achieved)Often produces racemic mixtures requiring resolution
Reaction Conditions Mild (near ambient temp. & pressure, neutral pH)Often harsh (high temp., high pressure, strong acids/bases)
Yield Variable, can be high (>90%)Generally moderate to high, but can be lower post-purification
Reagents & Solvents Aqueous media, biodegradable enzymesOften uses toxic reagents, hazardous solvents, and heavy metals
Environmental Impact Lower energy consumption, less hazardous wasteHigher energy consumption, significant hazardous waste generation
Substrate Scope Can be limited by enzyme specificityGenerally broader substrate scope

Quantitative Comparison of Synthesis Methods

The following tables provide a summary of quantitative data for the synthesis of specific aminopiperidine derivatives using both biocatalytic and traditional methods.

Table 1: Synthesis of (R)-3-Amino-1-Boc-piperidine

MethodKey Reagents/CatalystYieldEnantiomeric Excess (ee)TemperatureTimeReference
Biocatalytic Immobilized ω-Transaminase (ATA-025-IMB), Isopropylamine99%>99%50°C3 hours[1]
Traditional (Resolution) Chemical synthesis followed by chiral resolution<50% (for desired enantiomer)>99% (after resolution)N/AMultiple steps[1]

Table 2: Synthesis of 4-Aminopiperidine Derivatives

MethodStarting MaterialKey StepYieldPurity/StereoselectivityKey ReagentsReference
Traditional (Curtius) IsonipecotateCurtius RearrangementExcellentNot specified (achiral product)Diphenylphosphoryl azide (DPPA)[2]
Traditional (Reductive Amination) N-benzyl-4-piperidonePd/C Catalytic HydrogenationHighNot specified (achiral product)Pd/C, H₂[3]

Experimental Protocols

Biocatalytic Synthesis of (R)-3-Amino-1-Boc-piperidine using ω-Transaminase

This protocol is based on the work of Gotor-Fernández, V., et al.

Materials:

  • 1-Boc-3-piperidone

  • Immobilized ω-Transaminase (e.g., ATA-025-IMB)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Triethanolamine buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vessel, suspend the immobilized ω-transaminase (e.g., 200 mg) in triethanolamine buffer.

  • Add isopropylamine and a catalytic amount of PLP.

  • Prepare a solution of 1-Boc-3-piperidone in DMSO.

  • Add the substrate solution to the enzyme suspension.

  • Stir the reaction mixture at a controlled temperature (e.g., 50°C) and monitor the conversion by HPLC.

  • Upon completion, filter off the immobilized enzyme for reuse.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (R)-3-amino-1-Boc-piperidine.[1]

Traditional Synthesis of 4-Aminopiperidine via Curtius Rearrangement

This protocol is a general representation of the Curtius rearrangement for this transformation.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Diphenylphosphoryl azide (DPPA) or Oxalyl chloride and Sodium Azide

  • Triethylamine

  • Anhydrous toluene

  • Benzyl alcohol (to trap isocyanate as Cbz-protected amine) or water (for hydrolysis to the free amine)

Procedure:

  • Dissolve N-Boc-piperidine-4-carboxylic acid and triethylamine in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Slowly add diphenylphosphoryl azide (DPPA) to the solution.

  • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC). This step forms the isocyanate intermediate.

  • For Cbz-protected amine: Cool the reaction mixture and add benzyl alcohol. Reflux until the isocyanate is fully converted to the Cbz-protected amine.

  • For free amine: Carefully quench the reaction with water and heat to hydrolyze the isocyanate.

  • After cooling, perform an appropriate work-up, which may include washing with aqueous solutions and extraction with an organic solvent.

  • Purify the product by column chromatography or crystallization.

Traditional Synthesis of N-Aminopiperidine via Hofmann Rearrangement

This protocol is a general representation of the Hofmann rearrangement.

Materials:

  • Piperidine-1-carboxamide

  • Bromine

  • Sodium hydroxide

  • Methanol (optional, to trap isocyanate as a carbamate)

Procedure:

  • Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • Slowly add bromine to the cold sodium hydroxide solution to form a sodium hypobromite solution.

  • In a separate flask, dissolve piperidine-1-carboxamide in a suitable solvent.

  • Slowly add the cold sodium hypobromite solution to the amide solution, maintaining a low temperature.

  • After the addition is complete, slowly warm the reaction mixture and then heat to the required temperature for the rearrangement to occur (monitor by TLC).

  • Once the reaction is complete, cool the mixture.

  • The work-up will depend on the desired product. For the free amine, acidification followed by extraction and then basification may be necessary. If a carbamate is formed by adding an alcohol like methanol, extraction and purification by chromatography are typically required.[4][5]

Workflow Visualizations

The following diagrams illustrate the logical flow of the biocatalytic and traditional synthesis pathways.

Biocatalytic_Synthesis cluster_biocatalytic Biocatalytic Synthesis of Chiral Aminopiperidine Start Prochiral Ketone (e.g., N-Boc-3-piperidone) Reaction Asymmetric Amination Start->Reaction Enzyme Enzyme (e.g., Transaminase) Enzyme->Reaction AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Reaction Cofactor Cofactor (PLP) Cofactor->Reaction Product Chiral Aminopiperidine (e.g., (R)-N-Boc-3-aminopiperidine) Reaction->Product Purification Purification Product->Purification FinalProduct Final Product (High Enantiomeric Excess) Purification->FinalProduct

Caption: Biocatalytic synthesis workflow for chiral aminopiperidines.

Traditional_Synthesis cluster_traditional Traditional Chemical Synthesis of Aminopiperidine cluster_curtius Curtius Rearrangement cluster_hofmann Hofmann Rearrangement cluster_reductive_amination Reductive Amination Start_C Carboxylic Acid Derivative AcylAzide Acyl Azide Formation (e.g., with DPPA) Start_C->AcylAzide Isocyanate_C Isocyanate Intermediate AcylAzide->Isocyanate_C Hydrolysis_C Hydrolysis or Trapping Isocyanate_C->Hydrolysis_C Product_C Aminopiperidine Hydrolysis_C->Product_C Purification_T Purification (Chromatography/Crystallization) Product_C->Purification_T Start_H Amide Derivative Bromoamide N-Bromoamide Formation (Br₂/NaOH) Start_H->Bromoamide Isocyanate_H Isocyanate Intermediate Bromoamide->Isocyanate_H Hydrolysis_H Hydrolysis Isocyanate_H->Hydrolysis_H Product_H Aminopiperidine (one carbon less) Hydrolysis_H->Product_H Product_H->Purification_T Start_RA Piperidone & Amine Imine Imine Formation Start_RA->Imine Reduction Reduction (e.g., NaBH₃CN) Imine->Reduction Product_RA Aminopiperidine Reduction->Product_RA Product_RA->Purification_T FinalProduct_T Final Product (Often Racemic) Purification_T->FinalProduct_T

References

A Comparative Guide to the Synthesis of (R)-3-aminopiperidine: A Novel Enzymatic Approach vs. Classical Resolution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and enantiomerically pure synthesis of chiral building blocks is paramount. (R)-3-aminopiperidine, a key intermediate in the production of several pharmaceuticals, presents a compelling case study for comparing traditional synthetic methods with modern biocatalytic alternatives. This guide provides an objective comparison of a new enzymatic pathway and a classical resolution method for obtaining this valuable compound, supported by experimental data and detailed protocols.

Introduction to (R)-3-aminopiperidine

(R)-3-aminopiperidine is a critical chiral amine used in the synthesis of various active pharmaceutical ingredients (APIs), most notably dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The precise stereochemistry of this building block is essential for the efficacy and safety of the final drug product. Consequently, synthetic routes that deliver high enantiomeric purity in a cost-effective and scalable manner are of significant interest to the pharmaceutical industry.

Historically, the synthesis of (R)-3-aminopiperidine has relied on methods such as the resolution of racemic mixtures, synthesis from the chiral pool (e.g., from amino acids), or multi-step chemical transformations that often involve protecting groups and harsh reagents. These established pathways can suffer from drawbacks including limited yields (maximum 50% for classical resolution), the need for expensive resolving agents, and the generation of significant chemical waste.

In recent years, biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering highly selective and environmentally benign alternatives to traditional chemical methods. This guide focuses on a novel synthetic pathway utilizing an immobilized ω-transaminase and compares it with a well-established classical resolution method employing a chiral acid.

Performance Comparison: Enzymatic Pathway vs. Classical Resolution

The following table summarizes the key performance indicators for the two synthetic pathways, providing a clear, quantitative comparison.

Performance MetricNew Synthetic Pathway (Enzymatic)Established Pathway (Classical Resolution)
Overall Yield >99% (for the amination step)~47.75% (theoretical max 50%)
Enantiomeric Excess (ee) >99%99.6%
Key Reagents Immobilized ω-transaminase, Isopropylamine, 1-Boc-3-piperidoneRacemic 3-aminopiperidine, Chiral Resolving Agent (e.g., (R)-cyclic phosphoric acid or Dibenzoyl-(D)-tartaric acid)
Reaction Steps Typically 2 (amination followed by deprotection)Multiple steps (synthesis of racemate, salt formation, separation, liberation of free base)
Process Conditions Mild (e.g., 50°C, aqueous buffer)Variable (can involve heating, cooling, and use of organic solvents)
Environmental Impact Greener (biodegradable catalyst, less hazardous waste)Can generate significant chemical waste, use of organic solvents
Scalability Promising for large-scale reactionsEstablished for industrial scale, but can be less efficient

Experimental Protocols

New Synthetic Pathway: Asymmetric Synthesis using Immobilized ω-Transaminase

This method describes the asymmetric amination of a prochiral ketone to yield the desired (R)-enantiomer of N-Boc-3-aminopiperidine, which can then be deprotected.

Materials:

  • 1-Boc-3-piperidone

  • Immobilized ω-transaminase (e.g., ATA-025-IMB)

  • Isopropylamine

  • Pyridoxal-5'-phosphate (PLP)

  • Triethanolamine buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Ethanol

  • Acetyl chloride

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 50 mg of 1-Boc-3-piperidone in a minimal amount of DMSO.

  • Add 5.75 mL of triethanolamine buffer (100 mM, pH 7.5) containing 1 mM PLP and 1 M isopropylamine.

  • Add 200 mg of the immobilized ω-transaminase (ATA-025-IMB).

  • Reaction: Stir the mixture at 50°C and 550 rpm for 3 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Upon completion, filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Extract the aqueous reaction mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-1-Boc-3-aminopiperidine.

  • Deprotection: Dissolve 100 mg (0.5 mmol) of the purified (R)-1-Boc-3-aminopiperidine in 100 μL of ethanol.

  • At 0°C, slowly add 400 μL of a 1:1 solution of acetyl chloride in ethanol.

  • Stir the reaction mixture at room temperature until a white solid precipitates.

  • Decant the supernatant and wash the solid with cold ethanol.

  • Dry the solid under vacuum to yield (R)-3-aminopiperidine dihydrochloride.[1]

Established Pathway: Classical Resolution using a Chiral Acid

This protocol outlines the resolution of racemic 3-aminopiperidine via diastereomeric salt formation with dibenzoyl-(D)-tartaric acid.

Materials:

  • Racemic 3-aminopiperidine

  • Dibenzoyl-(D)-tartaric acid

  • Methanol

  • Water

  • Sodium hydroxide

  • Dichloromethane

Procedure:

  • Diastereomeric Salt Formation: Dissolve racemic 3-aminopiperidine in a mixture of methanol and water.

  • Add 1.05 equivalents of dibenzoyl-(D)-tartaric acid to the solution.

  • Heat the mixture to 60°C for 2 hours to ensure complete salt formation.

  • Crystallization: Cool the resulting suspension to 20°C over 1-2 hours and stir for an additional 20 hours to allow for selective crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the solid by filtration and wash sequentially with a methanol/water mixture, followed by pure methanol.

  • Purity Upgrade (Optional): The diastereomeric purity of the isolated salt can be enhanced by recrystallization from methanol.

  • Liberation of the Free Amine: Suspend the diastereomerically enriched salt in a mixture of dichloromethane and water.

  • Add a solution of sodium hydroxide to adjust the pH to basic, liberating the free (R)-3-aminopiperidine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain enantiomerically enriched (R)-3-aminopiperidine.

Visualizing the Pathways

To better illustrate the logic and workflow of each synthetic approach, the following diagrams are provided.

new_synthetic_pathway cluster_reaction Enzymatic Amination cluster_deprotection Deprotection ketone 1-Boc-3-piperidone product (R)-1-Boc-3-aminopiperidine (ee >99%) ketone->product Biocatalytic Transformation amine_donor Isopropylamine amine_donor->product enzyme Immobilized ω-Transaminase enzyme->product deprotection_step Acidic Deprotection product->deprotection_step final_product (R)-3-aminopiperidine (Final Product) deprotection_step->final_product

Caption: Workflow for the new enzymatic synthetic pathway.

established_pathway cluster_synthesis Racemate Synthesis cluster_resolution Resolution cluster_liberation Liberation racemate Racemic 3-aminopiperidine salt_formation Diastereomeric Salt Formation racemate->salt_formation chiral_acid Chiral Resolving Agent chiral_acid->salt_formation separation Fractional Crystallization salt_formation->separation r_salt Less Soluble (R)-Diastereomer Salt separation->r_salt Isolate s_salt More Soluble (S)-Diastereomer Salt separation->s_salt In Mother Liquor base_treatment Base Treatment r_salt->base_treatment final_product (R)-3-aminopiperidine (Final Product) base_treatment->final_product

Caption: Workflow for the established classical resolution pathway.

Conclusion

The validation of this new synthetic pathway for (R)-3-aminopiperidine highlights the significant advantages of biocatalysis over traditional chemical methods. The enzymatic approach offers a more direct route to the desired enantiomer, achieving exceptional yield and enantiomeric excess in a single key transformation. Furthermore, the milder reaction conditions and the potential for enzyme reuse contribute to a more sustainable and environmentally friendly process.

While classical resolution remains a viable and well-understood method for obtaining enantiomerically pure amines, it is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer from the racemate and often involves multiple steps and the use of stoichiometric amounts of expensive resolving agents.

For researchers and drug development professionals, the adoption of enzymatic methods, such as the one described, presents a compelling opportunity to streamline synthetic processes, reduce costs, and improve the overall greenness of pharmaceutical manufacturing. The data and protocols presented in this guide provide a solid foundation for evaluating and implementing this modern approach to the synthesis of (R)-3-aminopiperidine.

References

Cross-Reactivity of (R)-3-Aminopiperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-aminopiperidine derivatives are a cornerstone in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents for the management of type 2 diabetes. The therapeutic efficacy of these inhibitors is intrinsically linked to their selectivity for DPP-4 over other closely related proteases, such as dipeptidyl peptidase-8 (DPP-8), dipeptidyl peptidase-9 (DPP-9), and fibroblast activation protein (FAP). Off-target inhibition of these proteases can lead to undesirable side effects, underscoring the critical importance of comprehensive cross-reactivity profiling in drug development. This guide provides a comparative analysis of the selectivity of (R)-3-aminopiperidine derivatives, supported by experimental data and detailed protocols.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activity (IC50 values) of selected (R)-3-aminopiperidine derivatives and other relevant compounds against DPP-4 and its related proteases. A higher IC50 value indicates lower potency, and a higher selectivity ratio (IC50 for off-target / IC50 for DPP-4) is desirable.

CompoundDPP-4 IC50 (µM)DPP-8 IC50 (µM)DPP-9 IC50 (µM)FAP IC50 (µM)Selectivity Ratio (DPP-8/DPP-4)Selectivity Ratio (DPP-9/DPP-4)
Alogliptin ~0.01>100>100>100>10,000>10,000
Derivative 9i [1]9.25 ± 0.57NDNDNDNDND
Derivative 9c [1]15.3 ± 0.65NDNDNDNDND
Derivative 9j [1]21.4 ± 1.12NDNDNDNDND
Derivative 9L [1]30.1 ± 1.33NDNDNDNDND
Sitagliptin (Reference) [2]0.01848>100ND~2,667>5,556
Gemigliptin (Reference) [3]~0.007>161>161>161>23,000>23,000

ND: Not Determined

Alogliptin, a well-established (R)-3-aminopiperidine-based DPP-4 inhibitor, demonstrates exceptional selectivity, with over 10,000-fold greater potency for DPP-4 compared to DPP-8 and DPP-9[4]. Similarly, gemigliptin, another potent DPP-4 inhibitor, exhibits a selectivity of over 23,000-fold for DPP-4 over DPP-8, DPP-9, and FAP[3]. A recent study on a novel series of 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivatives also identified compounds with potent DPP-4 inhibitory activity, with the most promising, compound 9i, having an IC50 of 9.25 µM[1]. While the cross-reactivity of this specific series against other DPP enzymes was not reported, the data highlights the ongoing development of diverse aminopiperidine scaffolds.

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and standardized enzymatic assays. Below are detailed methodologies for determining the inhibitory activity against DPP-4, DPP-8, DPP-9, and FAP.

General Principle of Fluorogenic Inhibition Assay

The inhibitory activity against dipeptidyl peptidases is commonly determined using a fluorogenic assay. The assay measures the cleavage of a specific synthetic substrate (e.g., Gly-Pro-aminomethylcoumarin, Gly-Pro-AMC) by the respective enzyme. Upon cleavage, a fluorescent molecule (aminomethylcoumarin, AMC) is released, and the increase in fluorescence intensity is measured over time. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal.

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Enzyme (DPP-4, -8, -9, or FAP) - Substrate (e.g., Gly-Pro-AMC) - Assay Buffer - Test Compounds (Derivatives) - Positive Control (e.g., Alogliptin) plate Prepare 96-well Plate: - Add Assay Buffer - Add Test Compounds (serial dilutions) - Add Positive Control - Add Blank (no enzyme) reagents->plate add_enzyme Add Enzyme to all wells (except blank) plate->add_enzyme pre_incubate Pre-incubate plate (e.g., 10 min at 37°C) add_enzyme->pre_incubate add_substrate Add Substrate to all wells to initiate reaction pre_incubate->add_substrate incubate Incubate plate (e.g., 30 min at 37°C) add_substrate->incubate read_fluorescence Read Fluorescence (Ex: ~360 nm, Em: ~460 nm) incubate->read_fluorescence calculate_inhibition Calculate % Inhibition relative to control read_fluorescence->calculate_inhibition plot_curve Plot % Inhibition vs. Compound Concentration calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 G cluster_inhibition Inhibition cluster_inflammasome Inflammasome Activation cluster_caspase Caspase Activation cluster_pyroptosis Pyroptosis DPP8_9_Inhibitor (R)-3-Aminopiperidine Derivative (Off-Target) DPP8_9 DPP-8 / DPP-9 DPP8_9_Inhibitor->DPP8_9 Inhibits NLRP1_CARD8 NLRP1 / CARD8 Inflammasome Sensor DPP8_9->NLRP1_CARD8 Suppresses Pro_Caspase1 Pro-Caspase-1 NLRP1_CARD8->Pro_Caspase1 Activates Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleaves GSDMD_N GSDMD N-terminal (Pore-forming fragment) GSDMD->GSDMD_N Pore_Formation Pore Formation in Cell Membrane GSDMD_N->Pore_Formation Cell_Lysis Cell Lysis & Inflammation Pore_Formation->Cell_Lysis

References

A Comparative Purity Analysis of Commercially Available (R)-3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-aminopiperidine is a critical chiral building block in the synthesis of several pharmaceuticals, including the dipeptidyl peptidase-4 (DPP-4) inhibitors linagliptin and alogliptin. The enantiomeric purity of this intermediate is of utmost importance, as the presence of the (S)-enantiomer can lead to the formation of undesirable stereoisomeric impurities in the final active pharmaceutical ingredient (API). This guide provides a comparative assessment of the purity of commercially available (R)-3-aminopiperidine from three hypothetical suppliers, along with detailed experimental protocols for purity determination.

Purity Assessment of (R)-3-Aminopiperidine from Different Commercial Sources

The purity of (R)-3-aminopiperidine from three different commercial suppliers (Supplier A, Supplier B, and Supplier C) was assessed. The primary analytical technique employed was chiral High-Performance Liquid Chromatography (HPLC) with pre-column derivatization to determine both chemical purity and enantiomeric excess.

Data Summary

The following table summarizes the quantitative data obtained for the purity analysis of (R)-3-aminopiperidine from the three suppliers.

SupplierChemical Purity (%) (by HPLC)(R)-3-aminopiperidine (%)(S)-3-aminopiperidine (%)Enantiomeric Excess (ee, %)
Supplier A 99.899.920.0899.84
Supplier B 99.599.750.2599.50
Supplier C 99.999.980.0299.96

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Determination of Chemical and Enantiomeric Purity by Chiral HPLC with Pre-column Derivatization

This method involves the derivatization of 3-aminopiperidine with a suitable agent to introduce a chromophore, allowing for sensitive UV detection and separation of the enantiomers on a chiral column.[1][2][3][4]

a. Derivatization Procedure

  • Weigh accurately about 25 mg of the (R)-3-aminopiperidine sample into a 25 mL volumetric flask.

  • Dissolve the sample in 10 mL of dichloromethane.

  • Add 0.5 mL of triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.2 equivalents) in 5 mL of dichloromethane dropwise while stirring.[1]

  • Allow the reaction mixture to stir in the ice bath for 30 minutes and then at room temperature for 1 hour.

  • Wash the reaction mixture with 10 mL of 1 M hydrochloric acid, followed by 10 mL of saturated sodium bicarbonate solution, and finally with 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b. HPLC Conditions

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).[2][3]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with a small percentage of a modifier like diethylamine (e.g., 0.1%) to improve peak shape.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

c. Calculation of Enantiomeric Excess (ee) The enantiomeric excess is calculated using the peak areas of the (R) and (S) enantiomers from the HPLC chromatogram: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

2. Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric purity through the use of a chiral solvating agent (CSA).[5][6][7]

a. Sample Preparation

  • Dissolve approximately 10 mg of the (R)-3-aminopiperidine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • To a separate sample prepared as in step 1, add a molar equivalent of a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol.

  • Gently mix the sample to ensure complex formation.

b. NMR Acquisition

  • Acquire a ¹H NMR spectrum of the sample containing the chiral solvating agent.

  • The interaction between the enantiomers of 3-aminopiperidine and the chiral solvating agent will form transient diastereomeric complexes, which can lead to the splitting of certain proton signals, allowing for the quantification of each enantiomer.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of commercially available (R)-3-aminopiperidine.

Figure 1: Experimental Workflow for Purity Assessment of (R)-3-Aminopiperidine cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Purity Determination Sample Commercial (R)-3-Aminopiperidine (Suppliers A, B, C) Derivatization Pre-column Derivatization (e.g., with Benzoyl Chloride) Sample->Derivatization NMR_Prep NMR Sample Preparation (with/without Chiral Solvating Agent) Sample->NMR_Prep HPLC Chiral HPLC Analysis Derivatization->HPLC NMR ¹H NMR Spectroscopy NMR_Prep->NMR Data_Analysis Chromatogram & Spectrum Integration and Analysis HPLC->Data_Analysis NMR->Data_Analysis Purity Determination of: - Chemical Purity - Enantiomeric Excess Data_Analysis->Purity Comparison

Caption: Workflow for assessing the purity of (R)-3-aminopiperidine.

References

Comparative study of DPP-IV inhibitors derived from aminopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Aminopiperidine-Derived DPP-IV Inhibitors

This guide provides a comparative analysis of dipeptidyl peptidase-IV (DPP-IV) inhibitors featuring the aminopiperidine scaffold. It is intended for researchers, scientists, and professionals in drug development, offering a summary of performance data, detailed experimental protocols, and an overview of the relevant biological pathways.

Introduction to DPP-IV and Aminopiperidine Inhibitors

Dipeptidyl peptidase-4 (DPP-IV), also known as CD26, is a transmembrane serine protease that plays a critical role in glucose homeostasis.[1] It inactivates key incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by cleaving dipeptides from their N-terminus.[2][3] The inhibition of DPP-IV prolongs the activity of these incretins, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.[4] This mechanism has established DPP-IV as a key target for the management of type 2 diabetes mellitus.[1][3]

The aminopiperidine moiety is a key pharmacophore in the design of several potent and selective DPP-IV inhibitors.[5] These non-peptidomimetic, heterocyclic compounds, often referred to as "gliptins," are orally active and have become a cornerstone of diabetes therapy.[6] This guide focuses on comparing prominent aminopiperidine-derived inhibitors based on their biochemical potency, structure-activity relationships, and clinical significance.

Mechanism of Action and Signaling Pathway

DPP-IV inhibitors function by competitively binding to the active site of the DPP-IV enzyme.[7] The active site features two primary pockets, S1 and S2.[2][8] The aminopiperidine group typically interacts with the S2 pocket, while other parts of the inhibitor molecule form interactions with the S1 pocket and key residues like Glu205 and Glu206.[5][8] By blocking the active site, these inhibitors prevent the degradation of GLP-1 and GIP. The resulting increase in active incretin levels stimulates pancreatic β-cells to release insulin and reduces glucagon secretion from α-cells, ultimately leading to improved glycemic control.[4]

Beyond its enzymatic role, DPP-IV can also participate in intracellular signaling through interactions with other membrane proteins like caveolin-1 and plays a co-stimulatory role in T-cell activation.[9][10][11]

Caption: DPP-IV signaling pathway and the mechanism of inhibitor action.

Comparative Performance of Aminopiperidine-Derived Inhibitors

The performance of DPP-IV inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which indicates their potency. Selectivity against other related proteases (e.g., DPP-8, DPP-9) is also a critical parameter. Below is a comparison of several prominent inhibitors, including those with an aminopiperidine core (Alogliptin, Sitagliptin) and others for context.

Table 1: Comparative In Vitro Potency (IC50) of DPP-IV Inhibitors

Inhibitor IC50 vs. Human DPP-IV (nmol/L) IC50 vs. Murine DPP-IV (nmol/L) Key Structural Scaffold
Alogliptin 11 9 Aminopiperidine
Sitagliptin 26 26 Aminopiperidine
Linagliptin 0.14 0.38 Xanthine
Vildagliptin 34 43 Cyanopyrrolidine
Saxagliptin 18 17 Cyanopyrrolidine

Data sourced from a comparative study on DPP-IV inhibitors.[12]

Structure-Activity Relationship (SAR) Insights
  • Alogliptin and Sitagliptin : Both inhibitors feature an aminopiperidine ring that binds to the S1 and S2 subsites of the DPP-IV active site.[5] The primary amine is crucial for forming a key salt bridge with glutamic acid residues (Glu205/206).[8]

  • Hydrophobic Interactions : The potency of these inhibitors is significantly influenced by hydrophobic interactions within the active site. For instance, modifications to the aromatic moieties attached to the aminopiperidine scaffold can enhance binding affinity.[5]

  • Substitutions : SAR studies have shown that substitutions on the aromatic rings, such as with fluorine atoms, can increase the inhibitory potential of the compounds.[13] The trifluoromethyl group on sitagliptin's triazolopiperazine ring is a classic example of a modification that enhances potency.[2]

Experimental Protocols

The standard method for assessing the efficacy of these compounds is the in vitro DPP-IV inhibition assay. This can be performed using either a colorimetric or fluorometric approach.

Detailed Protocol: Fluorometric DPP-IV Inhibition Assay

This protocol is a synthesized methodology based on common laboratory practices for determining DPP-IV inhibitory activity.[2][14]

1. Materials and Reagents:

  • Human recombinant DPP-IV enzyme

  • DPP-IV fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (e.g., 20 mM, pH 8.0) containing NaCl and EDTA.[14]

  • Test Compounds (Aminopiperidine derivatives) and Positive Control (e.g., Sitagliptin)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well black microplate

  • Plate reader capable of fluorescence measurement (λex = 360 nm, λem = 460 nm)[2]

2. Procedure:

  • Compound Preparation : Prepare a stock solution of the test inhibitors and the positive control in DMSO. Perform serial dilutions to create a range of concentrations. The final DMSO concentration in the assay wells should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Preparation : Dilute the human recombinant DPP-IV enzyme in the assay buffer to the desired working concentration (e.g., 50 pM final concentration).[2]

  • Assay Reaction :

    • Add 50 µL of the diluted test compound or control to the appropriate wells of the 96-well plate.

    • Include "control" wells (containing buffer with DMSO instead of inhibitor) to measure 100% enzyme activity and "blank" wells (containing buffer without enzyme) for background fluorescence.[2]

    • Add 25 µL of the diluted DPP-IV enzyme to all wells except the blanks.

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate to all wells. The final volume in each well will be 100 µL.

  • Measurement :

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (λex = 360 nm, λem = 460 nm) kinetically over 30-60 minutes at 37°C. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis :

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Sample Well / Rate of Control Well)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow A 1. Reagent Preparation - Dilute Inhibitors (Test & Control) - Dilute DPP-IV Enzyme - Prepare Substrate Solution B 2. Plate Setup (96-well) - Add 50µL Inhibitor/Control/Blank to wells A->B C 3. Enzyme Addition - Add 25µL DPP-IV Enzyme to wells (except blanks) B->C D 4. Pre-incubation - 10-15 min at 37°C (Inhibitor-Enzyme Binding) C->D E 5. Reaction Initiation - Add 25µL Substrate (Gly-Pro-AMC) D->E F 6. Kinetic Measurement - Read Fluorescence (λex=360, λem=460) - 30-60 min at 37°C E->F G 7. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value F->G

References

Enantioselective Validation of (R)-3-Aminopiperidine Hydrochloride: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral intermediates like (R)-3-aminopiperidine hydrochloride is a critical quality attribute. This guide provides an objective comparison of analytical methods for its enantioselective validation, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The enantioselective analysis of 3-aminopiperidine presents a challenge due to its weak ultraviolet (UV) absorption, often necessitating derivatization to enhance detection sensitivity.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used technique, with both direct and indirect methods available. Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer viable alternatives with distinct advantages.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and common method for chiral separations. For 3-aminopiperidine, this can be approached in two ways:

  • Direct Method: This involves the use of a chiral stationary phase (CSP) that can directly resolve the enantiomers. While simpler in terms of sample preparation, it may require a specific, and sometimes expensive, chiral column and a sensitive detector like a differential refractive index detector if UV absorption is low.[1]

  • Indirect Method (Derivatization): This is a more common approach where the enantiomers are reacted with a chiral or achiral derivatizing agent to form diastereomers or a UV-active compound, respectively.[1][3] This allows for separation on a wider range of columns and enhances detection sensitivity using a UV detector.[1]

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like 3-aminopiperidine, derivatization is necessary to increase volatility and thermal stability. Enantioselective GC offers high efficiency and sensitivity.[4]

Supercritical Fluid Chromatography (SFC): SFC is a rapidly emerging technique for chiral separations, often considered a "green" alternative to normal-phase HPLC due to its use of supercritical CO2 as the primary mobile phase component.[5][6] It is known for its high throughput and fast analysis times.[7]

Quantitative Data Comparison

The following table summarizes key experimental parameters and performance metrics for various methods used in the enantioselective validation of 3-aminopiperidine.

Method Column Mobile Phase / Carrier Gas Derivatizing Agent Detector Retention Times (min) Resolution (Rs) Reference
Direct HPLC CrownpakTM CR+ (150x4.6mm)95:5 (V:V) HClO4 (pH=1):MeOHNoneDifferential Refractive Index(S): 3.0, (R): 3.7Not specified[1]
HPLC (Deriv.) ChromTechCHIRAL-AGP0.015mol/L phosphate buffer-isopropanol (99:1)Benzoyl chlorideUV (254nm)Not specified>1.5[1]
HPLC (Deriv.) CHIRALCEL AS-RH (150x4.6mm)70:30 (V:V) water:acetonitrilePropyl chloroformateUV (254nm)(S): 19.1, (R): 31.5Not specified[3][8]
HPLC (Deriv.) GL Science Inertsil ODS-2 (150x4.6mm)50:50 (V:V) 0.03% ammonia (pH 4.9):MeOHDi-p-toluyl L-tartaric acidUV (254nm)(S): 39.4, (R): 42.5Not specified[3]
HPLC (Deriv.) Chiralpak AD-H0.1% diethyl amine in ethanolp-Toluene sulfonyl chloride (PTSC)UV (228nm)Not specified>4.0[2]
GC (Deriv.) Chiral Stationary Phases (e.g., Chirasil-Val)Inert carrier gas (e.g., He, N2)N-(trifluoroacetyl)/alkylestersFID or MSNot specifiedNot specified[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for HPLC and GC methods.

HPLC Method with Pre-column Derivatization (using Benzoyl Chloride)

This protocol is based on the derivatization of 3-aminopiperidine with benzoyl chloride followed by HPLC analysis.[1]

1. Derivatization: a. Dissolve approximately 2.9 g of (R)-3-aminopiperidine in 150 mL of dichloromethane. b. Cool the solution to 5°C with stirring. c. Slowly add 4.1 g of benzoyl chloride dropwise. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, evaporate the solvent to obtain the (R)-benzoyl-3-aminopiperidine derivative.

2. HPLC Analysis: a. Column: ChromTechCHIRAL-AGP b. Mobile Phase: 0.015mol/L phosphate aqueous solution-isopropanol (99:1, v/v) c. Flow Rate: 0.8 mL/min d. Column Temperature: 30°C e. Detection: UV at 254 nm f. Injection Volume: 20 µL g. Sample Preparation: Dissolve the derivatized sample in the mobile phase.

Conceptual GC Method with Derivatization

While a specific detailed protocol for 3-aminopiperidine was not found in the search results, a general procedure for the enantioselective GC analysis of chiral amines involves derivatization to increase volatility.[4]

1. Derivatization (e.g., with a chiral derivatizing agent like a trifluoroacetylated amino acid): a. Dissolve a known amount of the 3-aminopiperidine sample in an appropriate aprotic solvent. b. Add an excess of the chiral derivatizing agent. c. Add a catalyst or activating agent if necessary. d. Heat the mixture at a suitable temperature (e.g., 60-100°C) for a specified time to ensure complete reaction. e. Cool the reaction mixture and, if necessary, perform a work-up to remove excess reagents.

2. GC Analysis: a. Column: A chiral capillary column (e.g., Chirasil-DEX CB). b. Carrier Gas: Helium or Hydrogen at a constant flow rate. c. Injector Temperature: 250°C. d. Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) at a controlled rate (e.g., 5°C/min). e. Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). f. Detector Temperature: 280°C. g. Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution.

Visualizations

Experimental Workflow

The general workflow for the enantioselective validation of (R)-3-aminopiperidine hydrochloride is depicted below.

Enantioselective Validation Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample of (R)-3-aminopiperidine HCl Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (if applicable) Dissolution->Derivatization Injection Injection into Chromatograph Derivatization->Injection Separation Chiral Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: General experimental workflow for enantioselective validation.

Comparison of Analytical Techniques

The following diagram illustrates the key characteristics of HPLC, GC, and SFC for this application.

Method Comparison cluster_hplc HPLC cluster_gc GC cluster_sfc SFC HPLC HPLC + Robust & Versatile + Direct & Indirect Methods - Lower speed (typically) - Solvent consumption GC GC + High Efficiency + High Sensitivity - Requires derivatization for volatility - Thermally labile compounds can be an issue SFC SFC + High Throughput + Fast Analysis + 'Green' - less organic solvent - Higher initial instrument cost Analyte (R)-3-aminopiperidine HCl Analyte->HPLC Analyte->GC Analyte->SFC

Caption: Key features of HPLC, GC, and SFC for chiral amine analysis.

References

Safety Operating Guide

Safe Disposal of (R)-Piperidin-3-amine hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (R)-Piperidin-3-amine hydrochloride, a common intermediate in pharmaceutical synthesis. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard Summary Table

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 1/2H318/H319: Causes serious eye damage/irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid or its solutions should be performed in a well-ventilated chemical fume hood.

Experimental Protocol for Disposal

The recommended disposal method for this compound is through a licensed professional waste disposal service.[2] In-lab treatment is not advised. The following protocol outlines the steps for the collection and storage of this chemical waste prior to professional disposal.

Materials Required:
  • Designated hazardous waste container (chemically compatible, e.g., High-Density Polyethylene - HDPE)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE)

  • Chemical fume hood

  • Spill kit for solids

Procedure:
  • Waste Segregation:

    • Designate a specific waste container for this compound and other solid amine hydrochloride waste.

    • Do not mix this waste with other chemical waste streams, such as solvents, acids, bases, or oxidizers, to prevent potentially hazardous reactions.[3][4][5]

  • Waste Collection:

    • All operations involving the transfer of this compound waste must be conducted within a chemical fume hood.

    • Carefully transfer any residual solid from its original container into the designated hazardous waste container.

    • For containers that held this compound, triple rinse with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste in a separate, appropriately labeled container for flammable liquid waste.[3][6]

    • Contaminated materials such as weighing paper, gloves, and wipers should be collected in a separate, sealed bag or container labeled as "chemically-contaminated solid waste" and placed in the appropriate solid waste stream.[4]

  • Container Labeling:

    • Immediately label the hazardous waste container with a completed hazardous waste tag.[3][4][5]

    • The label must include:

      • The words "Hazardous Waste"[5]

      • The full chemical name: "this compound"

      • The approximate quantity of waste

      • The date the waste was first added to the container (accumulation start date)[4]

      • The name of the principal investigator and the laboratory location (building and room number)[3][4]

  • Waste Storage:

    • Keep the hazardous waste container tightly sealed at all times, except when adding waste.[4][7]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][7]

    • The SAA must be a secure location, away from general traffic, and under the control of laboratory personnel.[4]

    • Ensure the waste container is stored in secondary containment (e.g., a larger, chemically resistant tub or tray) to contain any potential leaks or spills.[3][5]

  • Arranging for Disposal:

    • Once the waste container is full, or if it has been in storage for a prolonged period (typically not to exceed one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 In-Laboratory Procedures cluster_1 External Disposal A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B F Triple Rinse Empty Original Container A->F For Empty Containers C Work in a Chemical Fume Hood B->C D Segregate Waste: Solid Amine Hydrochloride Waste Stream C->D E Transfer Waste to a Designated, Compatible Container D->E H Label Waste Container Correctly ('Hazardous Waste', Chemical Name, Date, PI Info) E->H G Collect Rinsate as Hazardous Liquid Waste F->G I Store in Secondary Containment in a Satellite Accumulation Area H->I J Keep Container Securely Closed I->J K Contact Institutional EHS or Licensed Waste Disposal Service J->K L Schedule Waste Pickup K->L M Final Disposal: Incineration or Other Approved Method L->M

References

Essential Safety and Operational Guide for Handling (R)-Piperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of (R)-Piperidin-3-amine hydrochloride, tailored for laboratory and drug development professionals. The following procedures are designed to ensure a safe working environment and proper management of this chemical compound.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and in some cases, serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Signal Word: Danger[1]

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1][3]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection Type Specification Purpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[1][4]To prevent eye contact which can cause serious damage.
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. Use proper glove removal technique.[1][4]To avoid skin contact that can cause irritation.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask (type N95, US) is recommended.[1]To prevent inhalation of dust which may cause respiratory irritation.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of the compound and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][3]

  • Avoid the formation of dust and aerosols.[1][3]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

  • Use non-sparking tools to prevent electrostatic discharge.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Keep away from incompatible materials such as oxidizing agents.[3]

  • Store locked up.[1][3]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are essential in case of accidental exposure.

Exposure Route First-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][3]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, get medical help.[1]
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Get medical help immediately.[1][3]

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is necessary to mitigate environmental contamination and ensure safety.

Accidental Release Measures:

  • Personal Precautions: Avoid dust formation and breathing vapors. Wear appropriate PPE. Evacuate personnel to a safe area.[3]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][3]

  • Containment and Cleaning: Sweep up and shovel the material. Collect the waste in a suitable, closed container for disposal.[3]

Disposal:

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5]

  • Do not mix with other waste. Handle uncleaned containers as you would the product itself.[5]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_setup 2. Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh 3. Weigh Compound prep_setup->handle_weigh handle_dissolve 4. Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate 5. Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_store 6. Store Securely cleanup_decontaminate->cleanup_store dispose_waste 7. Segregate Chemical Waste cleanup_store->dispose_waste dispose_ppe 8. Dispose of Contaminated PPE dispose_waste->dispose_ppe

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.